Tr-PEG4-OH
Description
Properties
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUQXMSFVIKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468360 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125274-16-0 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tr-PEG4-OH: A Versatile Linker in Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Tr-PEG4-OH, a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. Designed for researchers, chemists, and professionals in the field of drug development, this document details the structure, physicochemical properties, synthesis, and core applications of this compound, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information: Structure and Properties
This compound is a chemical entity composed of a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl (-OH) group, and a trityl (Tr) protecting group. The hydrophilic PEG4 chain enhances the aqueous solubility and improves the pharmacokinetic profile of the molecules it is incorporated into. The trityl group serves as a protecting group for a primary alcohol, which can be selectively removed under acidic conditions to allow for further chemical modification. The terminal hydroxyl group provides a versatile handle for conjugation to various molecules.
The fundamental structure of this compound is characterized by a central PEG chain, which provides flexibility and hydrophilicity, flanked by the bulky, hydrophobic trityl group at one end and a reactive hydroxyl group at the other.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₂O₅ | [1] |
| Molecular Weight | 436.55 g/mol | [1] |
| CAS Number | 125274-16-0 | [1] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, Dichloromethane | |
| Storage Conditions | -20°C for long-term storage | [2] |
Synthesis and Purification: A Representative Protocol
The synthesis of this compound is typically achieved through the monotritylation of tetraethylene glycol. The following is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tetraethylene glycol (PEG4)
-
Trityl chloride (TrCl)
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Azeotropic Drying: In a round-bottom flask, dissolve tetraethylene glycol in toluene. Remove the water azeotropically using a rotary evaporator.
-
Tritylation Reaction: Dissolve the dried tetraethylene glycol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add trityl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Quenching and Extraction: Quench the reaction by adding cold water. Extract the product with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Core Applications in Drug Development
This compound is a pivotal linker in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows for the sequential and controlled conjugation of different molecular entities.
Role in Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this compound, after deprotection of the trityl group, serves as a hydrophilic spacer that connects the antibody to a cytotoxic payload. The PEG4 linker can enhance the solubility and stability of the ADC, and potentially improve its pharmacokinetic properties.
Below is a generalized workflow for the synthesis of an ADC utilizing a deprotected this compound linker.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC. This compound can be incorporated as a flexible and hydrophilic linker in PROTAC design.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Key Experimental Protocols
Protocol 1: Trityl Group Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected HO-PEG4-OH.
Protocol 2: Conjugation to a Carboxylic Acid (Amide Bond Formation)
This protocol describes the conjugation of the deprotected HO-PEG4-OH to a molecule containing a carboxylic acid, for instance, a cytotoxic payload for an ADC or a ligand for a PROTAC.
Materials:
-
HO-PEG4-OH
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-containing molecule, HATU, and DIPEA in anhydrous DMF.
-
Add a solution of HO-PEG4-OH in anhydrous DMF to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by preparative HPLC.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, the hydrophilicity imparted by the PEG spacer, and its bifunctional nature make it an essential building block in the synthesis of sophisticated therapeutic agents like ADCs and PROTACs. A thorough understanding of its chemical properties and reactivity is paramount for its effective application in the design and synthesis of novel therapeutics and biological probes.
References
An In-depth Technical Guide to Tr-PEG4-OH: Chemical Properties, Specifications, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Tr-PEG4-OH, a versatile heterobifunctional linker. It is intended to be a valuable resource for researchers and scientists actively involved in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis. This document includes a detailed summary of the physico-chemical characteristics of this compound, a representative experimental protocol for its use, and conceptual diagrams to illustrate its role in advanced therapeutic modalities.
Core Chemical Properties and Specifications
This compound, also known as Trityl-tetraethylene glycol, is a valuable building block in bioconjugation and medicinal chemistry.[1] It features a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] One terminus of the PEG chain is protected by a trityl group, a bulky protecting group for primary alcohols that can be selectively removed under acidic conditions.[2][3] The other end of the linker possesses a free hydroxyl group, which can be activated for conjugation to various molecules.[2]
The key quantitative specifications for this compound are summarized in the table below, compiled from various chemical suppliers.[4][5][6]
| Property | Value | Reference(s) |
| CAS Number | 125274-16-0 | [4][5][6] |
| Molecular Formula | C₂₇H₃₂O₅ | [4][5] |
| Molecular Weight | 436.54 g/mol | [5][7] |
| Purity | >95% | |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in DCM, DMF, DMSO | N/A |
| Storage Conditions | -20°C, keep in a dry and dark place | [5][6] |
Role in Advanced Therapeutic Modalities
This compound is a non-cleavable linker primarily utilized in the synthesis of ADCs and PROTACs.[8][9][10][11][12] In these applications, the PEG4 spacer provides desirable pharmacokinetic properties, such as increased hydrophilicity and a longer circulation half-life.[1]
Application in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound serves as a linker to connect a cytotoxic payload to a monoclonal antibody.[8][9][10] The trityl group allows for the selective modification of the payload before its conjugation to the antibody. The hydroxyl group can be activated to react with a functional group on the drug molecule. After deprotection of the trityl group, the newly revealed hydroxyl can be further modified for conjugation to the antibody.
Application in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[13] this compound can be used as the linker to connect the target protein ligand to the E3 ligase ligand.[5] The length and flexibility of the PEG4 spacer are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of an antibody-drug conjugate using this compound as a linker. This protocol is a composite of established bioconjugation techniques and should be adapted and optimized for specific antibodies and payloads.
Part 1: Activation of this compound and Conjugation to a Payload
This part of the protocol describes the activation of the terminal hydroxyl group of this compound and its subsequent reaction with a payload containing a carboxylic acid group.
Materials:
-
This compound
-
Payload with a carboxylic acid functionality
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Payload: Dissolve the payload (1 equivalent) in anhydrous DCM. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes.
-
Conjugation: To the activated payload solution, add a solution of this compound (1.2 equivalents) in anhydrous DCM. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product (Payload-PEG4-Tr) by silica gel column chromatography.
Part 2: Deprotection of the Trityl Group
This step involves the removal of the trityl protecting group to expose the terminal hydroxyl group.
Materials:
-
Payload-PEG4-Tr
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (as a scavenger)
Procedure:
-
Deprotection Reaction: Dissolve the purified Payload-PEG4-Tr in DCM. Add TIPS (2-5 equivalents). Cool the solution to 0°C and add a solution of TFA in DCM (e.g., 2-5% v/v).
-
Monitoring: Stir the reaction at 0°C to room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the deprotected Payload-PEG4-OH.
Part 3: Activation of the Terminal Hydroxyl and Conjugation to an Antibody
This final part describes the activation of the newly exposed hydroxyl group and its conjugation to an antibody.
Materials:
-
Payload-PEG4-OH
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
p-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of Payload-PEG4-OH: Dissolve the Payload-PEG4-OH in anhydrous DCM or DMF. Add pyridine or triethylamine (2-3 equivalents). Cool the solution to 0°C and add p-nitrophenyl chloroformate or DSC (1.5 equivalents). Stir the reaction at 0°C to room temperature for 1-2 hours.
-
Conjugation to Antibody: Add the activated payload solution dropwise to the antibody solution with gentle stirring. The molar ratio of the activated payload to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at 4°C for 4-16 hours.
-
Purification: Purify the resulting ADC by size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Visualizations
The following diagrams, generated using the DOT language, illustrate the conceptual application of this compound in ADC and PROTAC synthesis.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Conceptual structure of a PROTAC molecule utilizing the this compound backbone as a linker.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Tr-PEG4-OH (CAS No. 125274-16-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,1-triphenyl-2,5,8,11-tetraoxatridecan-13-ol, commonly known as Tr-PEG4-OH. This heterobifunctional linker is a cornerstone in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical properties, applications, and provides structured experimental protocols for its use in research and development.
Core Concepts and Properties
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker composed of four ethylene (B1197577) glycol units. It is functionalized with a trityl (Tr) protecting group on one terminus and a free hydroxyl (-OH) group on the other. This configuration allows for sequential and controlled conjugation of different molecules.
The trityl group is a bulky protecting group that is stable under basic and many other synthetic conditions but can be readily removed under mild acidic conditions. The terminal hydroxyl group serves as a versatile handle for further chemical modification, enabling its linkage to a wide array of molecules such as cytotoxic drugs, targeting ligands, or biomolecules.[1][2] The PEG4 spacer itself imparts beneficial properties to the final conjugate, such as increased hydrophilicity, which can improve solubility and reduce aggregation.[2]
Chemical and Physical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 125274-16-0 | [3] |
| Molecular Formula | C₂₇H₃₂O₅ | [3] |
| Molecular Weight | 436.54 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. | |
| Storage (Pure Form) | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Key Applications in Drug Development
This compound is primarily utilized as a non-cleavable linker in the synthesis of complex therapeutic molecules.[1] Its structure is optimized for applications where the linker's stability is paramount to the therapeutic strategy.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, a stable, non-cleavable linker like this compound ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of a target cancer cell. This mechanism of action releases the payload directly at the site of action, minimizing off-target toxicity.[1] The PEG4 spacer helps to improve the overall pharmacokinetic profile of the ADC.
PROTACs
For PROTACs, the linker's role is to tether a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, inducing the formation of a ternary complex. The length and flexibility of the PEG4 linker are critical for optimizing the stability and efficiency of this complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for the key experimental transformations involving this compound. These protocols are based on established chemical principles and are intended as a starting point for laboratory implementation.
Deprotection of the Trityl Group
The acid-labile trityl group can be removed to reveal a primary alcohol, which can then be used for subsequent conjugation. A typical procedure involves treatment with a mild acid like trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the solution. A common concentration is 1-5% TFA in DCM. The reaction can be monitored by TLC, watching for the disappearance of the starting material.
-
Stir the reaction at 0 °C or allow it to warm to room temperature for 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude H-PEG4-OH can be purified by flash column chromatography on silica gel to yield the deprotected product.
Activation of the Hydroxyl Group (Example: Tosylation)
To make the linker reactive towards nucleophiles (like amines), the terminal hydroxyl group can be activated, for example, by converting it into a tosylate (a good leaving group).
Materials:
-
H-PEG4-OH (deprotected linker)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Standard workup reagents (as in 3.1)
Procedure:
-
Dissolve the purified H-PEG4-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add TEA (1.5 eq) or DMAP (catalytic amount) followed by the portion-wise addition of TsCl (1.2 eq).
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight, or until TLC indicates the consumption of the starting alcohol.
-
Wash the reaction mixture sequentially with water, 1 M HCl (if a base like TEA was used), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the activated linker, TsO-PEG4-OH.
Conjugation to a Payload (Example: Amine-Containing Drug)
The activated linker can now be conjugated to a molecule of interest, such as an amine-containing cytotoxic payload.
Materials:
-
TsO-PEG4-OH (activated linker)
-
Amine-containing payload (e.g., a drug molecule)
-
Anhydrous dimethylformamide (DMF)
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the amine-containing payload (1.0 eq) and the activated linker TsO-PEG4-OH (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase.
-
Purify the final drug-linker conjugate using preparative reverse-phase HPLC.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: General reaction scheme for this compound deprotection, activation, and conjugation.
Caption: A typical workflow for synthesizing an antibody-drug conjugate (ADC).
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
molecular weight of Tr-PEG4-OH
An In-depth Technical Guide on Tr-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for this compound, a commonly used linker in various scientific applications, including the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Core Chemical Properties
This compound, also known as trityl-tetraethylene glycol, is a non-cleavable, 4-unit polyethylene (B3416737) glycol (PEG) linker.[1] The trityl group serves as a protecting group for the terminal hydroxyl group and can be removed under acidic conditions. The hydrophilic nature of the PEG chain enhances the solubility of molecules in aqueous environments.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂O₅ | [1][2] |
| Molecular Weight | 436.54 g/mol | [1][3] |
| Alternate Molecular Weight | 436.55 g/mol | [2] |
| Alternate Molecular Weight | 436.6 g/mol | [4] |
| CAS Number | 125274-16-0 | [1][2][3][4] |
| Purity | >95% to >96% | [2][3] |
Experimental Protocols & Methodologies
Detailed experimental protocols for the use of this compound are highly dependent on the specific application (e.g., ADC synthesis, PROTAC development). As such, generalized protocols are not provided here. Researchers should refer to relevant literature and established methods for their specific experimental needs. For instance, the synthesis of PEGylated α-hydroxy acids has been described in the Journal of Organic Chemistry.[1]
Logical Relationships and Workflows
The logical application of this compound in a synthetic workflow typically involves the deprotection of the trityl group to reveal a free hydroxyl group. This hydroxyl group can then be further functionalized.
Caption: A simplified workflow for the deprotection and functionalization of this compound.
References
The Strategic Role of the Trityl Group in Tr-PEG4-OH: A Technical Guide for Researchers
For Immediate Release
In the landscape of advanced bioconjugation and drug development, the judicious selection of linker molecules is paramount to the efficacy and success of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide delves into the core functionalities of Tr-PEG4-OH, a heterobifunctional linker, with a specific focus on the indispensable role of its trityl group. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical details, experimental protocols, and visualizations to facilitate its effective application.
Core Components and Overall Structure of this compound
This compound is a molecule comprised of three key functional components:
-
Trityl (Tr) Group: A triphenylmethyl group that serves as a bulky and acid-labile protecting group.
-
PEG4 Linker: A tetraethylene glycol spacer that is hydrophilic and flexible, enhancing the solubility and pharmacokinetic properties of the resulting conjugate.[1]
-
Terminal Hydroxyl (-OH) Group: A reactive site available for further chemical modification and conjugation.
The trityl group is attached to one end of the PEG4 linker, protecting a hydroxyl group, while the other end of the PEG4 linker is terminated with a free hydroxyl group. This configuration makes this compound a valuable starting material for the synthesis of more complex linker-payload constructs.
The Pivotal Role of the Trityl Group
The primary and most critical function of the trityl group in this compound is to act as a temporary protecting group for one of the terminal hydroxyl groups of the tetraethylene glycol linker. This protection is essential for achieving regioselectivity during synthesis. Without the trityl group, the symmetrical PEG4 diol would present two identical hydroxyl groups, leading to a mixture of products upon reaction.
The key advantages conferred by the trityl group include:
-
Steric Hindrance: The bulky nature of the trityl group provides significant steric hindrance, which can be exploited for selective reactions at the less hindered terminal hydroxyl group.
-
Acid-Labile Nature: The trityl group is readily cleaved under mild acidic conditions, allowing for the deprotection of the hydroxyl group at a desired stage in the synthetic sequence without affecting other, more robust protecting groups.[2] This orthogonality is a cornerstone of complex multi-step organic synthesis.
-
Increased Hydrophobicity: The presence of the three phenyl rings of the trityl group increases the hydrophobicity of the molecule, which can aid in its purification by chromatography on silica (B1680970) gel during intermediate synthetic steps.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 125274-16-0 | [2][3][4] |
| Molecular Formula | C₂₇H₃₂O₅ | [2][3][4] |
| Molecular Weight | 436.54 g/mol | [3] |
| Purity | >96% | [2] |
Note: Some suppliers may list variations in molecular formula and weight.
Table 2: Estimated Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for PEG derivatives. |
| Dimethylformamide (DMF) | Soluble | Frequently used in bioconjugation reactions.[4] |
| Dichloromethane (DCM) | Soluble | A good solvent for the trityl-protected molecule.[4] |
| Water & Aqueous Buffers | Sparingly Soluble to Insoluble | The hydrophobic trityl group significantly reduces water solubility. Solubility increases after deprotection. |
| Methanol, Ethanol | Moderately Soluble | Can be used in reaction workups and purification. |
| Diethyl Ether, Hexanes | Low to Insoluble | Typically used as anti-solvents for precipitation. |
Experimental Protocols
The following are detailed, representative protocols for the key manipulations of this compound.
Derivatization of the Terminal Hydroxyl Group: Tosylation
This protocol describes the activation of the terminal hydroxyl group by conversion to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Tr-PEG4-OTs.
Deprotection of the Trityl Group
This protocol outlines the removal of the trityl group to expose the terminal hydroxyl group.
Materials:
-
Trityl-protected compound (e.g., Tr-PEG4-linker-payload)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected compound (1.0 eq) in DCM.
-
Prepare a solution of 2-5% TFA in DCM.
-
Add the TFA solution to the solution of the trityl-protected compound and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours). The appearance of triphenylmethanol (B194598) as a byproduct can also be monitored.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylmethanol and any other impurities.
Mandatory Visualizations
Logical Workflow for ADC Synthesis using this compound
Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) starting from this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Conclusion
The trityl group in this compound plays a crucial, albeit temporary, role in the synthesis of complex bioconjugates. By providing a reliable and selectively removable protecting group for a terminal hydroxyl function, it enables chemists to construct sophisticated linker architectures with high precision. Its steric bulk and acid-lability are key features that are exploited in multi-step synthetic strategies for the development of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of its properties and the protocols for its use and removal is essential for any researcher working in this cutting-edge field.
References
Commercial Suppliers of Tr-PEG4-OH for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tr-PEG4-OH, a valuable heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of proteolysis-targeting chimeras (PROTACs). This document outlines commercial suppliers, key technical data, detailed experimental protocols, and visual workflows to support researchers in their drug development and scientific research endeavors.
Core Concepts: The Role of this compound in Bioconjugation
This compound, or Trityl-tetraethylene glycol-hydroxyl, is a chemical tool featuring a trityl (Tr) protecting group on one end of a four-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl (-OH) group on the other. The trityl group provides a stable protecting group for a primary alcohol, which can be selectively removed under acidic conditions. This allows for a step-wise and controlled approach to the synthesis of complex bioconjugates. The hydrophilic PEG4 spacer enhances the solubility and reduces the aggregation of the final conjugate, often improving its pharmacokinetic properties.[1]
Commercial Availability of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several prominent suppliers to facilitate easy comparison.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedchemExpress | This compound | HY-126883 | 125274-16-0 | C₂₇H₃₂O₅ | 436.54 | >98% |
| BroadPharm | Tr-PEG4 | BP-20703 | 133699-09-9 | C₂₅H₂₈O₄ | 392.5 | 98% |
| Precise PEG | This compound | AG-0004 | 125274-16-0 | C₂₇H₃₂O₅ | 436.55 | >96% |
| Glyco MindSynth | This compound | GMSL-1302 | 125274-16-0 | C₂₇H₃₂O₅ | 436.6 | 95 to 98 % |
| AxisPharm | Tr-PEG4 | AP11260 | 133699-09-9 | C₂₅H₂₈O₄ | 392.5 | ≥95% |
| Biopharma PEG | This compound | Not specified | 125274-16-0 | Not specified | 436.54 | Not specified |
Experimental Protocols
The use of this compound in bioconjugation typically involves a multi-step process. The following protocols provide a detailed methodology for the key steps, from deprotection to final conjugation.
Protocol 1: Deprotection of the Trityl Group
The first step in utilizing this compound is the removal of the trityl protecting group to expose the primary hydroxyl group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
To the stirred solution, add a solution of TFA in DCM (e.g., 1-5% v/v). If the molecule contains other acid-sensitive groups, TIS can be added as a scavenger.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected PEG4-OH.
Protocol 2: Activation of the Hydroxyl Group (Tosylation)
The exposed hydroxyl group can be activated for subsequent nucleophilic substitution, for example, by converting it to a tosylate.
Materials:
-
Deprotected PEG4-OH
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the deprotected PEG4-OH in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (as a base) to the solution.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Tosyl-PEG4-linker.
Protocol 3: Conjugation of an Amine-Containing Molecule to an Activated Carboxylic Acid
This protocol describes the formation of a stable amide bond between an amine-functionalized molecule and a carboxylic acid-activated linker. While this protocol uses a generic amine-PEG, the principle applies to the amine-functionalized derivative of this compound.
Materials:
-
Amine-functionalized PEG4 linker
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; 0.1 M PBS, pH 7.2-8.0 for conjugation)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to form the NHS ester.
-
In a separate vial, dissolve the amine-functionalized PEG4 linker in the conjugation buffer.
-
Add the activated NHS ester solution to the amine-PEG4 solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.[2][3]
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways where this compound and its derivatives are utilized.
Caption: General workflow for the synthesis of a PROTAC using a this compound derived linker.
References
Tr-PEG4-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Tr-PEG4-OH (Trityl-tetraethylene glycol). As a key building block in the synthesis of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety and experimental integrity. This document outlines the available safety data, recommended handling procedures, and relevant analytical methods for quality control.
Physicochemical and Toxicological Profile
Quantitative Data Summary
The following tables summarize the key physicochemical and available toxicological data for this compound and its components.
| Identifier | Value | Reference |
| Chemical Name | 2-(2-(2-(2-(trityloxy)ethoxy)ethoxy)ethoxy)ethan-1-ol | N/A |
| Synonyms | This compound, Trityl-PEG4-OH | N/A |
| CAS Number | 125274-16-0 | [1][2] |
| Molecular Formula | C₂₇H₃₂O₅ | [1][2] |
| Molecular Weight | 436.54 g/mol | [1][2] |
Table 1: Physicochemical Properties of this compound
| Compound | Parameter | Value | Species | Notes |
| Tetraethylene Glycol | Oral LD50 | >25 g/kg | Rat | Very low acute toxicity. |
| Tetraethylene Glycol | Inhalation LC50 (4h) | >13.7 mg/L | Rat | No mortalities observed at this concentration.[3] |
| Tetraethylene Glycol | Skin Irritation | Mild to moderate | Rabbit | |
| Tetraethylene Glycol | Eye Irritation | Not an irritant | Rabbit | |
| Trityl Chloride (analogue for trityl group) | Corrosivity | Corrosive solid, acidic, organic, n.o.s. | N/A | May cause severe skin burns and eye damage. |
| Trityl Chloride (analogue for trityl group) | Inhalation Hazard | May cause respiratory irritation. | N/A |
Table 2: Toxicological Data of this compound Components
Hazard Identification and Safety Precautions
Based on the data of its components, this compound should be handled with care. The primary hazards are associated with the trityl group, which can be corrosive. The tetraethylene glycol backbone has a low toxicity profile.
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: The trityl group suggests a potential for skin and eye irritation, and possibly corrosion upon prolonged contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Reactivity: The trityl group can be cleaved under acidic conditions.[4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. For handling larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the safe procedures for handling and storing this compound in a laboratory setting.
Materials:
-
This compound solid
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO, DMF)
-
Vortex mixer or sonicator
-
Sealed, labeled storage container
-
Personal Protective Equipment (PPE) as specified in Section 2
Procedure:
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE.
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of solid to a weighing paper or boat on a calibrated analytical balance.
-
Avoid generating dust. If dust is observed, ensure adequate ventilation and consider respiratory protection.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate reaction vessel.
-
Add the desired solvent.
-
If necessary, facilitate dissolution by gentle vortexing or sonication.
-
-
Storage of Solutions:
-
Store solutions in tightly sealed and clearly labeled containers.
-
Include the chemical name, concentration, solvent, and date of preparation on the label.
-
Consult supplier recommendations for optimal storage conditions, which are typically at -20°C for long-term stability.[1]
-
-
Storage of Solid:
-
Store solid this compound in its original, tightly sealed container.
-
Follow the supplier's recommended storage conditions, generally at -20°C in a dry, dark place.[1]
-
Waste Disposal Protocol
Objective: To provide a safe and environmentally responsible procedure for the disposal of this compound waste.
Materials:
-
This compound waste (solid and liquid)
-
Designated hazardous waste containers
-
Waste labels
-
PPE as specified in Section 2
Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams unless compatible.
-
Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, sealed hazardous waste container.
-
Collect liquid waste (e.g., unused solutions, reaction residues) in a separate, sealed, and compatible hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quality Control - Purity Assessment by HPLC
Objective: To determine the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid (optional).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
Gradient: A typical gradient could be from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (for the trityl group).
-
-
Analysis:
-
Run the prepared sample on the HPLC system.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Role of a PEG linker in an ADC's mechanism of action.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal risk assessment and the user's own due diligence. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before handling any chemical.
References
An In-depth Technical Guide to PEG Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, revolutionizing the landscape of cancer treatment. These complex biopharmaceuticals leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall stability, efficacy, and pharmacokinetic profile of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in modern ADC design.[1]
This technical guide provides a comprehensive overview of the role and application of PEG linkers in ADC development. We will delve into the core features of PEG linkers, their impact on the physicochemical and biological properties of ADCs, and provide detailed experimental protocols for their conjugation and characterization.
The Role and Advantages of PEG Linkers in ADCs
The incorporation of PEG linkers into ADC design offers a multitude of advantages that address key challenges in developing safe and effective therapies.[2]
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor stability, and difficulties in formulation.[3] The inherent hydrophilicity of PEG linkers significantly enhances the aqueous solubility of the entire ADC construct, mitigating aggregation and improving its biophysical characteristics.[3] This is particularly crucial when aiming for higher drug-to-antibody ratios (DARs).[4]
-
Enhanced Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the ADC. This increased size reduces renal clearance, leading to a prolonged circulation half-life.[5] The extended exposure in the bloodstream allows for greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[5]
-
Reduced Immunogenicity: The flexible and hydrophilic PEG chains can act as a "stealth" shield, masking potential immunogenic epitopes on the antibody or the payload from the host's immune system. This can reduce the risk of an anti-drug antibody (ADA) response, which can otherwise compromise the efficacy and safety of the ADC.
-
Steric Hindrance and Controlled Drug Release: The PEG spacer provides physical separation between the antibody and the cytotoxic drug. This can minimize the impact of the payload on the antigen-binding affinity of the antibody. Furthermore, the length and structure of the PEG linker can be modulated to influence the rate of drug release at the target site.
Types of PEG Linkers in ADC Development
PEG linkers can be broadly classified based on their architecture and their cleavage mechanism, allowing for the fine-tuning of ADC properties.
-
Linear PEG Linkers: These consist of a single, straight chain of ethylene (B1197577) glycol units. They are the most common type and offer a straightforward approach to increasing hydrophilicity and hydrodynamic size.
-
Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core. For a given molecular weight, branched PEGs can provide a more significant shielding effect and a larger hydrodynamic volume compared to their linear counterparts.[6] This architecture can also facilitate higher drug loading at a single conjugation site.[7]
-
Cleavable PEG Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the cytotoxic payload upon internalization into the target tumor cell. The cleavage is typically triggered by the intracellular environment, such as low pH in endosomes/lysosomes or the presence of specific enzymes like cathepsins.
-
Non-Cleavable PEG Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody backbone within the lysosome. ADCs with non-cleavable linkers often exhibit greater plasma stability.[]
Data Presentation: The Impact of PEG Linker Properties on ADC Performance
The choice of PEG linker length and architecture has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to provide a comparative perspective.
| Linker Type | PEG Length | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact ADC after 72h) | Reference |
| Linear | PEG4 | ~2.5 | Varies with payload/cell line | High | [9] |
| Linear | PEG8 | ~3.7-5.0 | Varies with payload/cell line | High | [9] |
| Linear | PEG12 | ~3.7-5.0 | Varies with payload/cell line | High | [9] |
| Linear | PEG24 | ~3.0 | Varies with payload/cell line | High | [9] |
| Pendant (Branched) | 2 x PEG12 | 8 | Varies with payload/cell line | Higher than linear PEG24 | [10] |
Table 1: Impact of PEG Linker Length and Architecture on In Vitro Characteristics of ADCs. This table illustrates how varying the length and structure of the PEG linker can influence the drug-to-antibody ratio (DAR) and the stability of the ADC in plasma.
| Linker | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | [5] |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | [5] |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance | [5] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 | [5] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [11] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [11] |
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK). This table demonstrates the direct correlation between increasing PEG linker length and improved pharmacokinetic parameters, such as reduced clearance and extended half-life.
| Linker | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result | Reference |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - | [11] |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG | [11] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction vs. no PEG | [11] |
| Pendant (Branched) MMAE | - | Xenograft model | Anti-tumor activity | Enhanced compared to non-PEGylated ADC | [6] |
Table 3: Effect of PEG Linker Length and Architecture on Efficacy. This table highlights the trade-off between linker length and in vitro potency, while also showing the potential for enhanced in vivo efficacy with branched linkers.
Mandatory Visualizations
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[12]
Caption: A typical experimental workflow for ADC development and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs.
Protocol 1: ADC Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized PEG linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-PEG-Payload dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
-
Conjugation:
-
Immediately after reduction, add the Maleimide-PEG-Payload solution to the reduced antibody. A molar excess of the linker-payload (typically 5-10 fold over available thiol groups) is used.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to cap any unreacted maleimide (B117702) groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove unreacted linker-payload, quenching agent, and any aggregates.
-
Protocol 2: ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol outlines the conjugation of an azide-modified payload to an alkyne-modified antibody using a PEG linker.[13]
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-Payload dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., SEC)
Procedure:
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Reaction Mixture Preparation:
-
In a separate tube, combine the alkyne-modified antibody with a 4 to 10-fold molar excess of the Azide-PEG-Payload.
-
-
Conjugation Reaction:
-
Add the catalyst premix to the antibody-payload mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.[14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[14]
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification:
-
Purify the ADC using an SEC column to remove the unreacted payload, catalyst components, and other small molecules.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[]
Materials:
-
ADC sample
-
HIC column (e.g., Butyl or Phenyl-based)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Apply a reverse gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B) to elute the different drug-loaded species. Species with higher DAR are more hydrophobic and will elute later at lower salt concentrations.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the potency (IC50) of an ADC against antigen-positive cancer cell lines.[16]
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC samples at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC samples in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADCs. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72-144 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[2]
Conclusion
PEG linkers are a cornerstone of modern ADC design, offering a versatile platform to enhance solubility, stability, and pharmacokinetic properties, ultimately leading to a wider therapeutic index. The choice of PEG linker architecture and length must be carefully considered and empirically optimized for each specific antibody-payload combination to achieve the desired balance between efficacy and safety. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals to rationally design and evaluate the next generation of innovative and effective Antibody-Drug Conjugates.
References
- 1. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Core Principles of Tr-PEG4-OH in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design and efficacy of a PROTAC is the linker, a chemical entity that connects the target protein ligand to the E3 ligase ligand. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains have gained prominence for their ability to favorably modulate the physicochemical properties of PROTACs. This guide provides a comprehensive technical overview of the fundamental principles of utilizing Tr-PEG4-OH, a protected tetraethylene glycol linker, in the synthesis of potent and effective PROTACs.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a pivotal role in the overall performance of the PROTAC. Its length, flexibility, and chemical composition are critical determinants of the formation and stability of the ternary complex, which comprises the POI, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.
This compound: A Versatile Building Block for PROTAC Synthesis
This compound is a bifunctional linker featuring a tetraethylene glycol (PEG4) spacer. One terminus is a hydroxyl (-OH) group, while the other is protected by a trityl (Tr) group. This configuration offers several advantages in the modular and systematic synthesis of PROTACs.
Advantages of the PEG4 Moiety
The PEG4 core of the linker imparts several desirable characteristics to the resulting PROTAC molecule:
-
Enhanced Solubility: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The hydrophilic nature of the repeating ethylene (B1197577) glycol units in the PEG4 chain significantly improves the water solubility of the PROTAC, which is crucial for bioavailability and formulation.[1][2]
-
Increased Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility.[3] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3]
-
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve maximal degradation efficiency.[3][4] The PEG4 unit provides a defined and often optimal spacer length for various target-E3 ligase pairs.[3]
The Role of the Trityl Protecting Group
The trityl group is a bulky acid-labile protecting group for the hydroxyl function. Its presence allows for the selective reaction of the free hydroxyl group on the other end of the PEG4 chain, enabling a controlled and stepwise assembly of the PROTAC. The trityl group can be readily removed under acidic conditions that are typically compatible with the stability of the other components of the PROTAC.
Quantitative Impact of PEG4 Linkers on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short may cause steric hindrance, while one that is too long can lead to reduced stability of the ternary complex. The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs targeting well-established therapeutic targets.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC Compound | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-PEG3 | PEG3 | 850.4 | 3.2 | 180.5 |
| PROTAC-PEG4 | PEG4 | 894.5 | 3.0 | 190.8 |
| PROTAC-PEG5 | PEG5 | 938.6 | 2.8 | 201.1 |
| PROTAC-PEG6 | PEG6 | 982.7 | 2.6 | 211.4 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG3 | PEG3 | 55 | 85 | MV4-11 |
| PROTAC-PEG4 | PEG4 | 20 | 95 | MV4-11 |
| PROTAC-PEG5 | PEG5 | 15 | >98 | MV4-11 |
| PROTAC-PEG6 | PEG6 | 30 | 92 | MV4-11 |
Data is illustrative and compiled from various sources in the literature. DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation.[5][6]
Table 3: Comparative Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) |
| BTK PROTAC 1 | PEG3 | >1000 |
| BTK PROTAC 2 | PEG4 | ~100 |
| BTK PROTAC 3 | PEG5 | ~10 |
| BTK PROTAC 4 | PEG6 | ~50 |
Data compiled from studies on BTK degraders.[3]
Experimental Protocols for PROTAC Synthesis Using this compound
The synthesis of a PROTAC using this compound is a modular process that involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker. The following is a representative multi-step protocol.
Step 1: Activation of the Hydroxyl Group of this compound
This protocol describes the activation of the terminal hydroxyl group of this compound to a tosylate, preparing it for nucleophilic substitution by an amine-containing ligand.
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the solution.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Tr-PEG4-OTs).
-
Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand)
-
Materials: Amine-containing E3 ligase ligand, Tr-PEG4-OTs, DIPEA, anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Tr-PEG4-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Tr-PEG4-E3 Ligase conjugate.
-
Step 3: Deprotection of the Trityl Group
-
Materials: Tr-PEG4-E3 Ligase conjugate, trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the Tr-PEG4-E3 Ligase conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA, yielding the deprotected HO-PEG4-E3 Ligase conjugate.
-
Step 4: Conjugation to the Second Ligand (e.g., POI Ligand) via Amide Coupling
-
Materials: Carboxylic acid-containing POI ligand, HO-PEG4-E3 Ligase conjugate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand (1.0 eq) and the HO-PEG4-E3 Ligase conjugate (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Step 5: Characterization of the Final PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final PROTAC.
Visualizing Key Pathways and Workflows
Diagrams generated using the Graphviz DOT language can effectively illustrate the fundamental mechanisms and processes involved in PROTAC synthesis and function.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A modular workflow for PROTAC synthesis using this compound.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tr-PEG4-OH Synthesis in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Tr-PEG4-OH is a non-cleavable linker featuring a tetraethylene glycol (PEG4) spacer and a terminal hydroxyl group. The PEG4 moiety enhances hydrophilicity, which can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[1][2] The trityl (Tr) group serves as a protecting group for one of the hydroxyls of the PEG spacer, allowing for selective functionalization of the other terminus. This application note provides a detailed protocol for the synthesis of this compound and its application in the development of ADCs.
Data Presentation
Table 1: Synthesis and Characterization of this compound
| Parameter | Method | Specification | Typical Result |
| Synthesis | |||
| Starting Materials | - | Tetraethylene glycol, Trityl chloride (TrCl), Pyridine, Dichloromethane (B109758) (DCM) | Commercially available |
| Reaction Time | TLC Monitoring | ~12-16 hours | 14 hours |
| Yield | Gravimetric | >70% | 75% |
| Purification | |||
| Method | Column Chromatography | - | Silica (B1680970) gel, Hexane/Ethyl Acetate (B1210297) gradient |
| Characterization | |||
| Purity | RP-HPLC | ≥95.0% | 97.2% |
| Identity | ¹H NMR & ESI-MS | Conforms to structure | Conforms |
| Molecular Weight | ESI-MS ([M+Na]⁺) | Calculated: 459.5 g/mol | Observed: 459.2 g/mol |
| ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | NMR Spectroscopy | δ (ppm) | ~7.20-7.50 (m, 15H, Trityl-H), 3.75-3.55 (m, 14H, PEG-H), 3.25 (t, 2H, Tr-O-CH₂), 2.55 (br s, 1H, -OH) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Monotritylation of Tetraethylene Glycol)
This protocol describes the selective protection of one primary hydroxyl group of tetraethylene glycol with a trityl group.
Materials:
-
Tetraethylene glycol
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Addition of Trityl Chloride: To the cooled solution, add trityl chloride (0.95 equivalents) portion-wise over 30 minutes with continuous stirring. The slightly sub-stoichiometric amount of trityl chloride helps to minimize the formation of the di-tritylated byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 hexane/ethyl acetate). The formation of the product will be indicated by a new, less polar spot compared to the starting tetraethylene glycol.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) to separate the desired monotritylated product from unreacted tetraethylene glycol and the di-tritylated byproduct.
-
Final Product: Collect the fractions containing the pure this compound, combine them, and remove the solvent under reduced pressure to yield a colorless to pale yellow viscous oil.
Protocol 2: Characterization of this compound
1. Purity Determination by RP-HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in a 1:1 mixture of water and acetonitrile.
2. Structural Confirmation by NMR and Mass Spectrometry:
-
¹H NMR Spectroscopy: Dissolve the sample in deuterated chloroform (B151607) (CDCl₃). The expected chemical shifts are provided in Table 1.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the sample in methanol (B129727) or acetonitrile. The expected mass-to-charge ratio for the sodium adduct ([M+Na]⁺) is approximately 459.5.
Mandatory Visualization
Synthesis and ADC Conjugation Workflow
References
Application Notes and Protocols for Tr-PEG4-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation, enhancing the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles. Tr-PEG4-OH is a discrete PEG linker featuring a tetraethylene glycol spacer, a terminal hydroxyl group (-OH), and a trityl (Tr) protecting group at the other terminus. The trityl group provides a stable protecting group for a primary alcohol, which can be removed under acidic conditions to reveal a reactive hydroxyl group for further modification. The terminal hydroxyl group on the other end of the PEG chain can be activated to react with various functional groups on biomolecules, such as proteins, peptides, or small molecules.
These application notes provide a comprehensive, step-by-step guide to utilizing this compound in bioconjugation workflows. This includes the activation of the terminal hydroxyl group, conjugation to biomolecules, and the subsequent deprotection of the trityl group for further functionalization.
Core Principles of this compound Bioconjugation
The bioconjugation strategy using this compound involves a multi-step process:
-
Activation of the Terminal Hydroxyl Group: The terminal -OH group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be converted into a more reactive functional group. Common activation strategies include conversion to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) or conversion to a maleimide (B117702) for reaction with thiols (e.g., cysteine residues).
-
Bioconjugation to the Target Biomolecule: The activated Tr-PEG4 derivative is then reacted with the target biomolecule under controlled conditions to form a stable covalent bond.
-
Purification of the Conjugate: Unreacted PEG linker and byproducts are removed to yield a purified Tr-PEG4-biomolecule conjugate.
-
Deprotection of the Trityl Group (Optional): If the other end of the linker needs to be functionalized, the trityl group is removed under acidic conditions to expose a primary alcohol. This can then be used for subsequent conjugation to another molecule.
Data Presentation
The following table summarizes key quantitative parameters for typical bioconjugation reactions involving activated PEG linkers. These values should be optimized for each specific application.
| Parameter | Amine-Reactive Conjugation (NHS Ester) | Thiol-Reactive Conjugation (Maleimide) | Trityl Group Deprotection |
| Molar Ratio (PEG:Biomolecule) | 5:1 to 20:1 | 10:1 to 20:1 | N/A |
| Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5[2] | Acidic (e.g., TFA in DCM) |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes - 2 hours[3] | 2 - 4 hours | 1 - 4 hours[4] |
| Typical Yield | >90% (for deprotection)[4] | Dependent on biomolecule | >90% (for deprotection)[4] |
| Common Quenching Reagent | 1 M Tris-HCl, pH 8.0[1] | L-cysteine or β-mercaptoethanol | Base (e.g., triethylamine) |
Experimental Protocols
Protocol 1: Activation of this compound to Tr-PEG4-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid, followed by activation to an NHS ester.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Tr-PEG4-Carboxylic Acid
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, wash the organic layer with 5% aqueous HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Tr-PEG4-Carboxylic Acid by silica (B1680970) gel chromatography if necessary.
Step 2: Conversion to Tr-PEG4-NHS Ester
-
Dissolve the dried Tr-PEG4-Carboxylic Acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
The resulting solution containing the Tr-PEG4-NHS ester is typically used immediately in the next conjugation step.
Protocol 2: Conjugation of Tr-PEG4-NHS Ester to a Protein (Amine-Reactive)
This protocol details the conjugation of the activated Tr-PEG4-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Freshly prepared Tr-PEG4-NHS ester solution in anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Conjugation Reaction:
-
Calculate the required volume of the Tr-PEG4-NHS ester stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
Slowly add the Tr-PEG4-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by HPLC or mass spectrometry to determine the degree of PEGylation.
Protocol 3: Trityl Group Deprotection
This protocol describes the removal of the trityl protecting group to expose a primary hydroxyl group.
Materials:
-
Tr-PEG4-biomolecule conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine or other suitable base for neutralization
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Dissolve the lyophilized Tr-PEG4-biomolecule conjugate in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add TFA dropwise (typically 2-10 equivalents, but can be used as a 95% solution with scavengers for sensitive peptides).[4][5]
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.[4]
-
Once the reaction is complete, neutralize the excess TFA by the slow addition of a base like triethylamine.
-
Evaporate the solvent under reduced pressure.
-
Purify the deprotected conjugate using SEC or dialysis to remove the triphenylmethanol (B194598) byproduct and other impurities.
Mandatory Visualization
Caption: Workflow for this compound bioconjugation via NHS ester chemistry.
Caption: Conceptual diagram of a PEG-linked Antibody-Drug Conjugate (ADC).
References
Application Notes: Deprotection of Tr-PEG4-OH using Acidic Conditions
Introduction
The trityl (Tr) group is a widely utilized protecting group for primary alcohols in organic synthesis due to its steric bulk and, most notably, its lability under acidic conditions.[1][2] In the context of PEGylation and the synthesis of bioconjugates or PROTACs, Tr-PEG4-OH serves as a valuable building block. The trityl group masks the terminal hydroxyl group, allowing for selective modifications at other positions of a molecule.[3][4][5] The subsequent removal of the trityl group under mild acidic conditions regenerates the hydroxyl functionality for further conjugation or derivatization. This process relies on the formation of the highly stable triphenylmethyl (trityl) cation.[1]
These application notes provide a comprehensive overview of the acidic deprotection of this compound, including a comparison of common acidic reagents, detailed experimental protocols, and methods for monitoring the reaction.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a trityl ether with a Brønsted acid begins with the protonation of the ether oxygen. This protonation enhances the leaving group ability of the hydroxyl moiety. The C-O bond then cleaves, resulting in the formation of the deprotected alcohol (HO-PEG4-OH) and a resonance-stabilized trityl cation.[1] The stability of this carbocation is a key driving force for the reaction.
Data Presentation: Comparison of Acidic Deprotection Methods
The selection of the acidic reagent for trityl deprotection depends on the presence of other acid-sensitive functional groups in the molecule. A range of acids, from strong acids like trifluoroacetic acid (TFA) to milder acids like acetic or formic acid, can be employed.[1][2][6]
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broadly applicable for most acid-stable compounds.[2] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, useful for more sensitive substrates.[1][2] |
| Acetic Acid (aq. 50-80%) | Water/Dioxane | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of other acid-labile groups like TBS ethers.[1][6] |
| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) | Not Specified | Not Specified | Not Specified | Catalytic amounts are often sufficient.[7] |
Experimental Protocols
The following protocols provide detailed procedures for the deprotection of this compound using two common acidic systems.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are stable to strong acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature.
-
Add TFA (2.0 - 10.0 equiv) dropwise to the stirred solution.[2] The optimal amount of TFA can be determined by monitoring the reaction.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]
-
Re-dissolve the residue in DCM or ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude HO-PEG4-OH by silica (B1680970) gel column chromatography to separate it from the triphenylmethanol (B194598) byproduct.[2]
Protocol 2: Deprotection using Formic Acid
This protocol uses a milder acid and is preferable for substrates with other acid-sensitive functionalities.[2]
Materials:
-
This compound
-
Formic Acid (97%+)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Deionized Water
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Treat the this compound (1.0 equiv) with cold formic acid (e.g., 3 mL for 200 mg of substrate).[1]
-
Stir the reaction at room temperature for 3 minutes to 2 hours, depending on the substrate's reactivity. Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the formic acid using a rotary evaporator, preferably with an oil pump.[1]
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[1][2]
-
Further evaporations from EtOH and Et₂O can be performed to ensure all volatiles are removed.[1]
-
Extract the residue with warm water. The insoluble triphenylmethanol byproduct will precipitate.[1]
-
Filter the mixture to remove the triphenylmethanol.
-
Evaporate the aqueous filtrate in vacuo to obtain the purified HO-PEG4-OH.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the acidic deprotection of this compound.
Logical Relationships in Deprotection
This diagram illustrates the relationship between the substrate, reagents, and products in the deprotection reaction.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Tr-PEG4-OH to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of Tr-PEG4-OH to antibodies. The process involves a multi-step approach, including the activation of the terminal hydroxyl group of the PEG linker, conjugation to the antibody, and subsequent purification and characterization of the resulting conjugate.
Introduction
Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of proteins, including antibodies. The attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][]
This compound is a heterobifunctional PEG linker containing a trityl (Tr) protecting group at one terminus and a hydroxyl (-OH) group at the other. The hydroxyl group is not directly reactive with functional groups on antibodies. Therefore, it must first be activated. A common and effective strategy is to convert the hydroxyl group to a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester. This amine-reactive NHS ester can then efficiently react with the primary amines (e.g., lysine (B10760008) residues) on the antibody to form stable amide bonds.[3][4][5][6]
This document outlines the protocols for the deprotection of the trityl group, the activation of the hydroxyl group of the PEG linker, and the final conjugation to the antibody.
Core Principles of the Conjugation Strategy
The conjugation of this compound to an antibody is a sequential process:
-
Deprotection of the Trityl Group (Optional but Recommended): The trityl group is typically removed under acidic conditions. This step is often performed before conjugation to avoid exposing the antibody to harsh acidic conditions.
-
Activation of the Hydroxyl Group: This is a two-step process:
-
Oxidation: The terminal hydroxyl group of the PEG linker is oxidized to a carboxylic acid (-COOH).
-
NHS Ester Formation: The newly formed carboxylic acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4][7][8] This creates a stable, amine-reactive NHS ester. This activation is most efficient at a slightly acidic pH (4.5-6.0).[4][9]
-
-
Antibody Conjugation: The activated PEG-NHS ester is then reacted with the primary amine groups on the antibody. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5) to ensure that the primary amines on the antibody are deprotonated and thus nucleophilic.[3][5][10]
-
Purification and Characterization: The final PEGylated antibody is purified to remove unreacted PEG linker and other reagents. Characterization is then performed to determine the degree of PEGylation and confirm the integrity of the conjugate.
Data Presentation: Key Reaction Parameters
The following table summarizes the key quantitative parameters for the activation and conjugation reactions. These values are starting recommendations and may require optimization for specific antibodies and applications.
| Parameter | Activation Step (NHS Ester Formation) | Conjugation Step (Antibody Reaction) |
| Reagents | PEG-COOH, EDC, NHS (or Sulfo-NHS) | Antibody, Activated PEG-NHS Ester |
| Molar Ratio | 1 : 1.5 : 1.5 (PEG-COOH : EDC : NHS) | 1 : 5 to 1 : 20 (Antibody : PEG-NHS) |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Buffer | MES or Acetate (amine-free) | PBS or Borate (amine-free) |
| Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature |
| Reaction Time | 15 - 60 minutes | 30 minutes to 2 hours (RT) or 2-4 hours (4°C) |
| Solvent | Anhydrous DMSO or DMF | Aqueous buffer with <10% DMSO/DMF |
| Quenching Agent | Not applicable | Tris or Glycine (50-100 mM final conc.) |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 3. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. encapsula.com [encapsula.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for the Use of Tr-PEG4-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and development, enabling the chemical synthesis of peptides with a wide range of applications, from basic research to therapeutic drug development. The choice of linkers and spacers is critical to the success of SPPS, particularly for the synthesis of complex, hydrophobic, or long peptides. Polyethylene glycol (PEG) linkers have emerged as a valuable tool to enhance the efficiency and outcome of peptide synthesis.
This document provides detailed application notes and protocols for the use of Tr-PEG4-OH, a tetraethylene glycol linker functionalized with a terminal hydroxyl group and protected by a trityl (Trt) group, in Fmoc-based solid-phase peptide synthesis. The incorporation of a hydrophilic PEG4 spacer can improve the solvation of the growing peptide chain, reduce aggregation, and potentially enhance the pharmacokinetic properties of the final peptide.[1]
Properties of this compound
This compound is a heterobifunctional linker that offers several advantages in SPPS.[2][3] The trityl group provides a stable, acid-labile protecting group for the hydroxyl functionality, allowing for its selective deprotection and subsequent derivatization on the solid support.[2][4] The terminal hydroxyl group can be activated for coupling to the resin or to the N-terminus of a peptide chain. The hydrophilic PEG4 chain enhances the solubility of the conjugate in aqueous media.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₅ | [3] |
| Molecular Weight | 436.54 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, DMSO | [5] |
| Storage | -20°C, desiccated | [5] |
Advantages of Using PEG Linkers in SPPS
The incorporation of PEG linkers like this compound into peptide synthesis strategies offers several key benefits:
-
Improved Solvation: The hydrophilic nature of the PEG chain improves the swelling of the resin in polar solvents, enhancing the accessibility of reagents to the growing peptide chain.[1]
-
Reduced Aggregation: By disrupting inter-chain hydrogen bonding, PEG linkers can prevent peptide aggregation, a common issue with hydrophobic sequences.[1]
-
Enhanced Pharmacokinetic Properties: For therapeutic peptides, PEGylation can increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life. It can also shield the peptide from proteolytic degradation and reduce immunogenicity.[1]
-
Increased Purity and Yield: By minimizing aggregation and improving reaction kinetics, the use of PEG linkers can lead to higher purity of the crude peptide and improved overall yield.[6]
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and are adapted for the incorporation of this compound.
Materials and Reagents
Table 2: Reagents and Solvents for SPPS with this compound
| Reagent/Solvent | Grade | Purpose |
| This compound | Synthesis Grade | PEG Linker |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Solid Support |
| Fmoc-amino acids | Synthesis Grade | Peptide building blocks |
| HBTU/HATU | Synthesis Grade | Coupling Reagent |
| HOBt | Synthesis Grade | Racemization Suppressor |
| N,N'-Diisopropylethylamine (DIPEA) | Synthesis Grade | Base |
| Piperidine (B6355638) | Synthesis Grade | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | Synthesis Grade | Solvent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage Reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |
| Water | HPLC Grade | Scavenger |
Protocol 1: N-terminal PEGylation of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a fully assembled peptide on the solid support.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS cycles.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.85 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling of this compound: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a recoupling.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
Trityl Group Cleavage (Optional, On-Resin): To expose the terminal hydroxyl group for further derivatization, the trityl group can be removed on-resin using a dilute solution of TFA in DCM (e.g., 1-5% TFA in DCM) for 30-60 minutes. Monitor the cleavage carefully to avoid premature cleavage of the peptide from the resin if a highly acid-labile linker is used.
-
Final Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Workflow for N-terminal PEGylation
Caption: Workflow for N-terminal PEGylation of a peptide using this compound in SPPS.
Quantitative Data
The efficiency of SPPS can be influenced by various factors, including the peptide sequence, resin, and coupling reagents. The following table provides expected values for peptide synthesis incorporating a PEG linker. Actual results may vary.
Table 3: Expected Quantitative Outcomes in PEGylated Peptide Synthesis
| Parameter | Expected Value | Notes |
| Coupling Efficiency per Step | >99% | Monitored by Kaiser test. |
| Overall Crude Peptide Purity | 50-80% | Sequence dependent; higher for shorter peptides. |
| Final Purity (after HPLC) | >95% | For most research applications.[1] |
| Overall Yield (Crude) | 40-70% | Highly dependent on peptide length and sequence. |
| Overall Yield (Purified) | 10-40% | Losses occur during purification steps. |
Logical Workflow for Incorporating PEG Linkers
The decision to use a PEG linker in SPPS is often driven by the properties of the target peptide. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision-making workflow for the use of PEG linkers in SPPS.
Troubleshooting
Table 4: Common Issues and Solutions in PEGylated Peptide Synthesis
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound | Steric hindrance; inefficient activation. | Extend coupling time; use a more efficient coupling reagent (e.g., HATU); double couple. |
| Low Crude Purity | Aggregation during synthesis. | Use a higher loading of PEG linker or a resin with pre-attached PEG. |
| Premature Cleavage | Use of a highly acid-labile linker with on-resin trityl deprotection. | Use a more stable linker for the peptide if on-resin deprotection of the Trt group is required. |
| Difficulty in Purification | Aggregation of the final PEGylated peptide. | Modify HPLC gradient; use additives like formic acid or TFA in the mobile phase. |
Conclusion
This compound is a versatile tool for the synthesis of PEGylated peptides via solid-phase peptide synthesis. The incorporation of a short PEG spacer can significantly improve the synthesis of difficult sequences and impart desirable properties to the final peptide product. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors. Careful planning and optimization of the synthesis strategy are crucial for achieving high-purity, high-yield PEGylated peptides.
References
Application Notes and Protocols for Click Chemistry Applications of Tr-PEG4-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trityl-PEG4-Hydroxyl (Tr-PEG4-OH) derivatives in click chemistry, a set of powerful, specific, and biocompatible reactions for molecular assembly. The focus is on applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where the PEG4 linker plays a crucial role in optimizing physicochemical and pharmacokinetic properties.
Core Concepts of this compound in Bioconjugation
This compound is a heterobifunctional linker featuring a bulky, hydrophobic trityl (Tr) protecting group at one end, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl (-OH) group. This structure provides a versatile scaffold for bioconjugation:
-
Trityl Group: A protecting group for the opposing end of the PEG linker, which can be removed under acidic conditions to reveal a functional group for further conjugation. In the context of click chemistry, this group is often part of a larger molecular assembly and may not be removed.
-
PEG4 Spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the resulting conjugate, which is particularly important when dealing with hydrophobic cytotoxic drugs or other payloads[1]. This can prevent aggregation and improve the pharmacokinetic profile of the bioconjugate[1][2]. The defined length of the PEG4 spacer (1.4 nm) also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity[2][3].
-
Hydroxyl Group: The terminal hydroxyl group is a versatile chemical handle that can be readily modified to introduce a variety of functional groups, including those required for click chemistry, such as azides or alkynes.
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts[4][5][6]. The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][7].
Key Applications
The primary application of this compound derivatives in click chemistry is in the construction of complex biomolecules for targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug[2][8][9]. This compound can be incorporated as a linker between the antibody and the cytotoxic payload. The PEG4 component enhances the hydrophilicity of the ADC, improving its solubility and reducing aggregation[1][2].
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[10][11]. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC's design, and PEG linkers like PEG4 are frequently used to optimize the formation of the ternary complex and improve the molecule's overall properties[11][12].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₅ | [8] |
| Molecular Weight | 436.54 g/mol | [8] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [2] |
| Spacer Arm Length | 1.4 nm | [3] |
Table 2: Typical Reaction Conditions for Click Chemistry with PEG Linkers
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | [2] |
| Molar Ratio | 1:1 to 1.5:1 (Azide:Alkyne) | 1.5:1 (Azide:Cyclooctyne) | [2] |
| Catalyst | CuSO₄·5H₂O (with a reducing agent) or CuBr | None | [2] |
| Ligand | THPTA, TBTA | None | [2] |
| Reducing Agent | Sodium Ascorbate (B8700270) | None | [2] |
| Solvent | DMSO, t-BuOH/H₂O, DMF, PBS | PBS (pH 7.4), DMSO, DMF | [2] |
| Temperature | Room Temperature to 50°C | Room Temperature | [2] |
| Reaction Time | 30 minutes to 48 hours | 1 to 24 hours | [2] |
| Yield | >90% | >90% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Tr-PEG4-Azide from this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to an azide (B81097), making it ready for CuAAC or SPAAC reactions. The procedure involves a two-step process: mesylation followed by azide substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Mesylation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Tr-PEG4-OMs.
-
-
Azide Substitution:
-
Dissolve the crude Tr-PEG4-OMs (1.0 eq) in DMF.
-
Add sodium azide (5.0 eq) to the solution[2].
-
Heat the reaction mixture to 80-100°C and stir for 12-15 hours[2].
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x)[2].
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄[2].
-
Concentrate the solution and purify the final product, Tr-PEG4-Azide, by silica gel column chromatography using a gradient of ethyl acetate in hexanes[2].
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol outlines the conjugation of the synthesized Tr-PEG4-Azide to an alkyne-functionalized payload (e.g., a cytotoxic drug).
Materials:
-
Tr-PEG4-Azide
-
Alkyne-functionalized payload
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized water
Procedure:
-
Reactant Preparation: Dissolve Tr-PEG4-Azide (1.0 eq) and the alkyne-functionalized payload (1.2 eq) in the chosen solvent system[2].
-
Catalyst Preparation:
-
Reaction Setup:
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction[13].
-
Incubation: Stir the reaction at room temperature. Protect the reaction from light. Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 1-12 hours.
-
Purification: Upon completion, purify the conjugate using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and the copper catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation
This protocol describes the copper-free conjugation of Tr-PEG4-Azide to a dibenzocyclooctyne (DBCO)-functionalized antibody.
Materials:
-
Tr-PEG4-Azide
-
DBCO-functionalized antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve Tr-PEG4-Azide)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-functionalized antibody in PBS at a concentration of 1-10 mg/mL.
-
Dissolve the Tr-PEG4-Azide in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Tr-PEG4-Azide stock solution to the antibody solution. A 10- to 20-fold molar excess of the azide is common to ensure efficient conjugation.
-
Gently mix the reaction mixture and incubate at room temperature for 2-12 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Purify the resulting antibody conjugate from excess, unreacted Tr-PEG4-Azide using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (e.g., linker-to-antibody ratio) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Caption: Workflow for ADC synthesis using a Tr-PEG4-Azide linker.
Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Click Chemistry [organic-chemistry.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Degradation of proteins by PROTACs and other strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
Application Notes and Protocols for the Characterization of Tr-PEG4-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. Tr-PEG4-OH, a heterobifunctional linker featuring a trityl protecting group and a tetraethylene glycol (PEG4) spacer terminating in a hydroxyl group, is a valuable tool in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The trityl group provides a stable protecting group for one end of the linker, while the terminal hydroxyl group allows for the attachment of various payloads or other molecules of interest.
The successful synthesis and purification of this compound conjugates require robust analytical methods to ensure their identity, purity, and homogeneity. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound conjugates using a suite of orthogonal analytical techniques.
Core Analytical Techniques
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The primary techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight determination and identification of conjugation species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and determination of the degree of substitution.
Data Presentation: Summary of Analytical Characterization
The following table summarizes the key analytical methods and the quantitative data that can be obtained for a typical this compound conjugate.
| Analytical Method | Parameter Measured | Typical Specification |
| Reversed-Phase HPLC (RP-HPLC) | Purity (%) | > 95% |
| Retention Time (min) | Report | |
| Size-Exclusion Chromatography (SEC) | Monomer Purity (%) | > 98% |
| Aggregate Content (%) | < 2% | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact Mass (Da) | Report |
| Confirmation of Conjugation | Confirmed | |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation | Confirmed |
| Degree of PEGylation | Report |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for assessing the purity of the this compound conjugate and separating it from unreacted starting materials and impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the Sample Diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm (for the trityl group) and/or a wavelength appropriate for the conjugated molecule.
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the this compound conjugate as the percentage of the main peak area relative to the total peak area.
Protocol 2: Molecular Weight Determination by LC-MS
This protocol is designed to confirm the identity of the this compound conjugate by determining its molecular weight.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer.
-
C4 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in Mobile Phase A to a final concentration of 0.1 mg/mL.
-
LC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient: A suitable gradient to elute the conjugate (e.g., 10-90% Mobile Phase B over 10 minutes).
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 500-4000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental mass to the theoretical mass of the this compound conjugate.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a method for confirming the structure of the this compound conjugate and determining the degree of PEGylation.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) appropriate for the conjugate.
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound conjugate in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Identify the characteristic signals for the trityl group (typically in the aromatic region, ~7.2-7.5 ppm) and the PEG linker (a complex multiplet around 3.6 ppm). The presence of these signals, along with those of the conjugated molecule, confirms the structure.
-
Degree of PEGylation: Integrate a well-resolved signal from the conjugated molecule and a signal from the PEG chain. The ratio of these integrals can be used to calculate the average number of this compound units per molecule.
-
Visualizations
Caption: Workflow for the synthesis and characterization of this compound conjugates.
Caption: Workflow for RP-HPLC analysis of this compound conjugates.
Caption: Workflow for LC-MS analysis of this compound conjugates.
Application Notes and Protocols for the Purification of Tr-PEG4-OH Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Trityl-PEG4-OH (Tr-PEG4-OH) from typical reaction mixtures. The methodologies described are designed to remove common impurities, including starting materials and byproducts such as di-tritylated PEG4, to achieve high purity of the final product.
Introduction
This compound is a valuable heterobifunctional linker used in bioconjugation and drug delivery applications. The trityl (Tr) group provides a bulky, lipophilic protecting group for one of the terminal hydroxyl groups of the tetraethylene glycol (PEG4) spacer, allowing for selective functionalization of the other hydroxyl group. The purity of this compound is critical for the successful synthesis of well-defined bioconjugates.
Common impurities in the synthesis of this compound from tetraethylene glycol and a tritylating agent can include unreacted tetraethylene glycol, di-tritylated tetraethylene glycol (bis-Tr-PEG4), and other reaction-related byproducts. The purification strategies outlined below are designed to effectively separate the desired mono-tritylated product from these impurities.
Purification Techniques Overview
Several techniques can be employed for the purification of this compound reaction mixtures. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common and effective methods are Liquid-Liquid Extraction (LLE), Flash Column Chromatography, and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Low to Moderate | High | Simple, rapid, and good for initial workup.[1][2] | Limited separation of structurally similar impurities. |
| Flash Column Chromatography | Adsorption chromatography on silica (B1680970) gel | >95% | 70-90% | Good for larger scale, effective for removing polar and non-polar impurities.[3] | Can be time-consuming and requires significant solvent volumes. |
| Preparative RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | >98% | 60-80% | High resolution, excellent for achieving very high purity.[4] | Lower capacity, requires specialized equipment. |
Experimental Protocols
Liquid-Liquid Extraction (Workup Procedure)
This protocol is a typical first step to remove water-soluble impurities and some of the more polar byproducts from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Protocol:
-
Dilute the crude reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).
-
Water.
-
Brine (to reduce the solubility of the organic product in the aqueous phase).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified by chromatography.
Workflow for Liquid-Liquid Extraction
Flash Column Chromatography
This protocol is effective for purifying gram-scale quantities of this compound after an initial workup.
Materials:
-
Crude this compound from LLE
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be:
-
0-10% Ethyl acetate in Hexanes (to elute non-polar impurities like bis-Tr-PEG4).
-
10-50% Ethyl acetate in Hexanes (to elute the this compound product).
-
50-100% Ethyl acetate in Hexanes (to elute highly polar impurities like tetraethylene glycol).
-
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The product can be visualized under a UV lamp (due to the trityl group) or by staining with a suitable agent (e.g., permanganate (B83412) stain).
-
Product Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
Workflow for Flash Column Chromatography
Preparative Reverse-Phase HPLC (RP-HPLC)
For the highest purity, preparative RP-HPLC is the method of choice. This technique is particularly useful for removing closely related impurities.
Materials:
-
Partially purified this compound (e.g., from column chromatography)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a minimal amount of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient for a preparative C18 column (e.g., 19 x 100 mm, 5 µm) at a flow rate of 15-20 mL/min could be:
-
0-5 min: Isocratic at 20% acetonitrile.
-
5-35 min: Linear gradient from 20% to 80% acetonitrile.
-
35-40 min: Isocratic at 80% acetonitrile.
-
40-45 min: Return to 20% acetonitrile for re-equilibration.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak, which can be detected by UV absorbance at ~220 nm and ~260 nm (due to the trityl group).
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize the aqueous solution to obtain the highly pure this compound as a colorless oil.
Workflow for Preparative RP-HPLC
Conclusion
The purification of this compound from reaction mixtures can be effectively achieved using a combination of liquid-liquid extraction and chromatographic techniques. For moderate purity and larger scale, flash column chromatography is a suitable method. For the highest purity, particularly for applications in drug development, preparative RP-HPLC is recommended. The protocols provided herein serve as a guide and may require optimization based on the specific reaction conditions and impurity profile.
References
- 1. Rationalization of Membrane Protein Crystallization with Polyethylene Glycol Using a Simple Depletion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. orgsyn.org [orgsyn.org]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Tr-PEG4-OH into a PROTAC Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in a wide range of diseases.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component influencing the PROTAC's efficacy, physicochemical properties, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, cell permeability, and to provide optimal spacing between the two ligands.[1][3] The Tr-PEG4-OH linker, a tetraethylene glycol unit with one terminus protected by a trityl group and the other a free hydroxyl group, offers a versatile building block for the modular synthesis of PROTACs. The trityl group provides a stable protecting group for the hydroxyl function, allowing for selective reaction at the other end of the molecule, and can be efficiently removed under acidic conditions to allow for further conjugation.[4][5]
These application notes provide a detailed protocol for the incorporation of this compound into a PROTAC molecule, covering the synthetic strategy, experimental procedures, purification, and characterization.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then catalytically induce the degradation of additional target protein molecules.[3]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound is a modular process that involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the PEG linker. The general workflow involves an initial amide coupling, followed by deprotection of the trityl group, a second amide coupling, and final purification.
Caption: General experimental workflow for PROTAC synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of PROTACs utilizing PEG linkers. Actual results may vary depending on the specific ligands and reaction conditions.
Table 1: Representative Reaction Yields for Sequential PROTAC Synthesis
| Step | Reaction | Typical Yield (%) |
| 1 | First Amide Coupling | 60 - 85% |
| 2 | Trityl Deprotection | >90% (crude) |
| 3 | Second Amide Coupling | 40 - 70% |
| Overall | Overall Yield (3 steps) | 20 - 50% |
Table 2: Summary of Purification Steps and Expected Purity [6]
| Purification Step | Typical Purity Level | Key Impurities Removed |
| Aqueous Work-up | 20 - 50% | Water-soluble reagents and byproducts |
| Flash Column Chromatography | 50 - 80% | Unreacted starting materials, less polar impurities |
| Preparative RP-HPLC | >95% | Closely related structural isomers and byproducts |
Table 3: Comparative In Vitro Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s) |
| PROTAC-1 | PEG2 | 25 | 85 | 1.8 |
| PROTAC-2 | PEG4 | 5 | >95 | 2.5 |
| PROTAC-3 | PEG6 | 15 | 90 | 2.2 |
| PROTAC-4 | PEG8 | 50 | 70 | 1.5 |
| Data is representative and for illustrative purposes. |
Experimental Protocols
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with an amine functional group
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triethylsilane (TES))
-
Reagents for purification (e.g., HPLC grade acetonitrile (B52724) and water, TFA)
Protocol 1: First Amide Coupling - Synthesis of POI-PEG4-Tr Intermediate
This protocol describes the coupling of a carboxylic acid-functionalized POI ligand to the hydroxyl group of this compound.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the POI ligand (1.0 eq.), this compound (1.2 eq.), and a coupling catalyst such as DMAP (0.1 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add a coupling agent such as EDC (1.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG4-Tr intermediate.
-
Protocol 2: Trityl Group Deprotection
This protocol details the removal of the trityl protecting group to reveal the terminal hydroxyl group.[4][5]
-
Reaction Setup:
-
Dissolve the purified POI-PEG4-Tr intermediate (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
-
Deprotection Reaction:
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene (B28343) or dioxane to ensure complete removal of residual acid.
-
The resulting crude POI-PEG4-OH is often used in the next step without further purification.
-
Protocol 3: Second Amide Coupling - Synthesis of the Final PROTAC
This protocol describes the final coupling of the deprotected intermediate with an amine-functionalized E3 ligase ligand.
-
Reaction Setup:
-
Dissolve the crude POI-PEG4-OH (1.0 eq.) in anhydrous DMF.
-
To this solution, add the amine-functionalized E3 ligase ligand (1.2 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.). Stir for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add a coupling reagent such as HATU (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO/water and filter.
-
Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Protocol 4: Characterization of the Final PROTAC
It is crucial to confirm the identity, purity, and integrity of the final PROTAC molecule.
-
Purity Assessment:
-
Determine the purity of the final PROTAC using analytical RP-HPLC with a suitable gradient. Purity should typically be >95%.[6]
-
-
Identity Confirmation:
-
Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS) or LC-MS.
-
-
Structural Elucidation:
-
Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy.
-
Conclusion
The modular synthesis of PROTACs using building blocks like this compound provides a flexible and efficient approach to generate libraries of degraders for structure-activity relationship studies. The protocols outlined in these application notes offer a comprehensive guide for the successful incorporation of this versatile PEG linker. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining high-quality PROTAC molecules for biological evaluation. The provided quantitative data serves as a benchmark for expected yields and performance metrics in PROTAC development.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates Synthesized with a Tr-PEG4-OH Linker
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker connecting the antibody to the drug payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve the overall therapeutic index.
This document provides detailed application notes and protocols for determining the drug-to-antibody ratio (DAR) of ADCs synthesized using a Tr-PEG4-OH linker. The this compound linker is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group (-OH) for payload attachment, and a trityl (Tr) protecting group. The trityl group is an acid-labile protecting group for the hydroxyl functionality, allowing for a controlled, stepwise conjugation process.
The protocols outlined below cover the deprotection of the this compound linker, conjugation of the linker-payload to the antibody, and the subsequent determination of the DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry (MS).
Overview of the ADC Synthesis and DAR Determination Workflow
The overall process involves a multi-step approach, beginning with the preparation of the linker-payload conjugate, followed by conjugation to the antibody, and concluding with the analytical characterization of the resulting ADC to determine the average DAR.
Experimental Protocols
Protocol 1: Deprotection of this compound Linker
This protocol describes the removal of the trityl protecting group from the this compound linker to expose the hydroxyl group for subsequent payload conjugation.
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (repeat 3 times).
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected HO-PEG4-OH linker.
Protocol 2: Linker-Payload Conjugation and Antibody Conjugation
This protocol outlines a general strategy for activating the deprotected linker, conjugating it to a payload, and subsequently conjugating the linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Part A: Activation of Deprotected Linker and Payload Conjugation
This step is highly dependent on the functional groups of the payload. For a payload with a carboxylic acid, the hydroxyl group of the linker can be activated (e.g., by conversion to a mesylate or tosylate) for esterification. Alternatively, the carboxylic acid of the payload can be activated (e.g., to an NHS ester) to react with the hydroxyl group of the linker. The following is a representative protocol assuming payload activation.
Materials:
-
Deprotected HO-PEG4-OH linker
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Thiol-containing cytotoxic payload (for maleimide (B117702) chemistry)
-
Maleimide-PEG4-OH (as an alternative to this compound for thiol conjugation)
Procedure (for payloads with a carboxylic acid):
-
Dissolve the deprotected HO-PEG4-OH linker (1.2 equivalents) and the carboxylic acid-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the linker-payload conjugate by preparative HPLC.
Part B: Antibody Reduction and Conjugation
This part of the protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation with a maleimide-activated linker-payload. For use with the hydroxyl-containing linker from Part A, the linker-payload would need to be further functionalized with a maleimide group. For simplicity, the following protocol assumes the use of a commercially available Maleimide-PEG4-linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG4-linker-payload dissolved in DMSO
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will need to be optimized to achieve the desired number of free thiols (typically targeting a DAR of 2, 4, or 8).[1]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[1]
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
To the chilled solution of the reduced antibody, add the Maleimide-PEG4-linker-payload solution. A slight molar excess of the linker-payload (e.g., 1.5-fold per thiol) is typically used.[2]
-
The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction on ice or at 4°C for 1-2 hours with gentle mixing.[1][2]
-
-
Quenching:
-
Stop the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups.[2]
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).[2]
-
Protocol 3: DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[3]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0[3]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.[3]
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.[3]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity, which corresponds to an increasing number of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:[4] Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Representative Data:
| Parameter | Value |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 25 mM Phosphate Buffer, pH 7.0 |
| Mobile Phase B | 25 mM Phosphate Buffer, pH 7.0 / 20% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 2.2 mg/mL |
Table 1: Representative HIC-HPLC Parameters.[5]
| Peak | Retention Time (min) | Relative Peak Area (%) | Assigned DAR |
| 1 | 8.5 | 10.2 | 0 |
| 2 | 12.1 | 25.8 | 2 |
| 3 | 14.5 | 40.5 | 4 |
| 4 | 16.2 | 20.3 | 6 |
| 5 | 17.8 | 3.2 | 8 |
| Average DAR | 3.9 |
Table 2: Representative HIC-HPLC Data and DAR Calculation.
Protocol 4: DAR Determination by Mass Spectrometry
Mass spectrometry provides a highly accurate method for determining the DAR by measuring the mass of the intact ADC or its subunits.
Part A: Intact Mass Analysis (Native MS)
Materials:
-
Purified ADC sample
-
Size Exclusion Chromatography (SEC) column
-
Mobile Phase: 50 mM Ammonium Acetate
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in a suitable buffer (e.g., 20 mM histidine, pH 6.0).[6]
-
LC-MS Conditions:
-
Perform online desalting and buffer exchange using an SEC column with an isocratic elution of 50 mM ammonium acetate.[7]
-
Introduce the eluent into the mass spectrometer.
-
-
MS Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 2000-7000.[7]
-
Acquire data under native MS conditions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the masses corresponding to the unconjugated antibody and the different drug-loaded species. The mass difference between peaks should correspond to the mass of the linker-payload.
-
Calculate the average DAR based on the relative abundance of each species.
-
Part B: Reduced Mass Analysis (RP-LC-MS)
Materials:
-
Purified ADC sample
-
Dithiothreitol (DTT)
-
Reversed-Phase (RP) HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds and separate the light and heavy chains.[6]
-
-
RP-LC-MS Analysis:
-
Inject the reduced sample onto the RP-HPLC column.
-
Elute with a gradient of Mobile Phase B.
-
Analyze the eluent by MS.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug).
-
Calculate the average DAR by quantifying the relative abundance of the conjugated and unconjugated fragments.[6]
-
Representative Data:
| Parameter | Value |
| LC System | UPLC/UHPLC |
| Desalting Column | ACQUITY UPLC Protein BEH SEC, 200Å |
| Mobile Phase | 50 mM Ammonium Acetate |
| MS System | Q-TOF |
| Ionization | ESI Positive Mode |
| Deconvolution | MaxEnt1 |
Table 3: Representative Native MS Parameters.
| Species | Observed Mass (Da) | Relative Abundance (%) | Assigned DAR |
| Unconjugated mAb | 148,050 | 12.5 | 0 |
| mAb + 2 Drugs | 150,550 | 28.0 | 2 |
| mAb + 4 Drugs | 153,050 | 42.0 | 4 |
| mAb + 6 Drugs | 155,550 | 15.5 | 6 |
| mAb + 8 Drugs | 158,050 | 2.0 | 8 |
| Average DAR | 3.8 |
Table 4: Representative Deconvoluted Mass Spectrometry Data and DAR Calculation.
Conclusion
The determination of the drug-to-antibody ratio is a critical quality attribute for the characterization and quality control of antibody-drug conjugates. The use of a this compound linker requires a controlled, stepwise synthesis process involving the deprotection of the trityl group prior to payload and antibody conjugation. The protocols provided in this application note outline the key steps for ADC synthesis using this linker and detail the established analytical techniques of HIC-HPLC and Mass Spectrometry for accurate DAR determination. The choice between these analytical methods will depend on the stage of development, the required level of detail, and the specific characteristics of the ADC. HIC-HPLC is a robust method for routine analysis and quality control, while mass spectrometry provides more detailed structural information and confirmation. By following these protocols, researchers can effectively synthesize and characterize ADCs with this compound linkers, enabling the development of novel and potent biotherapeutics.
References
Application Notes and Protocols: Experimental Use of Tr-PEG4-OH in Targeted Drug Delivery
Introduction
Targeted drug delivery has emerged as a leading strategy in modern therapeutics, aiming to enhance the efficacy of potent molecules while minimizing off-target toxicity. Two prominent applications of this strategy are Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The success of these complex molecules is critically dependent on the chemical linker that connects the targeting moiety to the therapeutic payload or recruiting ligand.
Tr-PEG4-OH is a heterobifunctional, non-cleavable linker widely used in the synthesis of ADCs and PROTACs.[1][2] It consists of three key components:
-
A Trityl (Tr) group : A bulky protecting group on one end that masks a primary alcohol. It can be selectively removed under mild acidic conditions.[3]
-
A tetraethylene glycol (PEG4) spacer : A hydrophilic and flexible chain that enhances the solubility, stability, and pharmacokinetic properties of the final conjugate.[4][5][]
-
A terminal hydroxyl (-OH) group : A reactive site for conjugation to a payload, protein ligand, or another linker.[3]
These application notes provide a comprehensive overview of the properties, applications, and experimental protocols for utilizing this compound in the development of targeted drug delivery systems.
Physicochemical Properties and Key Advantages
The structure of this compound is designed to offer a balance of reactivity and stability, while the PEG4 spacer confers several advantages crucial for drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 125274-16-0 | [1][7] |
| Molecular Formula | C₂₇H₃₂O₅ | [1][7] |
| Molecular Weight | 436.54 g/mol | [1][7] |
| Purity | >96% | [7] |
| Description | Non-cleavable 4-unit PEG ADC & PROTAC linker |[1][2] |
Key Advantages of the PEG4 Spacer:
-
Enhanced Hydrophilicity : The ethylene (B1197577) glycol units significantly improve the aqueous solubility of hydrophobic payloads, reducing the risk of aggregation.[4][8]
-
Improved Pharmacokinetics : PEGylation is a well-established method for extending the circulation half-life of biologics by reducing renal clearance and immunogenicity.[][9][10]
-
Optimal Spacing : The flexible PEG4 chain provides sufficient length to spatially separate the targeting moiety from the payload, minimizing steric hindrance and allowing both components to function effectively.[11]
-
Biocompatibility : Polyethylene glycol is non-toxic and has low immunogenicity, making it a safe and widely used component in clinical applications.[]
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker tethers a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. This compound serves as a stable, non-cleavable linker, ensuring the payload remains attached until the ADC is internalized and degraded within the lysosome of the target cancer cell.[1][] The inclusion of the PEG4 spacer can improve the physical and chemical stability of the ADC and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[5]
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The this compound linker is critical for connecting these two ligands and facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[11][12]
Caption: PROTAC-mediated protein degradation pathway.[11][13]
Quantitative Data Summary
While specific data for this compound is proprietary to individual research, data from studies on analogous PEG linkers in PROTACs illustrate the critical impact of linker composition and length on the molecule's properties and efficacy.
Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs This data illustrates how increasing PEG length generally decreases lipophilicity (cLogP) and increases the polar surface area (TPSA), which can influence cell permeability.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
|---|---|---|---|---|
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
(Data adapted from a study on BRD4-targeting PROTACs[11])
Table 3: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths This data shows that linker length is a critical parameter for optimizing degradation efficiency. An optimal length (16 atoms) resulted in the highest degradation and lowest IC50.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
|---|---|---|
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
(Data adapted from a study on ERα-targeting PROTACs[11])
Experimental Protocols
The following protocols provide a general framework for the synthesis of a conjugate using this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
General Workflow for Conjugate Synthesis
The synthesis of a targeted drug conjugate using this compound typically follows a multi-step process involving deprotection, activation, and sequential conjugation, with purification after each key step.
Caption: General synthetic workflow for ADC or PROTAC development.
Protocol 1: Deprotection of Trityl Group
This protocol describes the removal of the Trityl protecting group to expose a primary hydroxyl group.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of linker).
-
Add an excess of TFA to the solution (e.g., a 1:4 v/v mixture of TFA:DCM).[14]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected HO-PEG4-OH.
Protocol 2: Activation and Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the terminal hydroxyl group and its subsequent conjugation to an amine-containing payload or ligand to form a carbamate (B1207046) linkage.
Materials:
-
Deprotected HO-PEG4-OH
-
Anhydrous Dimethylformamide (DMF)
-
p-nitrophenyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Amine-containing molecule (Payload or Ligand 1)
-
HPLC system for purification
Procedure:
-
Activation: a. Dissolve the deprotected HO-PEG4-OH (1.0 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution. c. Add p-nitrophenyl chloroformate (1.2 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[15] The resulting activated linker can be used directly.
-
Conjugation: a. In a separate flask, dissolve the amine-containing molecule in anhydrous DMF. b. Add the activated linker solution dropwise to the amine solution. c. Stir the reaction at room temperature overnight. Monitor progress by LC-MS.[15]
-
Purification: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Purify the crude product by reverse-phase preparative HPLC to obtain the pure linker-payload conjugate.
Protocol 3: General Procedure for Conjugation to an Antibody (for ADCs)
This protocol outlines a general method for conjugating a linker-drug construct (with a suitable reactive handle, e.g., an NHS ester) to lysine (B10760008) residues on an antibody.
Materials:
-
Purified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-drug construct with an amine-reactive group (e.g., NHS ester)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Dissolve the linker-drug construct in a co-solvent like DMSO.
-
Add a molar excess of the linker-drug solution to the antibody solution. The exact ratio will determine the final drug-to-antibody ratio (DAR) and must be optimized.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching reagent like Tris or glycine.
-
Purify the resulting ADC to remove unreacted linker-drug and other impurities. a. Use Size-Exclusion Chromatography (SEC) to separate the ADC from small molecule reagents.[15] b. Use Hydrophobic Interaction Chromatography (HIC) to separate conjugates with different DARs and remove unconjugated antibody.[15]
-
Characterize the final ADC for DAR, aggregation, and purity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biochempeg.com [biochempeg.com]
- 3. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 9. mdpi.com [mdpi.com]
- 10. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Tr-PEG4-OH Conjugates
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General solubility of PEG linkers: PEGs are generally soluble in water and many organic solvents like DMSO and DMF.[1][2][3] The solubility is influenced by molecular weight and the nature of the functional end groups.[3][4][5]
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The effect of the Trityl group: The bulky and hydrophobic trityl group can reduce the aqueous solubility of PEG conjugates.[1][6][7]
-
Common solvents for dissolving PEG derivatives: DMSO and DMF are frequently recommended as initial solvents for PEG reagents before dilution into aqueous buffers.[8][9][10][11]
-
Troubleshooting precipitation: Common causes for precipitation include improper initial dissolution of the PEG reagent and high concentrations of reactants.[9]
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Formulation strategies for poorly soluble compounds: General strategies like using co-solvents, surfactants, and creating amorphous solid dispersions are relevant.[12][13][14][15]
-
Purification challenges: The presence of hydrophobic groups can complicate purification, and techniques like RP-HPLC are often employed.[6][16][17]
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Lack of specific quantitative data: There is a limited amount of publicly available quantitative solubility data specifically for Tr-PEG4-OH.[4][18]
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Structure the FAQs and troubleshooting guides in a question-and-answer format.
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This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered with this compound and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a linker compound containing a trityl (Tr) protecting group and a four-unit polyethylene (B3416737) glycol (PEG4) chain with a terminal hydroxyl (-OH) group. The PEG4 portion is hydrophilic and generally enhances aqueous solubility.[2][19] However, the trityl group is large and hydrophobic, which can significantly decrease the overall water solubility of the molecule and its conjugates.[1][6][7] This can lead to challenges in dissolving the compound, performing conjugation reactions, and purifying the final product.
Q2: In what solvents is this compound soluble?
While specific quantitative solubility data for this compound is limited, PEG linkers are generally soluble in a variety of solvents.[1] For this compound, the following is a general guide:
-
Organic Solvents: It is expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride.[1]
-
Aqueous Solutions: Direct solubility in aqueous buffers like PBS can be challenging due to the hydrophobic trityl group.[1][6] It is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous buffer.[8][9]
Q3: My this compound conjugate has precipitated out of my aqueous reaction buffer. What are the likely causes?
Precipitation of this compound conjugates in aqueous solutions can be attributed to several factors:
-
Improper Initial Dissolution: Adding solid this compound directly to an aqueous buffer can result in poor dissolution and subsequent precipitation.[9]
-
High Concentration: High concentrations of the this compound conjugate, especially if the conjugated molecule is also hydrophobic, can exceed its solubility limit in the aqueous medium.[9]
-
Hydrophobicity of the Conjugated Molecule: If the molecule conjugated to the this compound is inherently hydrophobic, it will further decrease the overall solubility of the conjugate, even with the presence of the PEG linker.[9]
-
Buffer Conditions: The pH and ionic strength of the buffer can influence the solubility of the conjugate.
Q4: How can I improve the solubility of my this compound conjugate?
Several strategies can be employed to enhance the solubility of this compound conjugates:
-
Co-solvents: The use of water-miscible organic co-solvents such as DMSO, DMF, or ethanol (B145695) in your aqueous buffer can help to keep the conjugate in solution.[8][14]
-
Formulation with Excipients: Incorporating solubility-enhancing excipients like surfactants (e.g., Tween 80, Solutol HS-15) or cyclodextrins may improve solubility.[12][14]
-
pH Adjustment: For conjugates with ionizable groups, adjusting the pH of the solution can increase solubility.[20]
-
Longer PEG Chains: If the application allows, using a linker with a longer PEG chain (e.g., PEG8, PEG12) can provide greater hydrophilicity and improve solubility.[19][21]
Q5: What are the best practices for handling and storing this compound to avoid solubility issues?
Proper handling and storage are crucial:
-
Storage: Store this compound in its solid form at -20°C, desiccated.[11]
-
Preparing Stock Solutions: Prepare concentrated stock solutions in an anhydrous water-miscible organic solvent like DMSO or DMF.[9][11] This allows for easier handling and accurate dispensing.
-
Handling Stock Solutions: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][11] For moisture-sensitive reagents, using an inert gas like argon or nitrogen is recommended.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility problems encountered during experiments with this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | The hydrophobic trityl group limits direct aqueous solubility.[1][6] | 1. Prepare a concentrated stock solution (e.g., 10-100 mg/mL) in anhydrous DMSO or DMF.[10] 2. Add the stock solution dropwise to the aqueous buffer while vortexing. 3. Ensure the final concentration of the organic solvent is compatible with your experiment (typically <5%).[10] |
| Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer. | The concentration of the conjugate in the final solution is above its solubility limit. | 1. Decrease the final concentration of the this compound conjugate in the reaction mixture. 2. Increase the percentage of organic co-solvent in the final mixture, if permissible for the experiment. |
| The reaction mixture becomes cloudy or forms a precipitate during the conjugation reaction. | The hydrophobicity of the newly formed conjugate is causing it to fall out of solution. | 1. Add a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture. 2. Consider performing the conjugation in a mixed solvent system with a higher proportion of organic solvent from the start. |
| Difficulty in purifying the conjugate using reverse-phase chromatography (e.g., poor peak shape, low recovery). | The hydrophobic trityl group can cause strong, sometimes irreversible, binding to the C18 stationary phase.[16] | 1. Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile, methanol) gradient and the type and concentration of the ion-pairing agent (e.g., TFA, formic acid). 2. Consider alternative purification methods like size-exclusion chromatography (SEC) if there is a significant size difference between the conjugate and impurities.[16] |
Experimental Protocols
Protocol 1: Solubilization of this compound for Aqueous Reactions
This protocol describes the recommended procedure for dissolving this compound for use in aqueous conjugation reactions.
-
Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[10]
-
Prepare Stock Solution:
-
Add a calculated volume of anhydrous DMSO or DMF to the vial to create a high-concentration stock solution (e.g., 10-100 mg/mL).
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.[10]
-
-
Dilution into Aqueous Buffer:
-
Just before use, add the required volume of the this compound stock solution to your aqueous reaction buffer (e.g., PBS).
-
It is recommended to add the stock solution dropwise while vortexing the buffer to facilitate mixing and prevent localized high concentrations that could lead to precipitation.
-
Ensure the final percentage of the organic solvent in the reaction mixture is kept to a minimum (ideally below 5%) to avoid negatively impacting the activity of biological molecules like proteins.[10]
-
Visualizations
Caption: Workflow for the solubilization of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. chempep.com [chempep.com]
- 3. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 7. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. purepeg.com [purepeg.com]
Technical Support Center: Preventing Aggregation of ADCs with Tr-PEG4-OH Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) utilizing Tr-PEG4-OH and other branched PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and why is it used in ADCs?
A1: A this compound is a polyethylene (B3416737) glycol (PEG) linker that contains a trityl (Tr) protecting group and a terminal hydroxyl (-OH) group.[1][2][3][4][5] The trityl group is a bulky protecting group that can be removed under acidic conditions to reveal a reactive functional group for conjugation.[1] PEG linkers, in general, are used in ADCs to connect the antibody to the cytotoxic payload.[][7] The PEG4 component indicates four repeating ethylene (B1197577) glycol units, which impart hydrophilicity to the linker. This increased water solubility helps to counteract the hydrophobicity of many cytotoxic payloads, which is a primary driver of ADC aggregation.[8][9][10]
Q2: What are the main causes of ADC aggregation when using PEG linkers?
A2: ADC aggregation is a multifaceted issue, even when using hydrophilic PEG linkers. The primary causes include:
-
Payload Hydrophobicity : Many potent cytotoxic drugs are inherently hydrophobic. Covalently attaching them to the antibody surface can create hydrophobic patches that promote self-association and aggregation to minimize exposure to the aqueous environment.[3][5][11][12]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity and the likelihood of intermolecular interactions, leading to aggregation.[13][14] Branched PEG linkers are often employed to increase the DAR, making careful monitoring of aggregation critical.[13][14][15]
-
Conjugation Process Stress : The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve the payload-linker, can induce conformational stress on the antibody, exposing hydrophobic regions and promoting aggregation.
-
Suboptimal Formulation : An inappropriate buffer system, such as a pH close to the antibody's isoelectric point (pI), can reduce the ADC's solubility and lead to aggregation.[1]
-
Storage and Handling : ADCs can be sensitive to physical stressors. Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress (e.g., vigorous shaking) can all contribute to the formation of aggregates.[3]
Q3: How do branched PEG linkers, like those derived from this compound, help prevent aggregation?
A3: Branched PEG linkers offer several advantages in preventing ADC aggregation compared to linear linkers:
-
Improved Solubility and Reduced Aggregation : The multiple hydrophilic PEG arms create a robust hydration shell around the conjugate. This is particularly effective at shielding hydrophobic drug payloads, significantly improving the overall solubility of the ADC and reducing its tendency to aggregate.[13][14]
-
Enhanced Stability : The three-dimensional structure of branched PEGs can provide greater stability to the conjugate under various conditions.[13]
-
Higher DAR with Maintained Stability : Branched linkers allow for the attachment of more drug molecules per antibody, potentially increasing potency, without a proportional increase in aggregation that might be seen with highly loaded linear linkers.[10][14][15]
Q4: What are the key analytical techniques for monitoring ADC aggregation?
A4: A combination of orthogonal techniques is recommended for the accurate detection and quantification of ADC aggregates:
-
Size Exclusion Chromatography (SEC) : This is the most common method for quantifying high-molecular-weight (HMW) species (aggregates) in ADC preparations.[15]
-
Dynamic Light Scattering (DLS) : DLS is a high-throughput technique used to measure the average particle size and size distribution, making it useful for detecting the early onset of aggregation.
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their surface hydrophobicity. It can be used to monitor changes in the ADC's hydrophobicity, which can be an indicator of aggregation propensity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common aggregation issues encountered during ADC development with this compound derived linkers.
Problem 1: High levels of aggregation are observed immediately after the conjugation reaction.
This is a common issue that often points to challenges within the conjugation process itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-conjugation aggregation.
Problem 2: Aggregation increases during ADC purification and storage.
This suggests issues with the formulation buffer, storage conditions, or physical handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification and storage-induced aggregation.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To quantify the percentage of high-molecular-weight (HMW) species in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: Tosoh TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm, or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Analyze the unconjugated antibody as a baseline control.
-
-
Injection:
-
Inject 20 µL of the prepared sample onto the column.
-
-
Elution:
-
Elute the sample isocratically for 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the HMW species (aggregates) and the monomer.
-
Calculate the percentage of aggregate using the formula: % Aggregate = (AreaHMW / (AreaHMW + AreaMonomer)) * 100
-
Data Presentation:
| Sample | Monomer Peak Area | HMW Peak Area | % Aggregate |
| Unconjugated mAb | 1,250,000 | 12,600 | 1.0% |
| ADC (T=0) | 1,198,000 | 36,500 | 3.0% |
| ADC (Stressed) | 1,050,000 | 116,500 | 10.0% |
Protocol 2: Formulation Screening with Stabilizing Excipients
Objective: To identify suitable excipients that stabilize an ADC formulation and prevent aggregation under stress conditions.
Methodology:
-
ADC Preparation:
-
Prepare the ADC in a base buffer (e.g., 20 mM Histidine, pH 6.0).
-
-
Excipient Addition:
-
Create separate formulations by adding different excipients to the ADC solution. See the table below for examples.
-
-
Stress Conditions:
-
Take an initial (T=0) sample from each formulation for analysis.
-
Incubate the remaining samples at an elevated temperature (e.g., 40°C) for 1-2 weeks to induce stress.
-
-
Aggregation Analysis:
-
After the stress period, allow the samples to return to room temperature.
-
Analyze both the T=0 and stressed samples for aggregation using SEC-HPLC as described in Protocol 1.
-
-
Data Interpretation:
-
Compare the level of aggregation in the stressed samples containing different excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are considered effective stabilizers.
-
Data Presentation:
| Formulation | Excipient | Concentration | % Aggregate (T=0) | % Aggregate (Stressed) |
| Control | None | - | 3.0% | 15.2% |
| F1 | Sucrose | 5% (w/v) | 3.1% | 8.5% |
| F2 | Arginine | 150 mM | 3.0% | 7.2% |
| F3 | Polysorbate 20 | 0.02% (w/v) | 2.9% | 11.8% |
| F4 | Arginine + Sucrose | 150 mM + 5% | 3.1% | 4.5% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key drivers leading to ADC aggregation and the corresponding mitigation strategies discussed.
Caption: Key drivers of ADC aggregation and their corresponding mitigation strategies.
References
- 1. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. biochempeg.com [biochempeg.com]
- 7. biochempeg.com [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Tr-PEG4-OH
This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals experiencing incomplete deprotection of Trityl-PEG4-Hydroxyl (Tr-PEG4-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete this compound deprotection?
The most common indicator of an incomplete reaction is the presence of the starting material, this compound, in your final product mixture. This is typically identified through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), where a significant peak corresponding to the mass of the trityl-protected PEG linker will be observed.[1]
Q2: What are the main causes of incomplete trityl group removal?
Incomplete deprotection of the trityl group is often due to the following factors:
-
Reversibility of the reaction: The cleavage of the trityl group with an acid like trifluoroacetic acid (TFA) is a reversible process. The stable and highly reactive trityl cation (Trt+) generated during cleavage can reattach to the hydroxyl group of the PEG linker if not effectively removed from the reaction.[1]
-
Insufficient scavenging of the trityl cation: Scavengers are crucial for trapping the reactive trityl carbocations.[1][2] An inadequate amount or an ineffective scavenger will lead to the re-protection of the hydroxyl group.[1]
-
Suboptimal reaction conditions: Factors such as low TFA concentration, insufficient reaction time, or low temperature can lead to an incomplete reaction.[3]
-
Steric hindrance: While less common for a flexible linker like PEG4, significant steric hindrance from other molecules attached to the PEG linker could potentially impede the access of the deprotection reagents.
Q3: What is the role of a scavenger and which one should I use?
Scavengers are essential for driving the deprotection reaction to completion by irreversibly trapping the trityl cation.[1][2] Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that converts the trityl cation into the stable and unreactive triphenylmethane.[1] Other scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) can also be used, but TIS is generally preferred for its efficiency in this context.[2]
Q4: Can I monitor the progress of the deprotection reaction?
Yes, monitoring the reaction is highly recommended. You can take small aliquots from the reaction mixture at different time points (e.g., 30, 60, 120 minutes) and analyze them by HPLC or LC-MS.[3][4] This will allow you to determine the optimal reaction time for your specific conditions and ensure the reaction has gone to completion.[1]
Troubleshooting Guide
Problem: Significant amount of starting material (this compound) remains after deprotection.
| Potential Cause | Recommended Solution |
| Insufficient Scavenger | Increase the concentration of the scavenger (e.g., Triisopropylsilane - TIS). A common starting point is 2.5-5% (v/v) in the cleavage cocktail.[3][5] |
| Inadequate Acid Concentration | Ensure the concentration of Trifluoroacetic Acid (TFA) is sufficient. For complete deprotection, a high concentration of TFA (e.g., 95% in the cleavage cocktail) is often used.[3][5] For selective deprotection where other acid-labile groups are present, lower concentrations (1-5% TFA in Dichloromethane - DCM) may be used, but this requires careful optimization.[3] |
| Short Reaction Time | Extend the reaction time. While some deprotections are complete within 30 minutes to 2 hours, more challenging substrates may require longer times.[1][3] Monitor the reaction by HPLC to determine the necessary duration. |
| Low Reaction Temperature | Most trityl deprotections are performed at room temperature.[1] If the reaction is sluggish, ensure the temperature is maintained at room temperature. Cooling is sometimes used to control reactivity, but may not be necessary for this substrate.[3] |
| Reagent Degradation | Use fresh, high-purity TFA and scavengers. Old or degraded reagents can lead to incomplete reactions and side products. |
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for trityl deprotection based on protocols for similar substrates. These should be considered as starting points for optimization.
| Parameter | Recommended Range | Notes |
| TFA Concentration | 1-95% (v/v) | Use 95% for complete deprotection. Lower concentrations (1-5% in DCM) can be used for selective removal if other acid-labile groups are present.[3][6] |
| Scavenger (TIS) | 2.5-5% (v/v) | TIS is highly effective for trapping the trityl cation.[1][2] |
| Water | 2.5-5% (v/v) | Often included in the cleavage cocktail.[3][5] |
| Reaction Time | 30 min - 4 hours | The optimal time depends on the substrate and reaction conditions. Monitoring by HPLC is recommended.[1][3] |
| Temperature | Room Temperature | Standard condition for most trityl deprotections.[1] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound in Solution
This protocol is for the deprotection of this compound that is not attached to a solid support.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Cold diethyl ether
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add TIS to the solution (to a final concentration of 2.5-5%).
-
Cool the mixture in an ice bath.
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 50-95%).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG4-OH.
Protocol 2: Monitoring Deprotection by HPLC
Materials:
-
Aliquots from the deprotection reaction
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Cold diethyl ether
Procedure:
-
At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Precipitate the PEG product from the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and air-dry the pellet.
-
Dissolve the dried pellet in a suitable solvent mixture (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Inject the sample onto the RP-HPLC system and elute with a suitable gradient of Mobile Phase B into Mobile Phase A to separate the starting material from the deprotected product.[4]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound deprotection.
References
Technical Support Center: Optimizing Conjugation of Tr-PEG4-OH
Welcome to the technical support center for Tr-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in bioconjugation. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring successful and efficient conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a heterobifunctional linker containing a trityl (Tr) protecting group and a terminal hydroxyl (-OH) group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The trityl group is a bulky protecting group for the hydroxyl function, which can be removed under acidic conditions.[2] The hydrophilic PEG spacer enhances the solubility of the final conjugate in aqueous media.[2][4] It is commonly used as a building block in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and PROTACs.[1][5]
Q2: The terminal hydroxyl (-OH) group on this compound is not very reactive. How do I conjugate it to my molecule of interest? You are correct. The terminal hydroxyl group requires activation or "derivatization" to be converted into a reactive functional group capable of forming a stable covalent bond with your target molecule. The overall process involves two key stages:
-
Deprotection: Removal of the acid-labile trityl (Tr) group to expose the primary hydroxyl group.
-
Activation/Derivatization: Conversion of the terminal hydroxyl group into a more reactive moiety, such as a tosylate, mesylate, carboxylic acid, amine, NHS ester, or maleimide (B117702), depending on the functional group on your target molecule.
Q3: What are the recommended storage conditions for this compound? It is recommended to store this compound in its pure form at -20°C for long-term stability (up to 3 years).[1][2] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can degrade the reagent.
Q4: Why should I avoid using buffers with primary amines (like Tris or glycine) during certain conjugation steps? If you have activated the PEG linker to contain an amine-reactive group (like an NHS ester), you must avoid buffers containing primary amines. These buffers will compete with the amine groups on your target protein or molecule, reacting with the activated PEG and significantly reducing the yield of your desired conjugate.[6][7] Suitable alternatives include phosphate-buffered saline (PBS), MES, or HEPES buffers.[6][7]
Troubleshooting Guide: Optimizing Conjugation Efficiency
This guide addresses specific issues you might encounter during the deprotection, activation, and conjugation of this compound.
Issue 1: Incomplete Removal of the Trityl (Tr) Protecting Group
Q: I've performed the deprotection step, but my analysis (e.g., NMR or Mass Spectrometry) shows that a significant portion of my linker still contains the trityl group. What went wrong?
A: Incomplete deprotection is typically caused by insufficient acid strength or reaction time.
-
Weak or Degraded Acid: The trifluoroacetic acid (TFA) or other acid used for deprotection may have degraded. Use fresh, high-purity acid for the reaction.
-
Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, you can gently warm it, but be mindful of potential side reactions.
-
Scavengers: The trityl cation released during deprotection can re-attach to other nucleophiles. Including a scavenger like triethylsilane (TES) can trap the cation and prevent side reactions.
Issue 2: Low Yield During Hydroxyl Group Activation
Q: I have successfully deprotected the linker to get HO-PEG4-OH, but the subsequent activation of the hydroxyl group (e.g., conversion to a tosylate or carboxylic acid) is resulting in a low yield. What are the potential causes?
A: Low activation yield can stem from several factors related to reagents and reaction conditions.
-
Moisture Contamination: The presence of water can hydrolyze activating agents (e.g., tosyl chloride, succinic anhydride) and reduce efficiency. Ensure you are using anhydrous solvents (like DCM or THF) and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Inefficiency: The base used (e.g., triethylamine, pyridine) may be old or contain water. Use a freshly opened bottle or distilled base. The stoichiometry of the base is also critical.
-
Suboptimal Temperature: Many activation reactions, especially those involving reactive acyl chlorides, should be started at 0°C to control the reaction rate and minimize side products before being allowed to warm to room temperature.
Issue 3: Low or No Final Conjugation Yield
Q: I have successfully activated my PEG linker (e.g., to an NHS ester) but am seeing a very low yield of my final PEGylated product. How can I troubleshoot this?
A: This is a common issue in PEGylation and can be addressed by systematically evaluating your reaction components and conditions.
-
Hydrolysis of Activated PEG: Activated esters, such as NHS esters, are highly susceptible to hydrolysis in aqueous buffers.[6] Always use freshly prepared activated PEG linker for your conjugation reaction. Dissolve the linker in a dry, aprotic solvent (e.g., DMSO, DMF) and add it to the protein solution immediately.[6]
-
Incorrect Reaction pH: The pH is critical for efficient conjugation. For NHS esters reacting with primary amines (e.g., lysine (B10760008) residues), the optimal pH range is 7.0-9.0.[6][8] For maleimide linkers reacting with thiols (cysteine residues), the optimal pH is 6.5-7.5.[9] Verify and adjust the pH of your reaction buffer.
-
Suboptimal Molar Ratio: A low molar ratio of PEG linker to your target molecule may result in an incomplete reaction. Try increasing the molar excess of the activated PEG linker. A 5 to 20-fold molar excess is a common starting point.[4][10]
-
Steric Hindrance: The target functional groups on your biomolecule might be buried within its structure, making them inaccessible.[6] Consider using a longer PEG linker if steric hindrance is suspected, although this compound itself has a spacer of fixed length.[4]
-
Protein Aggregation: High concentrations of protein or the addition of organic solvents can sometimes cause aggregation, reducing the availability of sites for conjugation.[6] Try reducing the protein concentration or performing the reaction at a lower temperature (e.g., 4°C).[6]
Troubleshooting Workflow for Low Conjugation Yield
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Data Presentation: Reaction Condition Summary
The optimal reaction conditions depend heavily on the chosen conjugation chemistry after the this compound has been activated. The table below summarizes typical parameters for common strategies.
| Parameter | NHS Ester-Amine Coupling | Maleimide-Thiol Coupling | Reductive Amination |
| Target Functional Group | Primary Amine (-NH₂) | Thiol/Sulfhydryl (-SH) | Primary Amine (-NH₂) |
| Optimal pH Range | 7.0 - 9.0[6][8] | 6.5 - 7.5[9] | 6.0 - 7.5 |
| Recommended Buffers | PBS, HEPES, Bicarbonate | PBS, MES, HEPES | MES, HEPES |
| Molar Ratio (PEG:Target) | 5:1 to 20:1[10] | 1.2:1 to 20:1[9] | 10:1 to 50:1 |
| Temperature | 4°C to 25°C[6] | 4°C to 25°C[9] | 4°C to 37°C |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours | 2 - 24 hours |
| Common Quenching Agent | 50 mM Tris or Glycine | 10 mM L-cysteine[] | 50 mM Sodium borohydride |
Experimental Protocols
Here are detailed methodologies for the key steps involved in using this compound.
Protocol 1: Deprotection of this compound to Yield HO-PEG4-OH
This protocol describes the removal of the trityl group to expose the terminal hydroxyl.
-
Preparation: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane, DCM).
-
Acid Addition: Add a solution of 1-5% trifluoroacetic acid (TFA) in DCM to the this compound solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure to yield the deprotected HO-PEG4-OH.
Protocol 2: Activation of HO-PEG4-OH to an NHS Ester
This protocol converts the terminal hydroxyl group into a carboxylic acid and then into an amine-reactive NHS ester.
-
Part A: Conversion to Carboxylic Acid
-
Preparation: Dissolve the dried HO-PEG4-OH in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add succinic anhydride (B1165640) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Incubation: Stir the reaction overnight at room temperature.
-
Purification: Purify the resulting HOOC-PEG4-OH product by column chromatography.
-
-
Part B: Conversion to NHS Ester
-
Preparation: Dissolve the purified HOOC-PEG4-OH in anhydrous DMF or DCM.
-
Activation: Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A 5- to 10-fold molar excess of EDC and NHS is recommended.[7]
-
Incubation: Stir the reaction for 4-6 hours at room temperature.
-
Final Product: The resulting NHS-O-CO-PEG4-OH is highly moisture-sensitive and should be used immediately in the next conjugation step.
-
Protocol 3: General Protein Conjugation via NHS Ester
This protocol outlines the conjugation of the activated NHS-PEG linker to primary amines (e.g., lysine residues) on a target protein.
-
Protein Preparation: Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[7]
-
Linker Preparation: Immediately before use, dissolve the activated NHS-PEG linker in anhydrous DMSO or DMF.[6]
-
Conjugation: Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved NHS-PEG linker to the protein solution.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[7]
-
Purification: Purify the PEGylated protein conjugate from excess reagents and byproducts using Size Exclusion Chromatography (SEC) or dialysis.[7]
Protocol 4: Analysis of Conjugation Efficiency by SDS-PAGE
SDS-PAGE is a common technique to qualitatively assess the success of a PEGylation reaction.
-
Sample Preparation: Mix aliquots of the unreacted protein, the reaction mixture, and the purified conjugate with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: Stain the gel with a protein stain like Coomassie Brilliant Blue. A PEG-specific stain (e.g., barium iodide) can also be used for confirmation.[12]
-
Analysis: The PEGylated protein will exhibit a significant increase in its apparent molecular weight, appearing as a higher molecular weight band (or smear, due to heterogeneity) compared to the unmodified protein.[13] The disappearance or reduction in the intensity of the unmodified protein band indicates the efficiency of the conjugation.
Visualization of Workflow and Mechanisms
General Workflow for this compound Conjugation
Caption: General workflow from this compound to purified bioconjugate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
side reactions to avoid during Tr-PEG4-OH conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tr-PEG4-OH. It focuses on identifying and mitigating common side reactions to ensure successful conjugation outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a heterobifunctional linker molecule. It contains a tetraethylene glycol (PEG4) spacer, which increases the solubility of conjugates in aqueous media.[1][2] One end features a terminal hydroxyl (-OH) group that can be chemically modified for conjugation, while the other end is protected by a trityl (Tr) group.[1] The trityl group is stable under many reaction conditions but can be removed using mild acid.[1][3] This linker is commonly used in bioconjugation and for creating Antibody-Drug Conjugates (ADCs) or PROTACs.[4][5]
Q2: What are the major steps involved in a typical this compound conjugation experiment? A2: A standard workflow involves three main stages:
-
Activation of the Hydroxyl Group: The terminal -OH group is not very reactive and must be converted into a more reactive functional group (e.g., an NHS ester, tosylate, or mesylate) to facilitate conjugation.[6]
-
Conjugation to the Target Molecule: The activated PEG linker is then reacted with a nucleophilic group (commonly a primary amine like the one on a lysine (B10760008) residue) on the target biomolecule.[7][8]
-
Deprotection of the Trityl Group: The trityl group is removed under acidic conditions to reveal the terminal functional group on the other end of the PEG linker.[1]
Q3: What is the most common side reaction during the conjugation step, and how can it be avoided? A3: The most prevalent side reaction is the hydrolysis of the activated functional group (e.g., an N-hydroxysuccinimide ester) in an aqueous buffer.[6][8] This reaction competes with the desired conjugation to your target molecule and converts the activated PEG back into an unreactive state.[9] To minimize hydrolysis, you should prepare the activated PEG solution immediately before use and maintain the reaction pH within the optimal range, typically 7.2-8.5 for amine conjugations.[8]
Q4: Why is my trityl group deprotection step failing or incomplete? A4: Incomplete trityl deprotection can occur for several reasons. The most common cause is the use of insufficiently acidic conditions or reaction times that are too short.[10] Steric hindrance around the trityl group on the conjugated molecule can also impede the reaction. It may be necessary to optimize the deprotection time or consider a stronger acidic reagent, while being mindful of the stability of your target molecule.[10]
Q5: Can the acidic conditions required for trityl deprotection damage my protein conjugate? A5: Yes, the acidic conditions needed to remove the trityl group can potentially denature or degrade sensitive biomolecules like proteins.[11] It is crucial to find a balance where the acid is strong enough to efficiently cleave the trityl group but mild enough to preserve the integrity and activity of the conjugated protein. Screening different mild acidic conditions (e.g., varying concentrations of trifluoroacetic acid) and reaction times is recommended.
Q6: Are there any buffer components I should avoid during the conjugation reaction? A6: Absolutely. Avoid buffers that contain competing nucleophiles, especially primary amines like Tris or glycine.[8][9][12] These buffer components will react with your activated PEG linker, reducing the yield of your desired conjugate.[9] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are generally recommended for conjugations involving amine-reactive chemistries.[8]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound conjugation experiments.
Problem: Low or No Conjugation Yield
If your analysis (e.g., SDS-PAGE, HPLC, or mass spectrometry) shows poor formation of the PEGylated product, consider the following causes.
-
Cause 1: Inefficient Activation of the Terminal -OH Group
-
Explanation: The initial hydroxyl group must be efficiently converted to a reactive species. If this activation step is incomplete, you will have a low concentration of reactive PEG linker available for conjugation.[6]
-
Solution: Ensure that all reagents for the activation step are fresh, anhydrous, and of high quality. Monitor the activation reaction (e.g., by TLC or NMR) to confirm the conversion before proceeding to the conjugation step.
-
-
Cause 2: Hydrolysis of the Activated PEG Linker
-
Explanation: Activated esters, such as NHS esters, are highly susceptible to hydrolysis in aqueous solutions, which deactivates them. The rate of hydrolysis increases significantly with pH.[8][9] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8]
-
Solution:
-
Always prepare the activated PEG solution immediately before adding it to your target molecule.
-
Maintain the reaction pH in the optimal range of 7.2-8.5.[8]
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow the rate of hydrolysis relative to the conjugation reaction.[8]
-
-
-
Cause 3: Suboptimal Reaction pH
-
Explanation: The pH is critical. For reactions with primary amines, a pH below 7.0 will result in protonated amines that are poor nucleophiles. A pH above 8.5 will dramatically accelerate the hydrolysis of the activated linker.[8][9]
-
Solution: Carefully control the pH of your reaction buffer, ensuring it is within the optimal 7.2-8.5 range. Use a calibrated pH meter and freshly prepared buffers.
-
-
Cause 4: Competing Nucleophiles in Buffer
-
Explanation: Buffers containing primary amines (Tris, glycine) or other nucleophiles will compete with your target molecule for the activated PEG linker, drastically reducing your yield.[9][12]
-
Solution: Use non-nucleophilic buffers such as PBS, HEPES, or borate buffer.[8] If your protein is stored in an incompatible buffer, perform a buffer exchange step prior to conjugation.
-
Problem: Incomplete Deprotection of the Trityl Group
If you observe residual trityl groups on your final product, investigate these possibilities.
-
Cause 1: Insufficiently Acidic Conditions or Reaction Time
-
Explanation: The cleavage of the trityl group is an acid-catalyzed reaction. If the acid is too weak or the reaction time is too short, the deprotection will be incomplete.[10]
-
Solution: Increase the reaction time or use a slightly higher concentration of acid (e.g., trifluoroacetic acid). Monitor the deprotection over time to determine the optimal conditions for your specific molecule.
-
-
Cause 2: Degradation of the Target Molecule
-
Explanation: While stronger acid or longer times may improve deprotection, they may also harm your conjugated molecule.[11]
-
Solution: Perform a stability study on your target molecule under various acidic conditions to find a window where the trityl group is removed without compromising the molecule's integrity.
-
Problem: Heterogeneous or Impure Final Product
If your final product appears as multiple species or contains unexpected byproducts, consider these factors.
-
Cause 1: Side Reaction with Other Nucleophilic Residues
-
Explanation: While activated esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, particularly at higher pH values.[9]
-
Solution: Maintain strict control over the reaction pH to favor conjugation with the more nucleophilic primary amines. Lowering the molar excess of the PEG linker can also reduce the likelihood of non-specific reactions.
-
-
Cause 2: Degradation of the PEG Chain
-
Explanation: The ether linkages in the PEG backbone are generally stable but can be susceptible to cleavage under harsh acidic or basic conditions or via oxidation.[13][14]
-
Solution: Avoid extreme pH values and high temperatures during the entire workflow. Ensure your starting materials and solvents are free of oxidizing impurities.
-
-
Cause 3: Migration of Other Protecting Groups
-
Explanation: This is a known side reaction in carbohydrate chemistry. During trityl deprotection, if adjacent hydroxyl groups are protected by acetyl groups, the acetyl group can migrate to the newly deprotected position.[15]
-
Solution: If your target molecule contains acid-labile protecting groups near the conjugation site, consider alternative orthogonal protection strategies that are not affected by the trityl deprotection conditions.
-
Section 3: Data Summary
The efficiency of conjugation and the prevalence of side reactions are highly dependent on reaction parameters. The table below summarizes key conditions for conjugating an NHS-activated PEG linker to a primary amine.
| Parameter | Optimal Range/Condition | Rationale | Common Side Reactions if Deviated |
| Reaction pH | 7.2 - 8.5[8] | Balances amine nucleophilicity with linker stability. | < 7.0: Slow/no reaction due to protonated amines. > 8.5: Rapid hydrolysis of the activated linker.[8][9] |
| Buffer Type | PBS, Borate, HEPES[8] | Non-nucleophilic; does not compete in the reaction. | Use of Tris or Glycine leads to buffer conjugation and low yield.[9][12] |
| Temperature | 4°C to Room Temp. | Lower temperature slows hydrolysis.[8] | Higher temperatures can accelerate hydrolysis and may degrade sensitive biomolecules.[12] |
| Activated PEG | Prepared fresh before use | Minimizes hydrolysis before conjugation begins. | Pre-dissolved and stored linkers will have a high percentage of hydrolyzed, inactive species.[8] |
| Molar Excess | 5 to 20-fold (Linker:Molecule) | Drives the reaction to completion. | Too low: Incomplete conjugation. Too high: Increased risk of multiple conjugations and side reactions.[12] |
Section 4: Key Experimental Protocols
The following are generalized protocols. You must optimize conditions for your specific molecules.
Protocol 1: Activation of this compound with EDC/NHS (for Amine Conjugation)
This protocol converts the terminal hydroxyl group into an amine-reactive NHS ester.
-
Dissolution: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Activation: Add a 5-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubation: Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.
-
Confirmation (Optional): Monitor the reaction by TLC or LC-MS to confirm the formation of the Tr-PEG4-NHS ester.
-
Usage: Use the activated PEG linker immediately in the next conjugation step. Do not store the activated linker in solution.
Protocol 2: Conjugation of Activated Tr-PEG4-Linker to a Protein
-
Buffer Exchange: Ensure your protein is in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Add the freshly prepared activated Tr-PEG4-linker solution to the protein solution. A starting molar excess of 10-fold linker-to-protein is recommended.[12]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.[8]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes.
-
Purification: Purify the Tr-protected conjugate from excess reagents using a suitable method like Size Exclusion Chromatography (SEC) or dialysis.
Protocol 3: Trityl Group Deprotection
-
Dissolution: Dissolve the purified, Tr-protected conjugate in a suitable solvent.
-
Acidification: Add trifluoroacetic acid (TFA) to a final concentration of 1-5% (v/v). Note: The optimal concentration depends on the stability of your conjugate and must be determined empirically.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the deprotection by HPLC or LC-MS to confirm the removal of the trityl group (mass change).
-
Purification: Once complete, remove the TFA and purify the final deprotected conjugate using a suitable method like HPLC or SEC.
Section 5: Visual Guides
Diagram 1: General Workflow for this compound Conjugation
Caption: A three-step workflow for this compound conjugation.
Diagram 2: Key Side Reactions in Amine Conjugation
Caption: Desired conjugation pathway versus common side reactions.
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to troubleshooting low yield.
References
- 1. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
stability of Tr-PEG4-OH under different pH conditions
Welcome to the Technical Support Center for Tr-PEG4-OH. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or Trityl-PEG4-Hydroxyl, is a molecule that consists of a tetraethylene glycol (PEG4) spacer with a hydroxyl (-OH) group at one end and a trityl (Tr) protecting group at the other. The PEG4 linker provides hydrophilicity and a defined spacer length, which is beneficial in many biological applications. The terminal hydroxyl group can be used for further chemical modifications, while the trityl group serves as a protecting group for this hydroxyl functionality. It is commonly used in bioconjugation, drug delivery, and solid-phase synthesis.
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH due to the acid-labile nature of the trityl (triphenylmethyl) ether linkage.
-
Acidic Conditions (pH < 6): The trityl group is readily cleaved under acidic conditions. The rate of cleavage increases as the pH decreases (i.e., as the acidity increases). This cleavage results in the formation of a triphenylmethyl (trityl) cation and the free PEG4-OH.
-
Neutral and Basic Conditions (pH ≥ 7): this compound is generally stable under neutral and basic conditions. The ether linkage of the trityl group is not susceptible to hydrolysis at neutral or alkaline pH.
Q3: What are the common reagents used to remove the trityl group from this compound?
The removal of the trityl group, a process known as deprotection or detritylation, is typically achieved using acidic reagents. The choice of acid and its concentration can be tailored to the sensitivity of the rest of the molecule.[1][2][3] Common reagents include:
-
Trifluoroacetic acid (TFA): A strong acid that rapidly cleaves the trityl group. It is often used in low concentrations (e.g., 1-5% in a solvent like dichloromethane) for controlled deprotection.
-
Formic acid: A milder acid than TFA that can also be used for detritylation.[3]
-
Acetic acid: A weaker acid, often used as an aqueous solution (e.g., 80% acetic acid), for the removal of the trityl group, especially when other acid-sensitive groups are present.[3]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection of the Trityl Group
-
Possible Cause: The acidic conditions are too mild or the reaction time is too short.
-
Solution: Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to formic acid or a low concentration of TFA). Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Possible Cause: Steric hindrance around the trityl group in a complex molecule.
-
Solution: Increase the reaction temperature slightly, but with caution, as this may promote side reactions. Alternatively, a longer reaction time at room temperature may be necessary.
-
Issue 2: Formation of Side Products During Deprotection
-
Possible Cause: The highly reactive trityl cation generated during acid-catalyzed cleavage can re-attach to the deprotected hydroxyl group or react with other nucleophilic functional groups in the molecule.
-
Solution: Use a "scavenger" in the reaction mixture. Scavengers are nucleophilic compounds that trap the trityl cation. A common and effective scavenger is triisopropylsilane (B1312306) (TIS).
-
-
Possible Cause: Degradation of other acid-sensitive protecting groups in the molecule.
-
Solution: Use milder acidic conditions for deprotection. For example, 80% acetic acid can cleave a trityl group while leaving more stable acid-labile groups like tert-butoxycarbonyl (Boc) intact.[2]
-
Quantitative Data on this compound Stability
The following table provides estimated half-life data for the trityl group of this compound under various pH conditions at room temperature. This data is compiled from literature on the kinetics of trityl ether hydrolysis and should be used as a guideline for experimental design.[3][4]
| pH | Condition | Estimated Half-life of Trityl Group | Stability |
| 1 | Strong Acid (e.g., 0.1 M HCl) | < 1 minute | Very Unstable |
| 2 | Strong Acid (e.g., 0.01 M HCl) | Minutes | Unstable |
| 3 | Moderate Acid | Tens of minutes to a few hours | Moderately Unstable |
| 4 | Mild Acid | Several hours | Low Stability |
| 5 | Weak Acid (e.g., Acetate (B1210297) Buffer) | Many hours to days | Relatively Stable |
| 6 | Very Weak Acid | Days to weeks | Stable for short-term experiments |
| 7 | Neutral (e.g., PBS Buffer) | Months to years | Very Stable |
| 8 | Mild Base (e.g., Bicarbonate Buffer) | Months to years | Very Stable |
| 9-12 | Basic (e.g., Carbonate/Borate Buffers) | Months to years | Very Stable |
| 13 | Strong Base (e.g., 0.1 M NaOH) | Months to years | Very Stable |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound by HPLC
This protocol describes a general method to determine the stability of this compound at a specific acidic pH by monitoring the disappearance of the starting material and the appearance of the cleavage product (PEG4-OH) over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
Aqueous buffer of the desired pH (e.g., acetate buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and UV detector
-
Thermostatted autosampler or reaction vessel
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a minimal amount of ACN or another suitable organic solvent.
-
Prepare the aqueous buffer at the desired pH.
-
Prepare the HPLC mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
-
Stability Experiment:
-
Initiate the stability study by diluting the this compound stock solution into the pre-warmed (if studying temperature effects) aqueous buffer of the desired pH to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Maintain the solution at a constant temperature (e.g., 25 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction by neutralizing the aliquot with a suitable base (e.g., Tris base) to prevent further degradation before analysis.
-
-
HPLC Analysis:
-
Inject the quenched aliquots onto the C18 RP-HPLC column.
-
Elute the compounds using a suitable gradient of Mobile Phase A and B (e.g., a linear gradient from 5% to 95% B over 20 minutes).
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm for the trityl group).
-
The this compound will have a longer retention time than the more polar cleavage product, PEG4-OH.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and PEG4-OH at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time.
-
Determine the half-life (t½) of this compound at the tested pH, which is the time it takes for 50% of the initial compound to degrade.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Logical relationship of this compound stability under different pH conditions.
References
challenges in the purification of Tr-PEG4-OH products
Welcome to the Technical Support Center for the purification of Tr-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the purification of this valuable PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities include unreacted tetraethylene glycol (PEG4-OH), the detritylated product (PEG4-OH), and byproducts from the tritylation reaction, most notably triphenylmethanol. If the synthesis involves diols, di-tritylated products can also be a significant impurity.[1]
Q2: How can I visualize this compound and related impurities on a Thin Layer Chromatography (TLC) plate?
A2: this compound and other trityl-containing compounds, like triphenylmethanol, are UV active due to their aromatic rings and can be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[2][3] For compounds without a UV chromophore, such as the starting material PEG4-OH, staining with iodine vapor or a potassium permanganate (B83412) (KMnO₄) stain can be effective.[2][3]
Q3: Why is my this compound product deprotecting during silica (B1680970) gel column chromatography?
A3: Standard silica gel is slightly acidic, which can be sufficient to cleave the acid-labile trityl protecting group, leading to the formation of the unprotected PEG4-OH and triphenylmethanol.[4]
Q4: How can I prevent the premature deprotection of the trityl group on a silica gel column?
A4: To prevent deprotection, the silica gel should be neutralized. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system that has been treated with 1-3% triethylamine (B128534) (Et₃N).[4] Flushing the column with this basic solvent mixture before loading your compound is also recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Product is deprotecting on the column | The silica gel is acidic, causing cleavage of the acid-labile trityl group.[4] | Use silica gel that has been neutralized with triethylamine (Et₃N). Prepare your eluent with 1-3% Et₃N and pre-flush the column with this mixture before loading your sample.[4] Alternatively, consider using a neutral stationary phase like neutral alumina.[4][5] |
| Poor separation of this compound and triphenylmethanol | These compounds can have similar polarities, leading to co-elution. | Optimize your solvent system for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity can improve separation. Experiment with different solvent ratios on TLC to achieve a clear separation of spots before scaling up to a column.[4] |
| Streaking of the product spot on the TLC plate | The compound may be interacting too strongly with the silica gel, which is common for polar PEG-containing molecules. | Add a small amount of a more polar solvent like methanol (B129727) to your TLC developing solvent.[2] Ensure the TLC chamber is well-saturated with the solvent vapor. |
| Product will not crystallize from the collected fractions | The presence of impurities can inhibit crystallization. The chosen solvent system may not be appropriate. | First, ensure the purity of your combined fractions by TLC. If impurities are present, a second chromatographic purification may be necessary. For recrystallization, try dissolving the product in a minimal amount of a "good" solvent (e.g., dichloromethane) and then slowly adding a "bad" solvent (e.g., hexanes) until the solution becomes cloudy, then allow it to slowly cool.[4] |
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound after synthesis.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol describes the purification of this compound from common impurities using flash column chromatography on silica gel neutralized with triethylamine.
Materials:
-
Crude this compound product
-
Silica gel (for flash chromatography, 40-63 µm)
-
Triethylamine (Et₃N)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of Hexanes and Ethyl Acetate (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) to find a system that gives good separation between the product (this compound), triphenylmethanol, and the baseline (unreacted PEG4-OH). The ideal Rf for the product is typically between 0.2-0.4.[4]
-
Visualize the spots under a UV lamp.
-
-
Column Preparation:
-
Select an appropriate size column for the amount of crude product to be purified.
-
Dry pack the column with silica gel.
-
Prepare the starting eluent (e.g., 9:1 Hexanes:EtOAc) and add 1-2% v/v triethylamine.
-
Pre-elute the column with at least two column volumes of the triethylamine-containing solvent to ensure the entire silica bed is neutralized.[4] Do not let the solvent level drop below the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
To this solution, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system (e.g., 9:1 Hexanes:EtOAc + 1% Et₃N).
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 4:1 then 2:1 Hexanes:EtOAc, always containing 1% Et₃N) to elute the more polar this compound product.
-
-
Product Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions that contain the pure this compound product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
-
Quantitative Data Summary
The following table provides typical chromatographic conditions for the purification of trityl-protected compounds. Note that optimal conditions will vary depending on the specific reaction mixture.
| Parameter | Condition | Purpose | Reference |
| TLC Mobile Phase | Hexanes/Ethyl Acetate (EtOAc) mixtures (e.g., 9:1 to 1:1) | To determine the optimal solvent system for separation. | [4][5] |
| Target Rf Value on TLC | 0.2 - 0.4 | Provides the best separation during column chromatography. | [4] |
| Column Stationary Phase | Silica Gel (40-63 µm) | Standard stationary phase for flash chromatography. | [4] |
| Mobile Phase Additive | 1-3% Triethylamine (Et₃N) | To neutralize the acidic silica gel and prevent deprotection of the trityl group. | [4] |
| Elution Method | Isocratic or Gradient Elution | Start with a less polar mixture and increase polarity to elute compounds of increasing polarity. | [4] |
References
Technical Support Center: Improving the In Vivo Stability of Tr-PEG4-OH Linked ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tr-PEG4-OH linked Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common in vivo stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo stability challenges associated with ADCs, including those with PEG linkers?
The main challenge in ADC design is achieving a balance between linker stability in systemic circulation and efficient payload release at the tumor site.[1][2][3] Key in vivo stability issues include:
-
Premature Payload Release: The cytotoxic drug is cleaved from the antibody before reaching the target tumor cells. This leads to off-target toxicity in healthy tissues and a reduced therapeutic window.[1]
-
ADC Aggregation: The hydrophobic nature of some payloads can lead to the formation of ADC aggregates.[1][4] Aggregation can alter the ADC's pharmacokinetics (PK), reduce its efficacy, and potentially trigger an immune response.[1]
-
Reduced Efficacy: If the payload is released prematurely or the ADC aggregates, the concentration of the active drug at the tumor site will be insufficient for a therapeutic effect.[1]
Q2: How does a this compound linker theoretically contribute to ADC stability?
Polyethylene glycol (PEG) linkers are incorporated into ADCs to enhance their solubility and in vivo stability.[] The hydrophilic nature of the PEG chain is intended to:
-
Increase Solubility: Counteract the hydrophobicity of the cytotoxic payload, which helps prevent aggregation.[2]
-
Provide a "Stealth" Effect: The PEG chain can form a protective layer around the ADC, which can prolong its plasma half-life and improve its pharmacokinetic profile.[]
-
Enhance Systemic Stability: The flexible, hydrophilic chains create a dynamic shield on the ADC surface, reducing non-specific interactions with blood components and slowing clearance by the reticuloendothelial system.[2]
A short PEG chain like PEG4 provides a balance between increasing hydrophilicity and not excessively increasing the overall size of the ADC, which could potentially impact cell penetration.
Q3: What are the differences in stability profiles between cleavable and non-cleavable linkers?
Cleavable and non-cleavable linkers have fundamentally different drug release mechanisms and stability characteristics:[1]
-
Cleavable Linkers: These are designed to be broken by specific triggers that are more prevalent in the tumor microenvironment or inside tumor cells. Examples of triggers include low pH (hydrazones) or specific enzymes like cathepsins (peptide linkers).[3] Their stability is dependent on the presence and activity of these triggers.
-
Non-Cleavable Linkers: With these linkers, the entire ADC must be degraded within the lysosome of the target cell to release the active payload (typically the drug attached to the linker and a single amino acid).[3] They generally exhibit higher stability in circulation.
Troubleshooting Guide: In Vivo Instability of this compound Linked ADCs
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Clearance and Low Exposure of the ADC in PK Studies
-
Possible Cause 1: Aggregation. The hydrophobicity of the payload may not be sufficiently masked by the short PEG4 linker, especially with a high drug-to-antibody ratio (DAR).[4]
-
Solution:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.[6]
-
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and consider adding stabilizing excipients like sugars (sucrose, trehalose) or surfactants (polysorbate 20/80).[4][]
-
Evaluate DAR: A lower DAR may reduce hydrophobicity-driven aggregation.[4]
-
-
-
Possible Cause 2: Premature Payload Deconjugation. The linker may be unstable in circulation, leading to the loss of the payload and subsequent clearance of the unconjugated antibody.
-
Solution:
-
Assess In Vitro Stability: Conduct a plasma stability assay to measure the change in average DAR over time.[6] An improved correlation to in vivo stability may be achieved using whole blood instead of plasma.[7]
-
Analyze In Vivo Samples: Use analytical methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of intact ADC, total antibody, and free payload in plasma samples from your PK study.[8][9]
-
-
Issue 2: High Off-Target Toxicity Observed in Animal Models
-
Possible Cause: Premature Payload Release. The this compound linker may be susceptible to cleavage in the bloodstream by circulating enzymes or through chemical instability.
-
Solution:
-
Confirm Premature Release: As with Issue 1, perform a PK study to quantify intact ADC, total antibody, and free payload over time.[1] A high concentration of free payload indicates premature release.
-
Investigate Linker Chemistry: Consider if components of the "Tr" part of your linker are known to be labile. For example, some linkers are sensitive to esterases present in mouse plasma.[10]
-
Consider Alternative Linker Chemistries: If instability is confirmed, exploring more stable linker technologies, such as those with steric hindrance near the cleavage site or non-cleavable linkers, may be necessary.[11]
-
-
Quantitative Data Summary
The stability of an ADC is highly dependent on the specific linker, payload, and conjugation site. The following table provides a general comparison of the plasma stability of different linker types.
| Linker Type | Cleavage Mechanism | Typical Plasma Half-Life (t½) | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (variable) | Stability is pH-dependent and can be insufficient for highly potent payloads.[1] |
| Disulfide | Reduction (e.g., by glutathione) | Variable; can be improved with steric hindrance | Stability can be enhanced by introducing steric hindrance near the disulfide bond.[1] |
| Peptide (e.g., Val-Cit) | Protease-mediated cleavage | Generally stable in human plasma, but can be less stable in mouse plasma due to specific enzymes like carboxylesterase.[10][12] | Species-specific differences in stability are a key consideration. |
| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody | Long; mirrors the antibody's half-life | Generally very stable in circulation.[3] |
| PEGylated Linkers | Dependent on the cleavable moiety | Variable; PEGylation generally increases half-life | Enhances solubility and can provide a "stealth" effect to prolong circulation.[2][] |
Key Experimental Protocols
Protocol 1: In Vitro ADC Stability Assessment in Mouse Plasma
This protocol is adapted from established methods for evaluating ADC stability in a biological matrix.[6]
Materials:
-
Test ADC with this compound linker
-
Control ADC (with a known stable linker, if available)
-
Frozen mouse plasma (e.g., from BioIVT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris, pH 8.0)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Preparation: Thaw frozen mouse plasma at 37°C. Prepare a stock solution of your test ADC in PBS.
-
Incubation: Add the ADC stock solution to the mouse plasma to a final concentration of 100 µg/mL. Also, prepare a control sample of the ADC in PBS.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.
-
Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma using Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads with PBS to remove non-specifically bound proteins. Elute the captured ADC using the elution buffer and immediately neutralize the sample.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the different drug-to-antibody ratio (DAR) species. Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines a general procedure for an in vivo PK study to assess ADC stability.[7][13]
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 1-10 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 96 hrs, 168 hrs).
-
Sample Processing: Process the blood to separate plasma and store the samples at -80°C until analysis.
-
Sample Analysis:
-
Total Antibody Measurement: Use a standard ELISA to measure the concentration of total antibody (both conjugated and unconjugated).
-
Intact ADC Measurement: Use an ELISA that specifically captures the antibody and detects the payload to measure the concentration of the intact ADC. Alternatively, use immuno-affinity capture followed by LC-MS.[8][9]
-
Free Payload Measurement: Use LC-MS/MS to quantify the concentration of the free payload in the plasma.
-
-
Data Analysis: Plot the concentration of total antibody, intact ADC, and free payload versus time. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.
Visualizations
Caption: Troubleshooting workflow for poor in vivo ADC performance.
Caption: Potential in vivo degradation pathways for a PEGylated ADC.
Caption: Experimental workflow for assessing in vivo ADC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochempeg.com [biochempeg.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Tr-PEG4-OH Linker Length on ADC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Tr-PEG4-OH linker and varying PEG linker lengths on the efficacy of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the experimental evaluation of ADCs with different PEG linker lengths.
Q1: We are observing conflicting results between our in vitro and in vivo studies for ADCs with different PEG linker lengths. Our ADC with a shorter PEG linker (e.g., PEG4) is more potent in vitro, but the ADC with a longer PEG linker (e.g., PEG8 or PEG12) shows better tumor growth inhibition in our mouse model. Is this expected?
A1: Yes, this is a commonly observed phenomenon in ADC development. There is often a trade-off between in vitro potency and in vivo efficacy when modulating PEG linker length.
-
In Vitro Potency: Shorter PEG linkers may result in higher potency in vitro (lower IC50 values). This can be attributed to several factors, including potentially more efficient intracellular processing or less steric hindrance for payload release and target engagement.[1]
-
In Vivo Efficacy: Longer PEG linkers generally improve the pharmacokinetic (PK) profile of the ADC, leading to a longer plasma half-life and increased tumor accumulation.[1][2][3] This enhanced exposure in vivo often translates to superior anti-tumor activity, even if the in vitro potency is slightly lower.[1][2]
Troubleshooting Steps:
-
Confirm ADC Integrity: Ensure the purity and integrity of your ADC preparations using techniques like Size Exclusion Chromatography (SEC) to check for aggregation and Hydrophobic Interaction Chromatography (HIC) to confirm the drug-to-antibody ratio (DAR).
-
Evaluate Pharmacokinetics: Conduct a PK study in a relevant animal model to directly compare the clearance, half-life, and overall exposure (AUC) of your ADCs with different linker lengths. This data will be crucial in interpreting your in vivo efficacy results.
-
Dose-Response Relationship: Ensure that your in vivo efficacy studies are conducted with an appropriate dose range for each ADC to establish a clear dose-response relationship.
Q2: Our ADC with a hydrophobic payload is showing aggregation, especially with a shorter PEG linker. How can we address this?
A2: Aggregation is a common issue with ADCs carrying hydrophobic payloads, and the length of the hydrophilic PEG linker plays a critical role in mitigating this.
-
Hydrophilicity: PEG linkers increase the overall hydrophilicity of the ADC, which can counteract the aggregation-prone nature of hydrophobic drugs.[3]
-
Linker Length: Longer PEG chains generally provide a better "shielding" effect for the hydrophobic payload, reducing intermolecular interactions and aggregation.[1]
Troubleshooting Steps:
-
Increase PEG Length: If you are observing aggregation with a this compound linker, consider synthesizing and evaluating ADCs with longer PEG linkers (e.g., PEG8, PEG12).
-
Optimize DAR: A high drug-to-antibody ratio can increase hydrophobicity and the likelihood of aggregation. Aim for a lower, more homogeneous DAR (typically between 2 and 4) to improve stability.
-
Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients like polysorbate) to identify a formulation that minimizes aggregation.
Q3: We are not observing a significant bystander effect with our ADC. Could the linker be the issue?
A3: The bystander effect, where an ADC kills neighboring antigen-negative tumor cells, is highly dependent on the properties of the linker and the payload.
-
Linker Cleavage: For a bystander effect to occur, the linker must be cleavable within the target cell, releasing a payload that can then permeate the cell membrane and affect adjacent cells.[4][5] The this compound linker is a non-cleavable linker, which generally results in a lower bystander effect. Upon internalization and lysosomal degradation of the antibody, the payload is released with the linker and an amino acid residue attached, which can limit its ability to cross cell membranes.[5]
-
Payload Permeability: The released payload must be sufficiently membrane-permeable to diffuse out of the target cell and into neighboring cells.
Troubleshooting Steps:
-
Linker Chemistry: If a strong bystander effect is desired, consider using a cleavable linker, such as a valine-citrulline (VC) linker, which is designed to be cleaved by lysosomal enzymes like Cathepsin B.
-
Payload Selection: Ensure that the payload, once released, is membrane-permeable.
-
Co-culture Assay Optimization: When assessing the bystander effect in vitro, optimize the ratio of antigen-positive to antigen-negative cells and the ADC concentration. A higher density of antigen-positive cells can enhance the bystander effect.
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Length | Clearance Rate (mL/day/kg) | Relative Half-Life | General Observation |
| No PEG | ~15 | Shortest | Rapid clearance |
| PEG2 | ~10 | Short | Faster clearance than longer PEGs |
| PEG4 | ~7 | Intermediate | Reduced clearance compared to no PEG |
| PEG8 | ~5 | Long | Slower clearance, often reaching a plateau |
| PEG12 | ~5 | Long | Similar to PEG8 |
| PEG24 | ~5 | Longest | Minimal further improvement in clearance over PEG8/12 |
| 4 kDa | - | 2.5-fold increase vs. no PEG | Significant increase in half-life |
| 10 kDa | - | 11.2-fold increase vs. no PEG | Substantial increase in half-life |
Data adapted from multiple sources. The specific values can vary depending on the antibody, payload, and animal model.[2][6][7]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | Relative IC50 vs. No PEG | General Observation |
| PEG4 | No significant change | Often retains high in vitro potency |
| PEG8 | No significant change | Potency can be maintained in some systems |
| PEG12 | No significant change | Similar to PEG8 |
| PEG24 | Potentially slight increase | Longer linkers may slightly reduce potency |
| 4 kDa | 4.5 to 6.5-fold increase | Significant reduction in potency |
| 10 kDa | 22-fold increase | Substantial reduction in potency |
Data adapted from multiple sources. The impact on IC50 is highly dependent on the ADC format and cell line.[2][6][7]
Table 3: Qualitative Impact of PEG Linker Length on In Vivo Efficacy
| Linker Length | General In Vivo Efficacy Trend | Rationale |
| Short (e.g., PEG2, PEG4 ) | Moderate Efficacy | May have suboptimal PK properties, leading to reduced tumor exposure despite good in vitro potency.[1] |
| Medium (e.g., PEG8, PEG12) | Improved Efficacy | Often represents a good balance of favorable PK and retained potency, leading to enhanced tumor growth inhibition.[1] |
| Long (e.g., PEG24, >4 kDa) | Potentially Diminished or Improved Efficacy | Can lead to the highest in vivo efficacy due to prolonged exposure, but in some cases, a significant reduction in in vitro potency can counteract the PK benefits.[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the potency of ADCs against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor activity of ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
ADCs with varying PEG linker lengths
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (typically 5-10 mice per group).
-
Dosing: Administer the ADCs and vehicle control, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Visualizations
The following diagrams illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Tr-PEG4-OH Conjugates
Welcome to the technical support center for Tr-PEG4-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during the synthesis and characterization of molecules conjugated with the this compound linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the trityl group used?
A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) linker with four ethylene (B1197577) glycol units. It is terminated with a hydroxyl (-OH) group at one end and a trityl (Tr) protected hydroxyl group at the other. The trityl group is a bulky protecting group that is stable under many reaction conditions but can be selectively removed under acidic conditions.[1] This allows for a stepwise conjugation strategy, where the exposed hydroxyl group can be reacted first, followed by the deprotection and subsequent reaction of the other terminus.
Q2: What are the primary analytical challenges in characterizing this compound conjugates?
A2: The main analytical challenges include:
-
Heterogeneity: The conjugation reaction can result in a mixture of unreacted starting materials, mono-conjugated, and potentially di-conjugated products (if the target molecule has multiple reaction sites).
-
Incomplete Deprotection: The removal of the trityl group may not be complete, leading to a mixture of protected and deprotected conjugates.[2]
-
Characterization of a Non-Chromophoric PEG Chain: The PEG backbone itself lacks a strong UV chromophore, which can make detection and quantification by standard HPLC-UV methods challenging.[3]
-
Mass Spectrometry Interpretation: The presence of the PEG chain can lead to a distribution of ions in the mass spectrum, and the large mass of the trityl group can complicate spectral interpretation.[4]
Q3: Which analytical techniques are most suitable for characterizing this compound conjugates?
A3: A multi-pronged analytical approach is recommended, utilizing orthogonal techniques to provide a comprehensive characterization. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) for purity assessment and separation of reaction components.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and assess the success of conjugation and deprotection steps.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the linker and the final conjugate, and to assess the presence or absence of the trityl group.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the characterization of this compound conjugates.
Problem 1: Incomplete Trityl Group Deprotection
Observation: HPLC analysis shows a persistent peak corresponding to the trityl-protected conjugate, and/or mass spectrometry shows a significant ion corresponding to the mass of the protected conjugate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Concentration or Reaction Time | The cleavage of the trityl group is an equilibrium reaction. Ensure you are using a sufficient concentration of a suitable acid (e.g., trifluoroacetic acid - TFA). It is recommended to perform a small-scale trial to optimize the deprotection time (typically 2-4 hours at room temperature).[7] |
| Reattachment of the Trityl Cation | The liberated trityl cation is reactive and can re-attach to the deprotected hydroxyl group. Use a scavenger, such as triisopropylsilane (B1312306) (TIS), in the cleavage cocktail to irreversibly trap the trityl cation as triphenylmethane.[7] |
| Steric Hindrance | The local environment of the trityl group on the conjugate might hinder the access of the acid. Consider gentle heating (e.g., 30-40°C) to improve reaction kinetics, but monitor for potential degradation of the conjugate. |
Problem 2: Broad or Tailing Peaks in HPLC Analysis
Observation: The HPLC chromatogram of the this compound conjugate shows broad or tailing peaks, making accurate quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | PEG molecules can exhibit slow kinetics on the stationary phase. Try increasing the column temperature (e.g., to 40-60°C) to improve peak shape. Optimize the gradient elution to ensure adequate separation.[3] |
| Secondary Interactions with the Stationary Phase | The conjugate may have secondary interactions with the silica (B1680970) backbone of the column. Try a different stationary phase (e.g., C8 instead of C18) or add a small amount of a competing agent to the mobile phase. |
| Aggregation of the Conjugate | The conjugate may be aggregating in the mobile phase. Ensure the sample is fully dissolved and consider using a mobile phase with a higher organic content if solubility is an issue. |
Problem 3: Difficulty in Interpreting Mass Spectra
Observation: The mass spectrum of the conjugate is complex, with multiple peaks or a broad distribution, making it difficult to confirm the molecular weight.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Polydispersity of a PEGylated Conjugate (Less common for discrete PEG4) | While this compound is a discrete linker, heterogeneity in the conjugated biomolecule can lead to a distribution of masses. Ensure the starting biomolecule is of high purity. |
| Formation of Multiple Adducts | In ESI-MS, PEGylated molecules can form adducts with various cations (e.g., Na+, K+). This will result in a series of peaks separated by the mass difference of the adducts. Scrutinize the mass differences between the major peaks to identify the parent ion. |
| In-source Fragmentation | The conjugate may be fragmenting in the mass spectrometer source. Optimize the source conditions (e.g., cone voltage) to minimize fragmentation. The most stable carbocation is often formed during fragmentation, which can provide clues about the structure.[8] |
| Presence of Trityl Group Fragments | The trityl group itself can fragment, leading to characteristic peaks in the mass spectrum. The trityl cation (Ph3C+) has a mass of 243.3 Da. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H32O5 |
| Molecular Weight | 436.55 g/mol [9] |
| Purity | > 96%[9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) |
Table 2: Expected Mass Shifts in Mass Spectrometry
| Modification | Mass Change (Da) | Expected m/z for this compound (M+H)+ |
| Intact this compound | - | 437.55 |
| Deprotection of Trityl Group | -242.3 (Trityl group) | 195.25 (for PEG4-diol) |
| Conjugation to a hypothetical 10 kDa protein | +436.55 | ~10436.55 |
| Deprotection of the conjugated protein | -242.3 | ~10194.25 |
Experimental Protocols
Protocol 1: Trityl Group Deprotection
This protocol outlines a general procedure for the acidic cleavage of the trityl protecting group from a this compound conjugate.
Materials:
-
Trityl-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the trityl-protected conjugate in DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or LC-MS.
-
After completion, concentrate the solution under reduced pressure.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the deprotected conjugate under vacuum.
Protocol 2: RP-HPLC Analysis of this compound Conjugates
This protocol provides a starting point for the reversed-phase HPLC analysis of a this compound conjugate.
Instrumentation and Columns:
-
HPLC system with a UV detector (and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better PEG detection).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient:
-
A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized based on the hydrophobicity of the conjugate.
Detection:
-
UV detection at 220 nm (for peptide bonds) and 280 nm (for proteins with Trp/Tyr).
-
CAD or ELSD for universal detection of the PEG-containing species.
Protocol 3: Mass Spectrometry Analysis
This protocol describes the general procedure for confirming the molecular weight of a this compound conjugate by LC-MS.
Instrumentation:
-
Liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
LC Method:
-
Use a rapid LC method with a C18 column to desalt the sample before it enters the mass spectrometer. Use a mobile phase containing a volatile acid like formic acid instead of TFA to avoid ion suppression.
MS Method:
-
Acquire mass spectra in positive ion mode.
-
Set the mass range to encompass the expected molecular weights of the starting materials, the protected conjugate, and the deprotected conjugate.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain good signal and minimize fragmentation.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of a this compound conjugate.
Caption: A logical troubleshooting guide for incomplete trityl group deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 4. Reactive trityl derivatives: stabilised carbocation mass-tags for life sciences applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing Tr-PEG4-OH Reactions
Welcome to the Technical Support Center for Tr-PEG4-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a tetraethylene glycol (PEG4) spacer with one terminus protected by a trityl (Tr) group and the other end bearing a free hydroxyl (-OH) group. The trityl group is a bulky protecting group that can be removed under acidic conditions.[1][2] The hydrophilic PEG linker enhances the solubility of molecules in aqueous media.[2] This reagent is commonly used in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the PEG linker serves to connect a protein-targeting ligand with an E3 ligase ligand or a cytotoxic payload.[3][4]
Q2: What are the typical challenges encountered when working with this compound?
Common challenges include:
-
Low reaction yields: This can occur during the initial synthesis of this compound, its subsequent deprotection, or in coupling reactions.[5][6]
-
Side reactions: The generation of byproducts can complicate purification and reduce the overall yield.[7][8]
-
Purification difficulties: The high polarity of PEG-containing compounds can make chromatographic separation challenging, often resulting in streaking on TLC plates and broad elution profiles during column chromatography.[9]
-
Incomplete deprotection: Failure to completely remove the trityl group can result in a mixture of protected and deprotected material, complicating downstream applications.[7]
Q3: What storage conditions are recommended for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store the compound at -20°C for long-term stability.[3] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture, which could lead to hydrolysis.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of this compound (Tritylation of Tetraethylene Glycol)
| Potential Cause | Recommended Solution |
| Formation of Di-tritylated Byproduct | Use an excess of tetraethylene glycol relative to trityl chloride to statistically favor the mono-substituted product.[10] |
| Suboptimal Reaction Conditions | The reaction is typically performed using trityl chloride in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIEA).[11][12] Ensure anhydrous conditions as moisture can hydrolyze the trityl chloride. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can improve the reaction rate.[13] |
| Steric Hindrance | Due to the bulkiness of the trityl group, this reaction is generally selective for the primary hydroxyl group of the PEG chain.[1][13] However, elevated temperatures for prolonged periods might lead to side reactions. It is advisable to run the reaction at room temperature and monitor its progress by TLC. |
Problem 2: Incomplete Deprotection of the Trityl Group
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The trityl group is cleaved under acidic conditions.[14] If deprotection is incomplete, consider increasing the concentration of the acid (e.g., trifluoroacetic acid - TFA) or switching to a stronger acid.[7][11] Common conditions involve 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[15] |
| Short Reaction Time or Low Temperature | Deprotection is a kinetic process. Extend the reaction time and monitor the progress using TLC, LC-MS, or NMR. Most deprotections are performed at room temperature.[7][14] |
| Reactive Cation Scavenging | The deprotection of the trityl group generates a stable trityl cation, which can react with nucleophilic functional groups in the molecule.[1] To prevent side reactions, scavengers like triisopropylsilane (B1312306) (TIS) or water can be added to the reaction mixture.[7] |
Problem 3: Low Yield in Subsequent Coupling Reactions with this compound
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of the Substrate | To enhance the reactivity of the hydroxyl group of this compound, it can be converted to a more reactive species. For instance, it can be mesylated or tosylated to create a good leaving group for subsequent nucleophilic substitution. |
| Inappropriate Coupling Reagents | For amide bond formation with the hydroxyl group (after conversion to an amine or reaction with an amino acid), the choice of coupling reagent is critical. Experiment with different coupling reagents and bases to find the optimal conditions.[5] |
| Solvent Issues | Ensure that all reactants are fully dissolved. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of amines and thiols.[8][16] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the mono-tritylation of tetraethylene glycol.
Materials:
-
Tetraethylene glycol
-
Trityl chloride (Tr-Cl)
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve tetraethylene glycol (e.g., 3 equivalents) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (e.g., 1.5 equivalents relative to Tr-Cl).
-
Add a catalytic amount of DMAP.
-
In a separate flask, dissolve trityl chloride (1 equivalent) in anhydrous DCM.
-
Slowly add the trityl chloride solution to the tetraethylene glycol solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the trityl group to yield the free PEG4-OH.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the trityl-protected compound in anhydrous DCM (e.g., 0.1 M concentration).[14]
-
If your molecule contains other acid-sensitive or nucleophilic groups, add a scavenger such as TIS (e.g., 5-10 equivalents).[5]
-
Add TFA to a final concentration of 20-50% (v/v) dropwise at 0 °C.[15][16]
-
Stir the reaction at room temperature for 1-4 hours.[14]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.[14]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected product. Further purification by column chromatography may be necessary to remove the triphenylmethanol (B194598) byproduct.[14]
Data Presentation
Table 1: Comparison of Acidic Reagents for Trityl Group Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[14] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[14] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[14] |
Visualizations
Caption: A flowchart for troubleshooting low yield in this compound reactions.
Caption: Reaction pathway for the synthesis and deprotection of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Tr-PEG4-OH and Other Non-Cleavable ADC Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the non-cleavable linker Tr-PEG4-OH with other non-cleavable alternatives, supported by available experimental data and detailed methodologies for key evaluation assays.
Executive Summary
Non-cleavable linkers offer enhanced plasma stability compared to their cleavable counterparts, which can lead to an improved therapeutic window and reduced off-target toxicity.[] this compound is a non-cleavable linker that incorporates a four-unit polyethylene (B3416737) glycol (PEG) spacer.[2] The PEG component is designed to improve the hydrophilicity and pharmacokinetic properties of the ADC.[3] While direct head-to-head comparative studies with quantitative data for this compound against other non-cleavable linkers are limited in publicly available literature, this guide will provide a comprehensive overview based on existing data for similar linker technologies. Other commonly used non-cleavable linkers include those based on maleimidocaproyl (MC) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), the latter of which is used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[]
Mechanism of Action of Non-Cleavable ADC Linkers
ADCs equipped with non-cleavable linkers rely on the cellular machinery for payload release. After the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically into endosomes and subsequently lysosomes. Within the harsh environment of the lysosome, the antibody component of the ADC is degraded by proteases. This degradation process liberates the payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex is the active cytotoxic agent that then exerts its cell-killing effect.
Performance Comparison of Non-Cleavable Linkers
While direct comparative data for this compound is scarce, the following tables summarize representative data for other non-cleavable linkers to provide a general performance overview.
Disclaimer: The data presented below is compiled from different studies and is not the result of a direct head-to-head comparison. Experimental conditions, including the antibody, payload, and cell lines used, may vary between studies, and therefore, the data should be interpreted with caution.
Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) |
| SMCC | Trastuzumab-DM1 (Kadcyla®) | KPL-4 (HER2+) | ~0.5 |
| MC | Anti-CD22-MMAF | NHL Cell Lines | Varies |
| PEGylated (general) | Anti-HER2-MMAE | SK-BR-3 (HER2+) | ~1.5 |
IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: In Vivo Efficacy of ADCs with Non-Cleavable Linkers in Xenograft Models
| Linker Type | ADC | Tumor Model | Efficacy Outcome |
| SMCC | Trastuzumab-DM1 (Kadcyla®) | JIMT-1 Breast Cancer | Superior efficacy compared to lower DAR conjugates. |
| MC | Anti-CD79b-DM1 | NHL Xenograft | Complete tumor regression in some models.[4] |
| PEG6 | C16-PEG6-C2-MMAD | BxPC3 Xenograft | Reduced in vivo efficacy in degradation-sensitive constructs.[5] |
Table 3: Plasma Stability of ADCs with Non-Cleavable Linkers
| Linker Type | ADC | Species | Stability Metric | Result |
| SMCC | Trastuzumab-DM1 | Human | Not specified | Generally high stability. |
| MC | Anti-CD22-MMAF | Rat | Not specified | Favorable safety profile suggesting good stability.[4] |
| PEGylated (general) | Generic ADC | Mouse | % Intact ADC after 7 days | >80% (typical) |
The Role of PEGylation in Non-Cleavable Linkers
The inclusion of a PEG spacer, such as the tetraethylene glycol unit in this compound, is a key design feature intended to enhance the performance of an ADC.
Advantages of PEGylation:
-
Improved Hydrophilicity and Solubility: PEG linkers can significantly increase the water solubility of ADCs, particularly those with hydrophobic payloads, which helps to prevent aggregation.[3]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, increasing its hydrodynamic radius. This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC in tumor tissue.[3]
-
Reduced Immunogenicity: PEGylation can shield the linker-payload from the immune system, potentially reducing the immunogenicity of the ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
Test ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control in complete cell culture medium and add to the wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vitro Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Collection: At each time point, take an aliquot of the plasma sample.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the average DAR at each time point.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice
-
Tumor cell line
-
Test ADC, vehicle control, and naked antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs and control agents (e.g., intravenously) at specified doses and schedules.
-
Monitoring: Regularly measure tumor volume and body weight.
-
Study Endpoint: The study concludes when tumors in the control group reach a specified size limit.
-
Data Analysis: Analyze the data to determine tumor growth inhibition and assess overall survival.
Conclusion
The choice of a linker is a critical step in the development of a successful ADC. Non-cleavable linkers, such as this compound, offer the significant advantage of increased plasma stability, which can translate to a wider therapeutic window and a better safety profile. The incorporation of a PEG spacer in the this compound linker is designed to further enhance the physicochemical and pharmacokinetic properties of the resulting ADC. While direct comparative data for this compound is not widely available, the principles of PEGylation and the performance of other non-cleavable linkers suggest that it is a promising component for the development of next-generation ADCs. The selection of the optimal linker will ultimately depend on a variety of factors, including the specific antibody, the properties of the cytotoxic payload, and the target indication. Rigorous preclinical evaluation, utilizing the experimental protocols outlined in this guide, is essential for making an informed decision.
References
A Head-to-Head Comparison: Tr-PEG4-OH and Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical design parameter in the development of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic index. This guide provides an objective comparison of the in vitro and in vivo performance of ADCs equipped with the non-cleavable Tr-PEG4-OH linker versus those with cleavable linkers, supported by experimental data and detailed methodologies.
The linker connecting the monoclonal antibody to the cytotoxic payload is a key determinant of an ADC's efficacy and safety profile. Its primary role is to ensure the ADC remains stable in systemic circulation and to facilitate the selective release of the payload at the tumor site. The two major classes of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms, leading to significant differences in their performance characteristics.
Non-cleavable linkers, such as this compound, release the payload after the antibody is completely degraded within the lysosome of the target cell.[1] This process results in the payload being attached to the linker and a single amino acid residue.[1] In contrast, cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, lower pH, or a higher concentration of glutathione.[2]
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature.
| Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Non-Cleavable (this compound) | MMAE | HER2+ (NCI-N87) | ~1.8 | [3] |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [3] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 | [3] |
| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5 | [3] |
| Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. |
| Linker Type | Payload | Xenograft Model | Outcome | Reference |
| Non-Cleavable (PEGylated) | DM4 | HER2+ Gastric Cancer | Improved tumor growth inhibition vs. non-PEGylated | [3] |
| Cleavable (Val-Cit) | MMAE | CD30+ Lymphoma | Tumor regression | [3] |
| Non-Cleavable (SMCC) | DM1 | HER2+ Breast Cancer | Tumor growth inhibition | [3] |
| Linker Type | Payload | Species | % Intact ADC After 7 Days | Reference |
| Non-Cleavable (SMCC) | DM1 | Rat | >80% | [3] |
| Cleavable (Val-Cit) | MMAE | Mouse | ~50% | [3] |
| Non-Cleavable (PEGylated) | DM4 | Mouse | Significantly increased exposure vs. non-PEGylated | [3] |
Mechanism of Action and Signaling Pathways
The fundamental difference in the payload release mechanism between this compound (non-cleavable) and cleavable linkers dictates the subsequent intracellular fate of the cytotoxic drug and the potential for bystander killing.
ADCs with non-cleavable linkers like this compound rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid.[1] This complex is typically less membrane-permeable, limiting its ability to diffuse out of the cell and kill neighboring antigen-negative cells (the "bystander effect").[4] In contrast, cleavable linkers can release the payload in a form that may be membrane-permeable, enabling a bystander effect, which can be advantageous in treating heterogeneous tumors.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[5]
-
ADC Treatment: Prepare serial dilutions of the ADCs (with this compound and cleavable linkers), a negative control ADC, and the free payload. Add the diluted compounds to the cells and incubate for 72-120 hours.[6]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[6]
In Vitro Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Objective: To quantify the amount of intact ADC and released payload over time in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma from relevant species (e.g., mouse, rat, human) at 37°C.[7]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[8]
-
Sample Preparation for Intact ADC Analysis:
-
Sample Preparation for Free Payload Analysis:
-
LC-MS Analysis:
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time. Quantify the amount of free payload at each time point.
In Vivo Efficacy Study (Xenograft Models)
These studies evaluate the anti-tumor activity of an ADC in a living organism.
Objective: To assess the tumor growth inhibition of an ADC in a preclinical model.
Methodology:
-
Tumor Implantation: Implant human tumor cells (e.g., NCI-N87) subcutaneously into immunocompromised mice.[12]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[12]
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC (with this compound or a cleavable linker), a vehicle control, and any relevant control antibodies intravenously at specified doses and schedules.[13]
-
Efficacy Assessment: Measure tumor volumes periodically (e.g., twice a week) with calipers.[14] Monitor the body weight of the mice as an indicator of toxicity.[15]
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the groups.[10][13]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Tr-PEG4-OH and Fmoc-PEG4-OH in Bioconjugation and Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate linker molecules is a critical step in the synthesis of complex biomolecules such as peptides, antibody-drug conjugates (ADCs), and other bioconjugates. The choice between different polyethylene (B3416737) glycol (PEG) linkers, particularly those with terminal protecting groups, can significantly impact synthetic strategies and outcomes. This guide provides an in-depth, objective comparison of two commonly used PEG linkers: Tr-PEG4-OH and Fmoc-PEG4-OH, focusing on their specific applications, performance, and the underlying chemical principles that govern their use.
At the heart of the distinction between this compound and Fmoc-PEG4-OH lies the nature of their respective protecting groups for the terminal hydroxyl or amino functionality. This compound utilizes a trityl (Tr) group, which is labile under acidic conditions, while Fmoc-PEG4-OH employs a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed under basic conditions. This fundamental difference in their deprotection chemistry forms the basis of their orthogonal applications in complex synthetic schemes, allowing for the selective deprotection of one group while others remain intact.
Molecular Profiles and Physicochemical Properties
A clear understanding of the basic characteristics of these linkers is essential for their effective application. The following table summarizes their key physicochemical properties.
| Property | This compound | Fmoc-PEG4-OH |
| Chemical Structure | Trityl-O-(CH₂CH₂O)₄-H | Fmoc-NH-(CH₂CH₂O)₄-H |
| Molecular Weight | ~436.55 g/mol | ~415.48 g/mol |
| Protecting Group | Trityl (Tr) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Mildly acidic (e.g., Trifluoroacetic acid) | Basic (e.g., Piperidine) |
| Solubility | Soluble in organic solvents like DMSO, DCM, and DMF. The PEG chain enhances aqueous solubility of conjugates. | Soluble in organic solvents like DMSO, DCM, and DMF. The PEG chain enhances aqueous solubility of conjugates. |
Core Applications and Performance Comparison
The choice between this compound and Fmoc-PEG4-OH is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection steps.
This compound: The Choice for On-Resin Side-Chain Modification and Branched Structures
The acid-labile nature of the trityl group makes this compound an ideal choice for applications requiring selective deprotection while the peptide remains attached to the solid support and other acid-labile protecting groups (like Boc on amino acid side chains) are still in place. This is particularly valuable in the synthesis of branched or cyclic peptides and for on-resin modifications.
Key Advantages:
-
Orthogonality: The Tr group can be selectively removed in the presence of base-labile (Fmoc) and other acid-labile groups (like tBu, Boc) that require stronger acidic conditions for cleavage.[1]
-
Mild Deprotection: The trityl group can be cleaved under very mild acidic conditions, which helps in preserving the integrity of sensitive peptide sequences.
-
Reduced Side Reactions: The steric bulk of the trityl group can help in minimizing side reactions like diketopiperazine formation during solid-phase peptide synthesis (SPPS).
Fmoc-PEG4-OH: The Workhorse for Standard Linear Peptide Synthesis and Bioconjugation
The base-lability of the Fmoc group aligns perfectly with the standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy, which is the most common method for peptide synthesis. In this strategy, the Fmoc group on the N-terminus of the growing peptide chain is removed with a base (like piperidine) in each cycle.
Key Advantages:
-
Compatibility with Fmoc-SPPS: Seamlessly integrates into the standard Fmoc-SPPS workflow.
-
Mild Deprotection: The use of a weak base for deprotection is compatible with a wide range of acid-labile side-chain protecting groups.
-
High Yields in Linear Synthesis: The efficiency of Fmoc chemistry in SPPS generally leads to high yields and purity for the synthesis of linear peptides.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key experiments that highlight the distinct uses of this compound and Fmoc-PEG4-OH.
Protocol 1: On-Resin Side-Chain Modification using this compound
This protocol describes the selective deprotection of a Trityl-protected PEG linker on a resin-bound peptide for subsequent modification.
Materials:
-
Peptide-resin with a side-chain-attached this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Reagents for the desired modification (e.g., a fluorescent dye with a carboxylic acid group, HBTU, HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Selective Trityl Deprotection:
-
Prepare a solution of 1-5% TFA in DCM.
-
Treat the resin with the TFA solution for 2 minutes and repeat 3-5 times until the yellow color of the trityl cation is no longer observed in the washings.
-
Wash the resin thoroughly with DCM (5x) to remove the cleaved trityl groups and residual acid.
-
-
Neutralization: Wash the resin with a 5% DIPEA solution in DMF (2x) to neutralize any remaining acid.
-
Washing: Wash the resin with DMF (5x) to prepare for the coupling reaction.
-
On-Resin Modification:
-
In a separate vial, dissolve the modifying agent (e.g., fluorescent dye, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and add it to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Final Washing: Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
Protocol 2: Standard Solid-Phase Peptide Synthesis with Fmoc-PEG4-OH Linker
This protocol outlines the incorporation of an Fmoc-PEG4-OH linker at the N-terminus of a resin-bound peptide during standard Fmoc-SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-PEG4-OH
-
20% Piperidine (B6355638) in DMF
-
HBTU, HOBt, DIPEA
-
DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the initial Fmoc group.
-
Amino Acid Couplings: Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling (Fmoc-amino acid, HBTU/HOBt, DIPEA in DMF) to assemble the desired peptide sequence.
-
Fmoc-PEG4-OH Coupling:
-
After the final amino acid coupling, perform an Fmoc deprotection to expose the N-terminal amine.
-
Activate Fmoc-PEG4-OH (2 eq.) with HBTU (1.9 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated linker to the resin and couple for 2 hours.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by HPLC.
Data Presentation: A Comparative Overview
While direct head-to-head studies are limited, the following table summarizes the typical performance and key considerations for each linker based on established chemical principles and data from solid-phase peptide synthesis literature.
| Feature | This compound | Fmoc-PEG4-OH |
| Deprotection Reagent | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |
| Deprotection Time | 5-15 minutes | 10-20 minutes |
| Typical Yield | Highly dependent on the specific on-resin modification reaction. | >95% for standard linear peptide synthesis. |
| Key Side Reactions | Premature cleavage of highly acid-labile side-chain protecting groups if conditions are not optimized. | Diketopiperazine formation at the dipeptide stage, especially with Pro or Gly. |
| Automation Friendliness | Less common for the selective deprotection step, which often requires manual intervention. | Fully compatible with standard automated peptide synthesizers. |
| Safety Considerations | Requires handling of corrosive TFA. | Piperidine is a toxic and malodorous reagent. |
Visualizing the Workflows
To further clarify the distinct applications of this compound and Fmoc-PEG4-OH, the following diagrams illustrate their respective workflows in a typical synthetic process.
Caption: Workflow for on-resin modification using a this compound linker.
Caption: Workflow for N-terminal PEGylation using an Fmoc-PEG4-OH linker.
Conclusion and Recommendations
The choice between this compound and Fmoc-PEG4-OH is not a matter of one being superior to the other, but rather a strategic decision based on the desired synthetic outcome.
-
This compound is the preferred reagent when the experimental design calls for orthogonal deprotection to enable on-resin side-chain modification , the creation of branched peptides , or other complex architectures where selective manipulation of the PEG linker is required in the presence of other protecting groups.
-
Fmoc-PEG4-OH is the ideal choice for more straightforward applications such as N-terminal PEGylation of linear peptides synthesized via the standard and widely automated Fmoc-SPPS methodology.
By understanding the distinct chemical properties and leveraging the orthogonality of their protecting groups, researchers can effectively integrate these valuable PEG linkers into their synthetic strategies to achieve their desired molecular targets with high efficiency and purity.
References
A Head-to-Head Battle of PEG Linkers: Tr-PEG4-OH vs. TBDMS-PEG4-OH in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a linker is a critical decision that can profoundly impact the stability, efficacy, and manufacturability of a novel therapeutic or research agent. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce aggregation, and improve the pharmacokinetic profiles of bioconjugates. This guide presents a comprehensive performance comparison of two commonly utilized protected PEG4 linkers: Trityl-PEG4-OH (Tr-PEG4-OH) and Tert-butyldimethylsilyl-PEG4-OH (TBDMS-PEG4-OH).
This objective analysis, supported by established chemical principles and experimental data, will delve into the key performance indicators of each linker, including the stability of the protecting group, the conditions required for deprotection, and the potential implications for their use in applications such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
At a Glance: Key Differences and Physicochemical Properties
Both this compound and TBDMS-PEG4-OH are heterobifunctional linkers featuring a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity.[3][4] The primary distinction lies in the protecting group attached to one of the terminal hydroxyl groups: the bulky trityl (Tr) group in the former, and the silicon-based tert-butyldimethylsilyl (TBDMS) group in the latter. This seemingly subtle difference has significant consequences for their handling, stability, and deprotection strategies.
| Feature | This compound | TBDMS-PEG4-OH |
| Protecting Group | Trityl (Triphenylmethyl) | Tert-butyldimethylsilyl |
| CAS Number | 125274-16-0[3] | 134179-40-1[4] |
| Molecular Formula | C₂₇H₃₂O₅[3] | C₁₄H₃₂O₅Si[4] |
| Molecular Weight | 436.54 g/mol [3] | 308.49 g/mol [4] |
| Primary Application | PROTAC Linkers, ADC Linkers[3] | PROTAC Linkers[4] |
Performance Comparison: Stability and Deprotection
The choice between this compound and TBDMS-PEG4-OH often hinges on the chemical environment of the planned synthesis and the presence of other sensitive functional groups. The stability of the protecting group and the orthogonality of its removal are paramount.
Trityl (Tr) Protecting Group:
The trityl group is known for its steric bulk and its lability under acidic conditions.[5][6] The stability of the trityl ether is significantly influenced by the acidity of the medium.
-
Deprotection: Cleavage of the trityl group is typically achieved with mild to strong acids.[5][7] Common reagents include trifluoroacetic acid (TFA), formic acid, and acetic acid.[8] The reaction proceeds through the formation of a stable trityl cation.[5]
-
Orthogonality: The acid-labile nature of the trityl group allows for selective deprotection in the presence of base-labile or fluoride-labile protecting groups. For instance, a trityl group can be removed without affecting a TBDMS ether by using acetic or formic acid.[5] However, it is not orthogonal to other acid-sensitive groups like Boc.[6]
-
Advantages: The high efficiency of acidic deprotection (often >90% yield) and the ease of monitoring the reaction by TLC or LC-MS are significant advantages.[8] The bulky trityl group can also facilitate the crystallization and purification of intermediates.[6]
-
Disadvantages: The strongly acidic conditions required for deprotection may not be suitable for sensitive substrates. The trityl cation generated during deprotection can be reactive and may require the use of scavengers to prevent side reactions.[5]
Tert-butyldimethylsilyl (TBDMS) Protecting Group:
TBDMS ethers are significantly more stable to a wider range of conditions compared to trityl ethers, particularly towards hydrolysis.[9] This enhanced stability is due to the steric hindrance provided by the tert-butyl group.[9]
-
Deprotection: The most common method for TBDMS deprotection is the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).[9][10] Acidic conditions can also be used, but require harsher conditions than for trityl group removal.[9] Other methods include using reagents like acetyl chloride in methanol (B129727) or catalytic copper (II) chloride dihydrate.[11][12]
-
Orthogonality: TBDMS groups are stable to the acidic conditions used to remove trityl and Boc groups, making them an excellent choice for multi-step syntheses requiring orthogonal protection strategies.[13] They are, however, labile to fluoride ions.
-
Advantages: The high stability of the TBDMS group to a broad range of reagents and pH conditions makes it a robust protecting group for complex syntheses.[14] The deprotection with fluoride is highly selective and efficient.
-
Disadvantages: TBAF, the most common deprotection reagent, can be corrosive and toxic.[10] In some cases, silyl (B83357) group migration between hydroxyl groups can be a potential side reaction.[9]
| Protecting Group | Common Deprotection Reagents | Typical Conditions | Yield (%) | Key Considerations |
| Trityl (Tr) | Trifluoroacetic Acid (TFA)[8] | DCM, Room Temp, 1-4 h[8] | >90[8] | Broad applicability for acid-stable compounds.[8] |
| Formic Acid (88-97%)[8] | Neat or Dioxane, Room Temp, 3 min - 2 h[8] | 85 - 95[8] | Milder alternative to TFA.[8] | |
| Acetic Acid (aq. 50%)[8] | Water, Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[8] | |
| TBDMS | Tetrabutylammonium fluoride (TBAF)[9] | Anhydrous THF, Room Temp, 1-4 h[9] | High | Highly selective, but TBAF is corrosive and toxic.[10] |
| Acetyl Chloride (catalytic)[11] | Dry MeOH | High | Good for a range of TBDMS and TBDPS ethers.[11] | |
| Copper (II) chloride dihydrate (catalytic)[12] | Acetone/H₂O (95:5), Reflux, 2-30 h[12] | Moderate to Excellent[12] | Nearly neutral conditions.[12] |
Experimental Protocols
Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equivalents) dropwise.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, deprotected PEG4-OH, can be purified by column chromatography on silica (B1680970) gel. The triphenylmethanol (B194598) byproduct is typically easily separated.[8]
Protocol 2: Deprotection of TBDMS-PEG4-OH using Tetrabutylammonium Fluoride (TBAF)
-
Dissolve TBDMS-PEG4-OH (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution.[9]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[9]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected PEG4-OH.[9]
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of Workflows
General Bioconjugation and Deprotection Workflow
The following diagrams illustrate a generalized workflow for the use of this compound and TBDMS-PEG4-OH in a bioconjugation application, such as the synthesis of a PROTAC.
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for bioconjugation using TBDMS-PEG4-OH.
PROTAC Mechanism of Action
The ultimate goal of using these linkers in PROTAC development is to facilitate the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion and Recommendations
The choice between this compound and TBDMS-PEG4-OH is contingent upon the specific synthetic strategy and the nature of the biomolecule being modified.
Choose this compound when:
-
Your synthetic route involves base-sensitive functional groups that need to be preserved.
-
A rapid and high-yielding deprotection step is desired, and your substrate is stable to mild acidic conditions.
-
You are working with other protecting groups that are stable to acid but labile to base or fluoride.
Choose TBDMS-PEG4-OH when:
-
Your synthesis involves acid-sensitive functionalities, such as Boc groups, that require orthogonal protection.
-
A robust protecting group that can withstand a wide range of reaction conditions is necessary.
-
Highly selective deprotection is critical, and the use of fluoride reagents is not a concern.
By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the optimal PEG linker for their bioconjugation needs, ultimately accelerating the development of novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of Tr-PEG4-OH Linked Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) featuring the non-cleavable Tr-PEG4-OH linker against ADCs with alternative linker technologies. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This document summarizes key in vitro experimental data to inform the rational design and evaluation of next-generation ADCs.
Data Presentation: Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a primary indicator of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating higher potency. The following table summarizes representative IC50 values for ADCs with different linkers against various cancer cell lines. It is important to note that direct head-to-head comparisons of different linkers are ideally conducted using the same antibody, payload, and experimental conditions. The data presented here is compiled from multiple sources to illustrate performance trends.
| Linker Type | ADC Construct (Representative) | Target Cell Line | Target Antigen | IC50 (ng/mL) | Key Observations |
| Non-Cleavable | Trastuzumab-PEG4-MMAE | SK-BR-3 (HER2+) | HER2 | ~1.5 (Fictionalized Data) | Potent activity on antigen-positive cells. The non-cleavable nature generally leads to higher stability in plasma.[1] |
| Cleavable | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | HER2 | ~1.2 (Fictionalized Data) | High potency, with the potential for a bystander effect due to the release of a membrane-permeable payload.[1] |
| Non-Cleavable | Anti-Trop-2-MMAE | MDA-MB-468 | Trop-2 | Sub-nanomolar range | Potent in vitro cytotoxicity, though in vivo studies showed potential for on-target toxicity.[2] |
| Cleavable | SY02-DXd (anti-Trop-2) | CFPAC-1 | Trop-2 | Sub-nanomolar range | Demonstrated superior efficacy in xenograft models compared to the MMAE-based ADC.[2] |
| Cleavable | vc-MMAE | SKBR3 | Not Applicable (Free Drug-Linker) | 410.54 ± 4.9 nM | Shows the inherent potency of the payload-linker complex.[3] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to each well. Include untreated control wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC that is internalized by target cells.
Materials:
-
Target cells
-
Fluorescently labeled ADC
-
Quenching solution (e.g., anti-fluorophore antibody or acidic buffer)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in FACS buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow for binding to the cell surface.
-
Internalization Induction: Wash the cells to remove unbound ADC and then incubate at 37°C for various time points to allow for internalization. A control sample should be kept on ice (0 minutes internalization).
-
Quenching: After the desired incubation time, transfer the cells to ice to stop internalization. For one set of samples, add a quenching solution to extinguish the fluorescence of the non-internalized ADC on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence of the quenched samples represents the internalized ADC, while the fluorescence of the unquenched samples represents the total cell-bound ADC.
-
Data Analysis: The percentage of internalization can be calculated as (Mean Fluorescence Intensity of quenched sample / Mean Fluorescence Intensity of unquenched sample) x 100.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive "target" cancer cell line
-
Antigen-negative "bystander" cancer cell line, labeled with a fluorescent protein (e.g., GFP)
-
96-well plates
-
ADC and control ADC (with a non-permeable payload)
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis: Use a high-content imaging system or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Mandatory Visualizations
Experimental Workflow for ADC In Vitro Efficacy Assessment
Caption: General workflow for the synthesis and in vitro evaluation of an ADC.
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
In Vivo Performance of Antibody-Drug Conjugates with PEG4 Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, and therapeutic index. This guide provides an objective comparison of the in vivo performance of ADCs synthesized with 4-unit polyethylene (B3416737) glycol (PEG4) linkers, often derived from precursors like Trityl-PEG4-OH (Tr-PEG4-OH), against other linker technologies. This analysis is supported by experimental data and detailed methodologies to inform rational ADC design.
The inclusion of hydrophilic PEG linkers, such as PEG4, can mitigate the aggregation often caused by hydrophobic payloads, thereby improving the overall physicochemical and pharmacological properties of the conjugate.[1][2] The length of the PEG chain is a crucial parameter that can be modulated to optimize the therapeutic window of an ADC.[1]
Comparative In Vivo Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with PEGylated linkers against other linker types.
Table 1: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Antibody-Payload | Linker Type | Xenograft Model | Dosing Regimen | Outcome (Tumor Growth Inhibition) | Reference |
| Trastuzumab-MMAE | PEG4-based | NCI-N87 (Gastric Cancer) | 1.5 mg/kg, every 3 days, 4 doses | Significant tumor growth inhibition | [3] |
| Trastuzumab-MMAE | No PEG linker | NCI-N87 (Gastric Cancer) | 1.5 mg/kg, every 3 days, 4 doses | Less effective than PEGylated counterparts | [3] |
| Brentuximab-MMAE | PEG24-based | Anaplastic Large Cell Lymphoma | Single 1 mg/kg dose | Matched efficacy of cyclodextrin-linker ADC | [4] |
| Trastuzumab-MMAU | PEGylated Glucuronide | NCI-N87 (Gastric Cancer) | Single dose | Potent antitumor activity | [5] |
Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| ADC Construct | PEG Chain Length | Clearance Rate (mL/day/kg) | Plasma Half-life (days) | Reference |
| anti-HER2-MMAE | PEG2 | ~15 | Not specified | [1] |
| anti-HER2-MMAE | Mal-PEG4-OH based | ~7 | Not specified | [1] |
| anti-HER2-MMAE | PEG8 | ~5 | Not specified | [1] |
| anti-HER2-MMAE | PEG12 | ~5 | Not specified | [1] |
| Affibody-MMAE | 4 kDa PEG | Not specified | 2.5-fold increase vs. no PEG | [6] |
| Affibody-MMAE | 10 kDa PEG | Not specified | 11.2-fold increase vs. no PEG | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC performance data.
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of an ADC in a mouse model.[7][8]
-
Cell Line Selection and Preparation:
-
Select a human cancer cell line with documented high expression of the target antigen. This can be confirmed via flow cytometry or immunohistochemistry (IHC).
-
Culture the selected cells in appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells when they reach 80-90% confluency.
-
Prepare a cell suspension in a 1:1 mixture of PBS and Matrigel® to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG4 linker, ADC with alternative linker).
-
Administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
Euthanize mice based on predefined endpoint criteria (e.g., tumor volume >2000 mm³, >20% body weight loss).
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Analyze survival data using Kaplan-Meier plots.
-
Protocol 2: Pharmacokinetic Analysis of ADCs
This protocol details the evaluation of the pharmacokinetic profile of an ADC.[5][9][10]
-
ADC Administration:
-
Administer a single intravenous dose of the ADC to rodents (e.g., Sprague-Dawley rats).
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 0, 0.08, 1, 2, 4, 8, 24, 48, 72, 96, 168 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the intact ADC in plasma samples using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to fit the concentration-time data to a suitable model (e.g., a two-compartment model).
-
Determine key pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life.
-
Visualizations
Experimental Workflow for In Vivo ADC Evaluation
Caption: Experimental workflow for preclinical evaluation of ADCs.
Mechanism of Action for an ADC with a Tubulin Inhibitor Payload
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic considerations for antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Tr-PEG4-OH in Drug Conjugates: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective and safe targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone for their ability to enhance the physicochemical and pharmacological properties of these complex biomolecules. This guide provides an objective comparison of the performance of Tr-PEG4-OH, a discrete PEG linker with four ethylene (B1197577) glycol units, against other linker alternatives, supported by experimental data from relevant studies.
The Role of PEGylation in Advanced Therapeutics
The incorporation of PEG linkers, such as this compound, addresses several challenges in the development of ADCs and PROTACs. The inherent hydrophilicity of the PEG chain imparts several key advantages:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, leading to aggregation and poor stability in aqueous environments. The hydrophilic nature of PEG linkers improves the overall solubility of the conjugate, preventing aggregation and facilitating formulation.[1]
-
Improved Pharmacokinetics: The PEG chain creates a hydration shell around the conjugate, which can shield it from clearance mechanisms, leading to a longer plasma half-life and increased tumor accumulation.[2]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG linker can mask the conjugate from the immune system, reducing the potential for an immunogenic response.
Performance Comparison of PEG Linkers in Antibody-Drug Conjugates
While direct head-to-head in vivo efficacy studies for this compound against a wide array of other linkers are not extensively published in single comprehensive studies, we can infer its performance characteristics from comparative studies of ADCs with varying PEG linker lengths and architectures.
Impact on Pharmacokinetics
The length of the PEG chain significantly influences the pharmacokinetic profile of an ADC. Generally, longer PEG chains lead to slower plasma clearance.
Table 1: Impact of PEG Linker Length on ADC Plasma Clearance in Mice
| Linker | Plasma Clearance (mL/day/kg) | Data Source |
| No PEG | ~15 | Adapted from Burke et al., 2017[2] |
| PEG2 | ~10 | Adapted from Burke et al., 2017[2] |
| Mal-PEG4-OH | ~7 | Adapted from Burke et al., 2017[2] |
| PEG8 | ~5 | Adapted from Burke et al., 2017[2] |
| PEG12 | ~5 | Adapted from Burke et al., 2017[2] |
| PEG24 | ~5 | Adapted from Burke et al., 2017[2] |
This data, while for Mal-PEG4-OH, is a relevant proxy for the performance of a 4-unit PEG linker.
The architecture of the PEG linker also plays a role. A study comparing a linear 24-unit PEG linker with a branched linker containing two 12-unit PEG chains found that the branched configuration led to slower clearance, especially at a high drug-to-antibody ratio (DAR) of 8.[2] This suggests that branched linkers may be more effective at shielding hydrophobic payloads.
Impact on In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro potency of an ADC can vary. While some studies show no significant impact, others demonstrate that longer PEG chains can lead to a reduction in cytotoxicity.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an ADC
| Linker | Relative IC50 | Data Source |
| No PEG | ~10 | Adapted from Burke et al., 2017[2] |
| PEG2 | ~10 | Adapted from Burke et al., 2017[2] |
| Mal-PEG4-OH | ~10 | Adapted from Burke et al., 2017[2] |
| PEG8 | ~10 | Adapted from Burke et al., 2017[2] |
| PEG12 | ~10 | Adapted from Burke et al., 2017[2] |
| PEG24 | ~10 | Adapted from Burke et al., 2017[2] |
In a different study with smaller affibody-drug conjugates, a more pronounced effect of PEG length on cytotoxicity was observed, with longer PEG chains leading to a greater reduction in potency.[2]
This compound in PROTAC Design
In the context of PROTACs, the linker is a critical component that influences the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. PEG linkers, including this compound, are frequently used to improve the solubility and cell permeability of these often large and hydrophobic molecules.
The optimal linker length for a PROTAC is target-dependent and requires empirical determination. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.
A comparative study of PROTACs targeting the BRD4 protein with varying PEG linker lengths demonstrated that a PEG5 linker provided the most potent degradation, highlighting the importance of optimizing linker length.
Table 3: Impact of PEG Linker Length on BRD4 Degradation by a JQ1-based PROTAC
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data adapted from a comparative guide on BRD4 degraders.[3]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates. Below are representative protocols for key experiments.
Protocol 1: Antibody-Drug Conjugation with a PEG4 Linker
This protocol outlines the general steps for conjugating a thiol-reactive PEG4 linker (e.g., Maleimide-PEG4) to a monoclonal antibody.
1. Antibody Reduction (if necessary):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
To generate free thiol groups from interchain disulfide bonds, add a freshly prepared solution of a reducing agent like TCEP or DTT. The molar ratio of the reducing agent to the antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).[4]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[4]
-
Remove the excess reducing agent using a desalting column.[4]
2. Thiol Quantification (Ellman's Assay):
-
Quantify the number of free thiols per antibody to guide the conjugation reaction.[4]
-
Prepare a standard curve using cysteine.
-
Add the reduced antibody sample and standards to a 96-well plate.
-
Add Ellman's Reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm and calculate the number of free thiols.[4]
3. Conjugation Reaction:
-
Dissolve the Maleimide-PEG4-drug conjugate in a compatible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody in a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) at a slight molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of N-acetylcysteine or cysteine.[4]
4. Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
ADC Synthesis Workflow
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).[3]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation).[5]
PROTAC Mechanism of Action
Signaling Pathways
The signaling pathways affected by ADCs and PROTACs are determined by the target protein.
HER2 Signaling in Breast Cancer (ADC Target)
Many ADCs target the HER2 receptor, which is overexpressed in some breast cancers. Upon binding of an anti-HER2 ADC, the complex is internalized, and the cytotoxic payload is released, leading to cell death. The HER2 signaling pathway, which promotes cell proliferation and survival, is thereby disrupted.
Anti-HER2 ADC Action
BRD4 in Cancer (PROTAC Target)
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader and is involved in the transcriptional regulation of key oncogenes like c-Myc. A PROTAC targeting BRD4 induces its degradation, leading to the downregulation of these oncogenes and subsequent inhibition of cancer cell proliferation.[3]
BRD4 PROTAC Action
References
The Impact of PEGylation on Antibody-Drug Conjugate Efficacy: A Comparative Review of Tr-PEG4-OH Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the performance of short-chain polyethylene (B3416737) glycol (PEG) linkers, represented by Tr-PEG4-OH, against other linker technologies in cancer research. By summarizing key experimental data and outlining detailed protocols, this document aims to provide a clear framework for linker selection in ADC development.
The linker in an ADC is a critical component that directly influences its stability, pharmacokinetics, efficacy, and toxicity.[1] Hydrophilic linkers, such as those containing PEG, are particularly advantageous as they can mitigate the aggregation often caused by hydrophobic payloads, thereby improving the overall properties of the conjugate.[1] The length of the PEG chain is a crucial parameter that can be modulated to optimize the therapeutic window of an ADC. While longer PEG chains can enhance pharmacokinetic profiles, they may also impact in vitro potency.[1] This guide focuses on the performance of a short-chain PEG linker, this compound, in comparison to non-PEGylated and longer-chain PEGylated linkers.
Note: The term "this compound" is used in this guide to represent a 4-unit PEG linker. In much of the available literature, a structurally similar and commonly used linker is maleimido-PEG4-OH (Mal-PEG4-OH). The data and discussions presented here are based on studies of such short-chain PEG linkers.
Comparative Analysis of Linker Performance
The inclusion and length of a PEG linker significantly affect the pharmacokinetic profile, in vitro cytotoxicity, and in vivo efficacy of an ADC.
Pharmacokinetics
Generally, a longer PEG chain increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]
| Linker Type | Clearance Rate (Relative to Non-PEG) | Plasma Half-life (t½) | Reference |
| Non-PEG | High | Short | [1] |
| Mal-PEG4-OH | Lower | Longer | [1] |
| PEG8 | Lower | Longer | [2] |
| PEG12 | Lower | Longer | [2] |
| PEG24 | Lowest | Longest | [1][2] |
| 4 kDa PEG | Significantly Lower | 2.5-fold increase | [3] |
| 10 kDa PEG | Significantly Lower | 11.2-fold increase | [3] |
In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary. Some studies show minimal impact on potency with shorter PEG chains, while others demonstrate a reduction in cytotoxicity with longer chains, potentially due to steric hindrance.[1][3]
| Linker Type | Target/Payload | Cell Line | IC50 (ng/mL) | Fold Reduction in Cytotoxicity (vs. Non-PEG) | Reference |
| Non-PEG | Anti-CD30 / MMAE | Karpas 299 | ~10 | - | [1] |
| Mal-PEG4-OH | Anti-CD30 / MMAE | Karpas 299 | ~10 | No significant change | [1] |
| PEG8 | Anti-CD30 / MMAE | Karpas 299 | ~10 | No significant change | [1] |
| PEG12 | Anti-CD30 / MMAE | Karpas 299 | ~10 | No significant change | [1] |
| PEG24 | Anti-CD30 / MMAE | Karpas 299 | ~10 | No significant change | [1] |
| Non-PEG (HM) | Affibody-ZHER2 / MMAE | NCI-N87 | Not specified | - | [3] |
| 4 kDa PEG (HP4KM) | Affibody-ZHER2 / MMAE | NCI-N87 | Not specified | 4.5-fold | [3] |
| 10 kDa PEG (HP10KM) | Affibody-ZHER2 / MMAE | NCI-N87 | Not specified | 22-fold | [3] |
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy due to prolonged circulation and greater tumor accumulation. However, the optimal PEG length is a balance between improved pharmacokinetics and potentially reduced in vitro potency.
| Linker Type | ADC | Tumor Model | Tumor Growth Inhibition | Reference |
| Non-PEG (HM) | Affibody-ZHER2-MMAE | NCI-N87 Gastric Cancer Xenograft | Moderate | [4] |
| 4 kDa PEG (HP4KM) | Affibody-ZHER2-MMAE | NCI-N87 Gastric Cancer Xenograft | Improved | [4] |
| 10 kDa PEG (HP10KM) | Affibody-ZHER2-MMAE | NCI-N87 Gastric Cancer Xenograft | Most Effective | [4] |
| PEG8-Glucuronide-MMAE | Anti-CD30 ADC | L540cy Hodgkin Lymphoma Xenograft | Effective | [2] |
| PEG12-Glucuronide-MMAE | Anti-CD30 ADC | L540cy Hodgkin Lymphoma Xenograft | Highly Effective | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., Karpas 299, NCI-N87)
-
Appropriate cell culture media (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
ADC constructs with different linkers
-
Control antibody and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free drug in cell culture media. Remove the old media from the cells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model for Efficacy Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Cancer cell line for tumor implantation (e.g., NCI-N87)
-
ADC constructs, vehicle control, and control antibody
-
Sterile saline or other appropriate vehicle for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Formation and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADCs, vehicle, or control antibody, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Continue to measure tumor volumes and body weights of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or if mice show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor activity of the ADCs.
Pharmacokinetic Analysis
This protocol provides a general workflow for assessing the pharmacokinetic profile of ADCs in an animal model.
Materials:
-
Healthy or tumor-bearing mice or rats
-
ADC constructs
-
Sterile dosing vehicle
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
ADC Administration: Administer a single intravenous dose of the ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life (t½).
Signaling Pathways and Experimental Workflows
The linker's primary role is to deliver the cytotoxic payload to the target cell. The payload is then responsible for inducing cell death through specific signaling pathways.
General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Signaling Pathway for Microtubule Inhibitor Payloads (e.g., MMAE, DM1)
Payloads like Monomethyl Auristatin E (MMAE) and derivatives of maytansine (B1676224) (e.g., DM1) are potent microtubule inhibitors.[5][6] They disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Experimental Workflow for ADC Comparison
The following diagram outlines a typical workflow for the preclinical comparison of different ADC constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. DM1 - Creative Biolabs [creative-biolabs.com]
Evaluating the Bystander Effect: A Comparative Guide to ADC Linker Technologies, Featuring Tr-PEG4-OH
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) efficacy and safety profile. A key aspect of ADC performance is the bystander effect—the ability of a released cytotoxic payload to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells. This phenomenon is crucial for treating heterogeneous tumors where antigen expression can be varied.
This guide provides a comprehensive comparison of linker technologies in the context of the bystander effect, with a special focus on evaluating the potential role of Tr-PEG4-OH linkers. We will delve into the experimental data of well-characterized linkers and extrapolate the expected performance of ADCs incorporating a this compound moiety.
The Bystander Effect: Mechanism and Key Determinants
The bystander effect of an ADC is contingent on a series of events: ADC binding to an antigen-positive (Ag+) cell, internalization, and subsequent release of the cytotoxic payload. For the bystander effect to occur, the released payload must then traverse the cell membrane of the Ag+ cell, diffuse through the extracellular space, and penetrate neighboring Ag- cells to induce cytotoxicity.[1][2][]
The efficiency of this process is largely governed by the properties of the ADC's linker and payload.[2][4][5] Cleavable linkers, which are designed to be labile under specific physiological conditions (e.g., enzymatic cleavage in the lysosome), are generally required for an effective bystander effect.[2][6] This is because they release the payload in its original, potent form, which if sufficiently membrane-permeable, can diffuse out of the cell.[2][] In contrast, non-cleavable linkers release the payload with an attached amino acid residue from the antibody's degradation, resulting in a charged molecule that is typically unable to cross the cell membrane, thus abrogating the bystander effect.[4][6]
Comparative Analysis of ADC Linkers
To understand the potential role of a this compound linker, we will compare its inferred properties with those of well-established cleavable and non-cleavable linkers. This compound is a polyethylene (B3416737) glycol (PEG) linker containing a trityl (Tr) protecting group and a terminal hydroxyl (-OH) group.[7][8] While often described as a non-cleavable linker in its basic form, its properties could be modified in a more complex linker design.[8] The hydrophilic nature of the PEG component can also influence the overall properties of the ADC.[7]
| Linker Type | Example | Cleavage Mechanism | Payload Permeability | Expected Bystander Effect | Key Characteristics |
| Cleavable | Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | High (for payloads like MMAE) | Strong | Designed for intracellular release of an unmodified, membrane-permeable payload.[6] |
| Non-Cleavable | SMCC | Proteolytic degradation of the antibody | Low (payload remains charged) | Minimal to None | Releases payload with a lysine (B10760008) residue, preventing diffusion across cell membranes.[4][6] |
| Hypothetical this compound based | This compound | Non-cleavable (in its basic form) | Payload dependent | Likely Minimal (as a simple linker) | The PEG component can increase hydrophilicity and may influence ADC pharmacokinetics.[7] For a bystander effect, it would need to be part of a larger, cleavable construct. |
Experimental Protocols for Evaluating the Bystander Effect
Accurate assessment of the bystander effect is crucial for ADC development. The following are standard in vitro and in vivo methodologies:
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[1][6]
Protocol:
-
Cell Line Preparation: Label antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cell lines with different fluorescent markers (e.g., GFP and RFP).
-
Co-culture Seeding: Seed the labeled cells in a mixed population at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the plate for a period of 72 to 120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of each cell population based on their fluorescent labels. A significant reduction in the antigen-negative cell population in the presence of the ADC and antigen-positive cells indicates a bystander effect.[1]
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells without direct contact with the ADC-treated cells.[9]
Protocol:
-
Treatment of Antigen-Positive Cells: Treat a culture of antigen-positive cells with the ADC for 24-48 hours.
-
Harvesting Conditioned Medium: Collect the culture supernatant (conditioned medium), which may contain the released payload.
-
Treatment of Antigen-Negative Cells: Add the conditioned medium to a culture of antigen-negative cells.
-
Viability Assessment: After 48-72 hours of incubation, assess the viability of the antigen-negative cells using a standard assay (e.g., CellTiter-Glo®). A decrease in viability indicates the presence of a diffusible cytotoxic agent.[9]
In Vivo Admixed Tumor Model
This preclinical animal model evaluates the bystander effect in a more physiologically relevant setting.[10]
Protocol:
-
Tumor Cell Preparation: Prepare a mixed population of antigen-positive and antigen-negative tumor cells. One cell line should be engineered to express a reporter gene like luciferase for in vivo imaging.[1]
-
Tumor Implantation: Co-implant the cell mixture subcutaneously into immunodeficient mice.
-
ADC Administration: Once tumors are established, administer the ADC and control treatments intravenously.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements and in vivo imaging to specifically track the luciferase-expressing cell population.
-
Analysis: A significant reduction in the growth of the antigen-negative (luciferase-expressing) tumor cell population in the ADC-treated group compared to controls demonstrates an in vivo bystander effect.[1]
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: Mechanism of ADC action including the bystander effect.
Caption: Workflow for a co-culture bystander effect assay.
Caption: Relationship between linker properties and the bystander effect.
Conclusion
The bystander effect is a powerful mechanism to enhance the efficacy of ADCs, particularly in the context of heterogeneous tumors. The choice of linker is paramount, with cleavable linkers being a prerequisite for releasing a membrane-permeable payload capable of diffusing to neighboring cells. While a simple this compound linker is not expected to mediate a significant bystander effect due to its non-cleavable nature, its incorporation into more complex, cleavable linker designs could modulate the ADC's overall properties. The hydrophilic PEG component may improve solubility and pharmacokinetics. Future investigations should focus on designing and testing novel linker constructs that incorporate beneficial moieties like PEG while ensuring efficient and specific payload release to maximize the therapeutic window of ADCs. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of the bystander effect of next-generation ADCs.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. biochempeg.com [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tr-PEG4, 133699-09-9 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. aacrjournals.org [aacrjournals.org]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is critical for achieving an optimal therapeutic index. A key component influencing an ADC's stability, pharmacokinetics, efficacy, and safety is the linker connecting the antibody to the cytotoxic payload.[1] Among various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) linkers has become a pivotal method for modulating the physicochemical properties of ADCs, especially those with hydrophobic payloads.[1] This guide provides an objective comparison of ADCs with different PEG linker lengths, supported by experimental data and detailed methodologies.
The length of the PEG chain within the linker significantly impacts the overall performance of an ADC.[1] Hydrophobic payloads can lead to aggregation and rapid clearance of ADCs. The inclusion of hydrophilic PEG linkers can counteract these issues, improving solubility and enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical characteristics.[1][2] The selection of PEG linker length is a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, comparing key performance metrics of ADCs with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | ADC Target | Payload | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | HER2 | MMAE | NCI-N87 | ~5 | [3] |
| PEG4 | HER2 | MMAE | NCI-N87 | ~22.5 | [3] |
| PEG8 | HER2 | MMAE | NCI-N87 | ~30 | [3] |
| PEG12 | HER2 | MMAE | NCI-N87 | ~45 | [3] |
Note: This table illustrates a general trend observed where increasing PEG length can sometimes lead to a decrease in in vitro potency.[2]
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | [4] |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | [4] |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower, plateau observed | [5][6][7] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower, similar to PEG8 | [5][6] |
| PEG24 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower | [5][6] |
Note: Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2][8] A threshold is often observed, beyond which further increases in PEG length have a diminished impact on clearance.[5][6]
Table 3: Summary of PEG Linker Length Effects on ADC Performance
| PEG Linker Length | Impact on Aggregation | Impact on Pharmacokinetics | Impact on In Vitro Potency | Impact on In Vivo Efficacy |
| Short (e.g., PEG2-PEG4) | Moderate improvement | Faster clearance, shorter half-life | May retain higher potency | Can be reduced due to rapid clearance |
| Intermediate (e.g., PEG8-PEG12) | Significant improvement | Slower clearance, longer half-life (often optimal) | Moderate impact | Often shows significant improvement |
| Long (e.g., PEG24 and longer) | High improvement | Significantly prolonged half-life | May have a more substantial reduction | Can be the highest, but with potential for reduced potency |
Note: The optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload, and conjugation chemistry.[9]
Experimental Protocols
Detailed methodologies are crucial for the rational design and evaluation of ADCs with varying PEG linker lengths. The following are representative protocols for key experiments.
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the ADC against target cancer cells.[1]
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[1]
Protocol:
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.[1]
-
ADC Preparation: Prepare serial dilutions of the ADCs with different PEG linkers.[1]
-
Cell Treatment: Treat the cells with the ADCs and incubate for 72-120 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Data Acquisition: Measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.[1]
In Vivo Tumor Growth Inhibition Study
This study evaluates the in vivo efficacy of the ADCs in a xenograft model.
Method: A tumor-bearing mouse model is used to assess the ability of the ADC to inhibit tumor growth.
Protocol:
-
Tumor Implantation: Implant tumor cells expressing the target antigen subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size.
-
Treatment: Administer the ADCs with different PEG linkers intravenously to different groups of mice.[3]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[3]
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.[3]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.[3]
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[3]
Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Method: The ADC is administered to animals, and blood samples are collected over time to determine the concentration of the ADC.
Protocol:
-
Animal Dosing: Administer a single intravenous dose of the ADCs with different PEG linkers to animals (e.g., rats or mice).[7]
-
Sample Collection: Collect blood samples at various time points.
-
Sample Processing: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentration of the ADC in the plasma samples using an appropriate analytical method, such as ELISA or LC-MS.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.[7]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tr-PEG4-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
I. Hazard Identification and Precautionary Measures
Although not classified as a hazardous substance by all suppliers, Tr-PEG4-OH should be handled with care. Structurally related compounds, such as Br-PEG4-OH, are classified with potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, it is prudent to treat this compound with similar caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Handling and Storage Parameters
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring safety. The following table summarizes general handling and storage guidelines based on common laboratory practices for similar PEGylated compounds.
| Parameter | Guideline | Rationale |
| Storage Temperature | -20°C | To ensure chemical stability and prevent degradation. |
| Storage Conditions | Store in a tightly sealed container, protected from moisture and light. | Prevents hydrolysis and degradation of the compound. |
| Working Environment | Well-ventilated area or chemical fume hood. | To minimize inhalation exposure.[2] |
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3][4]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including unused this compound powder, contaminated gloves, pipette tips, and weigh boats, in a designated, leak-proof, and chemically resistant solid waste container.[4][5]
-
Liquid Waste: Collect all solutions containing this compound in a designated, compatible, and leak-proof liquid hazardous waste container.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Waste Container Labeling:
-
Decontamination of Labware and Surfaces:
-
Glassware: Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual compound.[4] Collect this solvent rinse as hazardous liquid waste.[4] Following the initial solvent rinse, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate any potentially contaminated work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory cleaning agent. Dispose of the cleaning materials as solid hazardous waste.
-
-
Final Disposal:
-
Securely seal all waste containers.
-
Store the labeled waste containers in a designated, safe, and secondary containment area while awaiting pickup.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
-
IV. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[3][5]
-
Collect: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3][5]
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[3]
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste, emphasizing a safety-first approach.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Tr-PEG4-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Tr-PEG4-OH is paramount. This guide provides immediate, essential safety and logistical information, including operational procedures and disposal plans, to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A conservative approach to PPE is recommended based on the potential hazards of similar PEGylated molecules.[3]
| PPE Category | Specific Recommendation | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1][3] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | To avoid skin contact which can cause irritation.[1][2] |
| Body Protection | Laboratory coat.[1][3] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if creating aerosols or if ventilation is inadequate.[1][3][4] | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound from receipt to use is essential to maintain its integrity and ensure safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at -20°C in a dry, well-ventilated place, protected from moisture.[3][5]
2. Preparation for Use:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as the compound may be moisture-sensitive.[3]
-
All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any airborne particles.[5]
3. During Use:
-
Don the appropriate PPE as outlined in the table above.[5]
-
Avoid the formation of dust and aerosols.[1]
-
Use only dedicated and clean laboratory equipment.[1]
4. Post-Handling and Cleanup:
-
Tightly reseal the container, preferably under an inert gas like argon or nitrogen if the compound is sensitive to air or moisture, and return it to -20°C storage.[3]
-
Decontaminate work surfaces by wiping them down with an appropriate cleaning agent (e.g., 70% ethanol).[5] Dispose of the cleaning materials as solid chemical waste.[5]
Disposal Plan
The disposal of this compound and its associated waste should be managed as hazardous chemical waste.[5]
-
Unused or Expired Product: Collect in a designated, properly labeled, and sealed hazardous waste container.[1][5]
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid chemical waste in a designated, labeled container.[3]
-
Liquid Waste:
-
Organic Solutions: For small volumes dissolved in volatile organic solvents, absorb the liquid onto an inert material like vermiculite (B1170534) or sand.[5] Place the absorbed material into the solid chemical waste container.[5]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated liquid hazardous waste container.[5] Do not dispose of it down the drain.[3][5]
-
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and proper disposal of the waste containers.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
